Product packaging for Aurantoside B(Cat. No.:CAS No. 137895-71-7)

Aurantoside B

Cat. No.: B15191715
CAS No.: 137895-71-7
M. Wt: 803.6 g/mol
InChI Key: YZIOORMSEXDTKB-MONMVOPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurantoside B is a chlorinated polyene tetramic acid glycoside isolated from marine sponges, such as Siliquariaspongia japonica . It is part of the aurantoside family of natural products, which are characterized by a tetramate ring linked to a chlorinated polyene chain and an N-glycosidic moiety consisting of pentose sugars . This compound serves as a valuable tool in microbiological and natural product research, primarily due to its significant and potent antifungal properties. In bioactivity assays, this compound has demonstrated excellent in vitro potency against pathogenic fungal strains, including Candida albicans and Aspergillus fumigatus . Studies on related aurantosides have shown a wide spectrum of antifungal activity against other strains such as Cryptococcus neoformans and Penicillium sp., suggesting a broad potential research application for this chemical class . Notably, early research indicates that this compound itself is reported to be non-cytotoxic, which makes it a particularly interesting candidate for investigating structure-activity relationships to uncouple antifungal efficacy from host cell toxicity . The compound's mechanism of action, while not fully elucidated, is an active area of research. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or animal therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H44Cl2N2O15 B15191715 Aurantoside B CAS No. 137895-71-7

Properties

CAS No.

137895-71-7

Molecular Formula

C35H44Cl2N2O15

Molecular Weight

803.6 g/mol

IUPAC Name

2-[(2S,4Z)-4-[(2E,4E,6E,8E,10Z,12E)-11,13-dichloro-1-hydroxytetradeca-2,4,6,8,10,12-hexaenylidene]-1-[(3S,4R,5R)-3-[(2S,3S,4R,5R)-5-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]-3,5-dioxopyrrolidin-2-yl]acetamide

InChI

InChI=1S/C35H44Cl2N2O15/c1-16(36)12-18(37)10-8-6-4-3-5-7-9-11-20(40)24-26(44)19(13-23(38)42)39(32(24)49)33-31(27(45)21(41)14-50-33)54-34-30(48)28(46)22(15-51-34)53-35-29(47)25(43)17(2)52-35/h3-12,17,19,21-22,25,27-31,33-35,40-41,43,45-48H,13-15H2,1-2H3,(H2,38,42)/b4-3+,7-5+,8-6+,11-9+,16-12+,18-10-,24-20-/t17-,19+,21-,22-,25-,27-,28+,29+,30+,31+,33?,34+,35+/m1/s1

InChI Key

YZIOORMSEXDTKB-MONMVOPGSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@H]([C@H]2O)O)O[C@H]3[C@@H]([C@@H](COC3N4[C@H](C(=O)/C(=C(\C=C\C=C\C=C\C=C\C=C(\C=C(/C)\Cl)/Cl)/O)/C4=O)CC(=O)N)O)O)O)O

Canonical SMILES

CC1C(C(C(O1)OC2COC(C(C2O)O)OC3C(C(COC3N4C(C(=O)C(=C(C=CC=CC=CC=CC=C(C=C(C)Cl)Cl)O)C4=O)CC(=O)N)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Aurantoside B: A Technical Guide on its Discovery, Source, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantoside B is a fascinating member of the tetramic acid glycoside family of natural products. First isolated from a marine sponge, this class of compounds has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its source organism, and a detailed examination of its reported biological activities. This document summarizes the available quantitative data, outlines plausible experimental protocols for its study, and presents a hypothesized signaling pathway to stimulate further research into its mechanism of action.

Discovery and Source Organism

This compound was first discovered as a secondary metabolite isolated from the marine sponge Theonella sp.[1]. Marine sponges of the genus Theonella are well-documented sources of a rich diversity of bioactive natural products. Aurantosides, including this compound, are classified as tetramic acid glycosides, a structural class known for a range of biological effects[1].

Structurally, this compound is closely related to Aurantoside A, another metabolite isolated from the same organism. The primary difference between the two is the absence of an O-methyl group in this compound. The core structure features a tetramic acid moiety linked to a trisaccharide unit and a polyene side chain. The trisaccharide component is believed to be crucial for the biological activity of these compounds.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the available literature, data for closely related aurantosides provide valuable insights into the potential bioactivity of this compound class. It is important to note a contradiction in the literature regarding the cytotoxicity of Aurantosides A and B. An early report described them as "cytotoxic," while a later publication stated they are "not cytotoxic"[1]. This discrepancy highlights the need for further investigation.

Table 1: Cytotoxic Activity of Related Aurantosides

CompoundCell LineIC50 (µM)Reference
Aurantoside LHeLa2.4[2]
Aurantoside LP3881.1[2]

Table 2: Antifungal Activity of Related Aurantosides (MIC in µg/mL)

CompoundCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisFusarium solaniReference
Aurantoside G4-888416[3]
Aurantoside H>16>16>16>16>16[3]
Aurantoside I1-21214[3]
Aurantoside J>16>16>16>16>16[3]

Table 3: Physicochemical Properties of Aurantoside L (as a reference for the class)

PropertyValueReference
AppearanceRed amorphous solid[2]
Optical Rotation[α]D23 -36 (c 0.1, MeOH)[2]
UV (λmax, nm)250, 329, 428[2]
Infrared (νmax, cm-1)3350, 2925, 1654, 1589, 1072[2]
HRESIMS (m/z)[M+Na]+ 865.2324[2]

Experimental Protocols

The following are detailed, hypothetical protocols for the isolation and characterization of this compound from Theonella sp., based on established methods for related natural products.

Isolation and Purification of this compound

This protocol outlines a general workflow for the extraction and purification of aurantosides.

G cluster_0 Extraction cluster_1 Initial Fractionation cluster_2 Purification cluster_3 Characterization Sponge Freeze-dried Theonella sp. sample Extract Extraction with MeOH/CH2Cl2 Sponge->Extract Partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extract->Partition VLC Vacuum Liquid Chromatography (Silica Gel) Partition->VLC Fractions Collection of Fractions (based on polarity) VLC->Fractions CPC Centrifugal Partition Chromatography (if applicable) Fractions->CPC Bioactive n-BuOH fraction HPLC Semi-preparative RP-HPLC (C18 column, gradient elution) CPC->HPLC Pure Pure this compound HPLC->Pure NMR NMR Spectroscopy (1H, 13C, COSY, HMBC, HSQC) Pure->NMR MS Mass Spectrometry (HRESIMS) Pure->MS UV_IR UV-Vis and IR Spectroscopy Pure->UV_IR

Caption: Workflow for the isolation and characterization of this compound.

  • Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2). The resulting crude extract is then subjected to solvent partitioning.

  • Fractionation: The n-butanol (n-BuOH) fraction, typically containing polar glycosides, is subjected to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a stepwise gradient of increasing polarity.

  • Purification: Fractions showing the characteristic orange-red color of aurantosides are further purified by semi-preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Prepare fungal inoculum (e.g., Candida albicans) Plate Inoculate 96-well plate with fungal suspension and compound dilutions Inoculum->Plate Compound Prepare serial dilutions of this compound Compound->Plate Incubate Incubate at 35°C for 24-48 hours Plate->Incubate Read Visually or spectrophotometrically determine fungal growth Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for antifungal susceptibility testing of this compound.

Hypothesized Signaling Pathway and Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on its structural features, particularly the polyene chain, a plausible hypothesis is that it targets the fungal cell membrane. Polyene antifungals, such as Amphotericin B, are known to interact with ergosterol, a key component of the fungal cell membrane, leading to pore formation and subsequent cell death.

G cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell Membrane cluster_2 Fungal Cytoplasm AurB This compound Membrane Ergosterol-rich Membrane AurB->Membrane Binds to Ergosterol Pore Pore Formation Membrane->Pore Disrupts Membrane Integrity Leakage Ion Leakage (K+, Mg2+) Pore->Leakage Disruption Metabolic Disruption Leakage->Disruption Death Cell Death Disruption->Death

Caption: Hypothesized mechanism of action for this compound.

This proposed pathway suggests that this compound may bind to ergosterol in the fungal cell membrane, leading to the formation of pores. This disruption of membrane integrity would cause leakage of essential ions and small molecules, ultimately resulting in metabolic arrest and cell death. The trisaccharide moiety of this compound may play a role in recognizing or interacting with specific components of the fungal cell surface, contributing to its selective antifungal activity.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with potential for development as novel therapeutic agents. The conflicting reports on its cytotoxicity and the lack of detailed mechanistic studies underscore the need for further research. Future investigations should focus on:

  • Re-isolation and unambiguous characterization of this compound.

  • Comprehensive evaluation of its cytotoxic and antifungal activities using modern assay panels.

  • Elucidation of its precise mechanism of action, including the identification of its molecular target(s).

  • Structure-activity relationship (SAR) studies to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

Unveiling the Synthetic Machinery of Aurantoside B: A Technical Guide to its Biosynthesis in Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 28, 2025 – A comprehensive technical guide detailing the biosynthetic pathway of Aurantoside B, a potent antifungal tetramic acid glycoside isolated from marine sponges, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the genetic and enzymatic machinery responsible for the assembly of this complex natural product, offering valuable insights for synthetic biology and drug discovery efforts.

This compound is produced by the uncultivated bacterial symbiont, 'Candidatus Poriflexus aureus,' residing within the marine sponge Theonella swinhoei. Its intricate structure, featuring a chlorinated polyene backbone, a tetramic acid moiety, and a trisaccharide chain, is assembled through a sophisticated biosynthetic pathway encoded by the "ats" gene cluster. This guide elucidates the key enzymatic steps, presents available quantitative data, and outlines detailed experimental protocols for studying this fascinating pathway.

The this compound Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a multi-step process orchestrated by a suite of specialized enzymes. The pathway commences with the formation of the polyketide-peptide hybrid core, followed by halogenation, and concluding with a series of glycosylation steps and a final methylation to yield related aurantosides.

Core Structure Assembly: A Hybrid PKS-NRPS System

The backbone of this compound is synthesized by a hybrid Type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme, AtsF . This large, multi-domain protein utilizes malonyl-CoA and an asparagine unit as building blocks. The polyketide chain is iteratively elongated and subsequently cyclized to form the characteristic tetramic acid core.

Halogenation: The Introduction of Chlorine Atoms

Following the initial assembly, the polyketide chain undergoes two chlorination events catalyzed by the FADH₂-dependent halogenases, AtsD and AtsE . These enzymes are responsible for the incorporation of chlorine atoms onto the polyene backbone, a crucial feature for the biological activity of this compound.

Glycosylation: The Addition of Sugar Moieties

The aurantoside aglycone is then decorated with three glycosidic units. This process is mediated by a series of glycosyltransferases, AtsH, AtsI, and AtsM , which transfer sugar moieties that are synthesized and modified by the enzymes AtsK, AtsL, and AtsN . The precise sequence and linkage of these sugars are critical for the molecule's function.

Terminal Methylation: The Final Touch

The conversion of this compound to its methylated congener, Aurantoside A, is carried out by the S-adenosylmethionine (SAM)-dependent methyltransferase, AtsJ . This final modification highlights the modularity of the biosynthetic pathway, allowing for the generation of structural diversity.

Quantitative Data

While extensive quantitative data for the this compound biosynthetic pathway is still an active area of research, the following table summarizes the key parameters for analogous enzymes from marine microbes, providing a valuable reference for future studies.

Enzyme ClassEnzyme ExampleSubstrateK_m (µM)k_cat (s⁻¹)Source OrganismReference
Methyltransferase G9a (Human)H3 (1-21) peptide5N/AHomo sapiens[1]
SET7 (Human)H3 (1-21) peptide1N/AHomo sapiens[1]
Glycosyltransferase GT_cpUDP-Glc82N/A"Candidatus Pelagibacter sp."[2]
GT_cpUDP-GalN/AN/A"Candidatus Pelagibacter sp."[2]
GT_cpUDP-GlcAN/AN/A"Candidatus Pelagibacter sp."[2]
Halogenase RebHTryptophanN/A0.05Lechevalieria aerocolonigenes[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway. These protocols are based on established techniques for characterizing similar enzyme classes from marine microorganisms.

Heterologous Expression and Purification of "Ats" Enzymes

Objective: To produce soluble "Ats" proteins for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning: Codon-optimize the genes encoding the "Ats" enzymes (e.g., atsJ) for expression in Escherichia coli. Synthesize the genes and clone them into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His₆) tag for purification.

  • Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).

  • Culture Growth: Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to culture the cells at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His₆-tagged protein with an elution buffer (lysis buffer with 250-500 mM imidazole).

  • Protein Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Methyltransferase Assay for AtsJ

Objective: To determine the methyltransferase activity of purified AtsJ.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, the purified AtsJ enzyme (0.2-0.5 µg), the substrate (this compound, 0.5-1 µg), and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor.[4]

  • Reaction Incubation: Initiate the reaction by adding the [³H]-SAM and incubate the mixture at 30°C for 1-2 hours.[4]

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[4]

  • Analysis: Separate the reaction products by SDS-PAGE (if the substrate is a protein) or by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for small molecules.

  • Detection: Detect the radiolabeled product by autoradiography (for gels and TLC plates) or by scintillation counting (for HPLC fractions).

In Vitro Glycosyltransferase Assay for AtsH, AtsI, and AtsM

Objective: To measure the glycosyltransferase activity of the "Ats" glycosyltransferases.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 5 mM MgCl₂ or MnCl₂), the purified glycosyltransferase, the acceptor substrate (the aurantoside aglycone or an intermediate), and a nucleotide-activated sugar donor (e.g., UDP-glucose, UDP-galactose).

  • Coupled Enzyme Assay: A common method is a phosphatase-coupled assay.[5] In this assay, the nucleotide diphosphate (e.g., UDP) released during the glycosyl transfer reaction is hydrolyzed by a phosphatase (e.g., alkaline phosphatase), releasing inorganic phosphate.

  • Phosphate Detection: The amount of inorganic phosphate is quantified using a colorimetric reagent such as Malachite Green. The absorbance is measured at a specific wavelength (e.g., 620 nm).

  • Kinetic Analysis: By varying the substrate concentrations, key kinetic parameters such as K_m and V_max can be determined.

In Vitro Halogenase Assay for AtsD and AtsE

Objective: To assess the halogenating activity of the "Ats" halogenases.

Protocol:

  • Reaction Components: The reaction mixture should contain a buffer (e.g., 50 mM phosphate buffer, pH 7.0), the purified halogenase, the substrate (the aurantoside polyketide precursor), a source of halide ions (e.g., NaCl), and a flavin reductase system to regenerate the FADH₂ cofactor required by the halogenase. The flavin reductase system typically includes a flavin reductase enzyme, FAD, and a reducing agent such as NADH or NADPH.

  • Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C).

  • Product Analysis: Monitor the formation of the chlorinated product over time. This can be achieved by quenching the reaction at different time points and analyzing the reaction mixture by HPLC or LC-MS.

  • Kinetic Measurements: Determine the initial reaction rates at various substrate concentrations to calculate the kinetic parameters of the halogenase.

Visualizing the Biosynthetic Logic

To further clarify the intricate steps and relationships within the this compound biosynthesis, the following diagrams have been generated using the DOT language for Graphviz.

Aurantoside_B_Biosynthesis cluster_precursors Precursor Molecules cluster_core_synthesis Core Synthesis cluster_modification Modifications cluster_related_compound Related Compound Malonyl_CoA Malonyl-CoA AtsF AtsF (PKS-NRPS) Malonyl_CoA->AtsF Asparagine Asparagine Asparagine->AtsF Polyketide_Peptide Polyketide-Peptide Intermediate AtsF->Polyketide_Peptide Cyclization AtsD_AtsE AtsD/AtsE (Halogenases) Polyketide_Peptide->AtsD_AtsE Chlorination Chlorinated_Intermediate Chlorinated Intermediate AtsD_AtsE->Chlorinated_Intermediate AtsH_I_M AtsH/I/M (Glycosyltransferases) Chlorinated_Intermediate->AtsH_I_M Glycosylation Aurantoside_B This compound AtsH_I_M->Aurantoside_B AtsJ AtsJ (Methyltransferase) Aurantoside_B->AtsJ Methylation Aurantoside_A Aurantoside A AtsJ->Aurantoside_A Experimental_Workflow_Enzyme_Characterization cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_Protein Purified Enzyme Affinity_Chromatography->Purified_Protein Assay In Vitro Activity Assay Purified_Protein->Assay Data_Analysis Kinetic Data Analysis Assay->Data_Analysis

References

In-Depth Spectroscopic Analysis of Aurantoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Aurantoside B, a cytotoxic tetramic acid glycoside isolated from the marine sponge Theonella sp. The information presented herein is intended for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound indicates a molecular formula of C35H44Cl2N2O15. The observed mass-to-charge ratio in Fast Atom Bombardment Mass Spectrometry (FABMS) is consistent with this formula.

Ion m/z (Observed) Molecular Formula
[M+H]+Not explicitly foundC35H45Cl2N2O15

Note: Specific m/z values from HRMS were not detailed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are noted to be nearly identical to those of Aurantoside A. The key difference is the substitution of a hydroxyl group in this compound for a 2-O-methyl group on the 5-deoxypentose sugar moiety of Aurantoside A[1]. Detailed spectral analysis, including 2D NMR techniques, was instrumental in determining its complex structure[1].

Experimental Protocols

The isolation and spectroscopic analysis of this compound involved a multi-step process designed to purify the compound from its natural source and elucidate its chemical structure.

Isolation and Purification

This compound was isolated from the marine sponge Theonella sp. The general workflow for isolation is as follows:

  • Extraction : The sponge material is subjected to solvent extraction to obtain a crude extract.

  • Solvent Partitioning : The crude extract is partitioned between different immiscible solvents (e.g., n-butanol and water) to separate compounds based on polarity. Aurantosides are typically found in the n-butanol phase[1].

  • Chromatography : The butanol-soluble fraction is further purified using a series of chromatographic techniques. This includes:

    • Size-Exclusion Chromatography : Using materials like Sephadex LH-20 to separate compounds based on size.

    • Reversed-Phase Chromatography : Employing stationary phases like C18 to separate compounds based on hydrophobicity, often using gradient elution with solvent systems such as water/methanol or water/acetonitrile mixtures.

Spectroscopic Analysis

NMR Spectroscopy : NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, and various NMR experiments are performed to determine the structure:

  • ¹H NMR : To identify proton environments.

  • ¹³C NMR : To identify carbon environments.

  • 2D NMR (COSY, HMQC/HSQC, HMBC) : To establish connectivity between protons and carbons, and to piece together the molecular structure.

Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the exact mass of the molecule and, consequently, its molecular formula.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis Sponge Marine Sponge (Theonella sp.) Extraction Solvent Extraction Sponge->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Chromatographic Purification (Sephadex LH-20, Reversed-Phase) Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR HRMS HRMS Analysis (e.g., FABMS) Pure_Compound->HRMS Structure Structure Elucidation NMR->Structure HRMS->Structure

Figure 1. Experimental workflow for this compound.

References

Unveiling the Bioactive Potential of Aurantoside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Antifungal, Cytotoxic, and Other Biological Activities

Aurantosides, a family of brightly colored tetramic acid glycosides isolated from marine sponges, have garnered significant interest within the scientific community for their diverse and potent biological activities. Among these, Aurantoside B has been noted for its antifungal properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogues, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Antifungal Activity

This compound has been reported to exhibit significant antifungal activity, a characteristic shared by several members of the aurantoside family. The presence of a trisaccharide moiety in the structure of Aurantosides A and B is believed to be crucial for this biological function.

Quantitative Antifungal Data
CompoundFungal StrainMIC (µg/mL)Reference
Aurantoside I Candida albicans0.5 - 2[1]
Candida glabrata1 - 4[1]
Candida tropicalis0.5 - 2[1]
Fusarium solani4 - 16[1]
Aurantoside G Candida spp.4 - 16[1]
Aurantoside K Candida albicans (wild type)1.95[2]
Candida albicans (amphotericin-resistant)31.25[2]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, based on methodologies used for other aurantosides.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL.

  • Drug Dilution: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension, resulting in a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., Candida albicans) Inoculum Inoculum Preparation Fungal_Culture->Inoculum Inoculation Inoculation of 96-well plate Inoculum->Inoculation Drug_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (24-48h, 35°C) Inoculation->Incubation Visual_Reading Visual Reading of Fungal Growth Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Workflow for Antifungal Susceptibility Testing.

Mechanism of Antifungal Action

As a polyene glycoside, this compound is presumed to exert its antifungal effect through a mechanism similar to that of other compounds in this class, such as Amphotericin B. This involves the binding of the molecule to ergosterol, a primary sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Phospholipid Phospholipid AurantosideB This compound AurantosideB->Ergosterol Binds to Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Results in

Proposed Antifungal Mechanism of this compound.

Cytotoxic Activity

Some aurantosides have demonstrated cytotoxic effects against various cancer cell lines. However, this compound, along with Aurantoside A, has been reported to be non-cytotoxic.

Quantitative Cytotoxicity Data

Specific IC50 values for the cytotoxicity of this compound are not available, with studies qualitatively describing it as non-cytotoxic. For comparison, the cytotoxic activities of other aurantosides are presented below.

CompoundCell LineIC50 (µM)Reference
Aurantoside L HeLa (human cervical cancer)2.4[3]
P388 (murine leukemia)1.1[3]
Aurantoside J Various human cell lines> 70[1]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following protocol describes a common method for assessing the cytotoxicity of a compound.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory and Antioxidant Activities

Currently, there is no specific information available in the scientific literature regarding the anti-inflammatory or antioxidant activities of this compound. However, other marine-derived tetramic acid compounds have been reported to possess these properties, suggesting a potential area for future investigation for aurantosides.

Potential for Anti-inflammatory Activity

Some tetramic acid derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, indicating anti-inflammatory potential.

Potential for Antioxidant Activity

The antioxidant potential of natural products is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While no data exists for this compound, the complex polyene structure suggests that it could possess radical scavenging properties.

Other Biological Activities

Anti-leishmanial Activity

While this compound has not been specifically tested for anti-leishmanial activity, a related compound, Aurantoside L, has demonstrated potent activity against Leishmania amazonensis with an IC50 value of 0.74 µM[3]. This highlights a potential therapeutic application for this class of compounds that warrants further investigation for this compound.

Conclusion

This compound is a marine-derived natural product with established antifungal activity. While specific quantitative data for its bioactivities are limited, the information available for closely related aurantosides provides a strong rationale for its further investigation as a potential therapeutic agent. Future research should focus on determining the precise MIC values of this compound against a broader range of fungal pathogens, elucidating its exact mechanism of action, and exploring its potential anti-inflammatory, antioxidant, and anti-parasitic properties. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to pursue these avenues of inquiry.

References

Preliminary Insights into the Mechanism of Action of Aurantoside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental studies on the specific mechanism of action of Aurantoside B are limited in the currently available scientific literature. This guide provides a preliminary framework based on comprehensive studies of structurally related compounds, most notably Aurantoside C. The information herein is intended to serve as a foundational resource for researchers and drug development professionals initiating studies on this compound, with the explicit understanding that these proposed mechanisms require direct experimental validation for this compound.

Introduction

Aurantosides are a class of tetramic acid glycosides, primarily isolated from marine sponges, that have garnered scientific interest due to their diverse biological activities. While various aurantosides have demonstrated cytotoxic and antifungal properties, this document focuses on the potential anticancer mechanisms, drawing heavily from research on Aurantoside C's effects on triple-negative breast cancer (TNBC) cells.[1][2] The structural similarities within the aurantoside family suggest that this compound may share some mechanistic pathways with its better-studied analogue.

Potential Anticancer Mechanism of Action: Insights from Aurantoside C

Preliminary evidence from studies on Aurantoside C suggests a multi-faceted mechanism of action targeting key cellular processes involved in cancer cell proliferation and survival. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.

Induction of Apoptosis

Aurantoside C has been shown to induce apoptosis in TNBC cells.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The pro-apoptotic effect appears to be significantly more potent in cancerous cells compared to non-cancerous cell lines.

Cell Cycle Arrest

Treatment with Aurantoside C has been observed to cause an accumulation of cells in the S-phase of the cell cycle.[2] This arrest is associated with the downregulation of key cell cycle proteins, including cyclin D1, cyclin E1, CDK4, and CDK6, and an upregulation of the cell cycle inhibitor p21.[2]

Modulation of Signaling Pathways

The cytotoxic effects of Aurantoside C are linked to its ability to modulate several critical intracellular signaling pathways:

  • Inhibition of Pro-Survival Pathways: Aurantoside C has been shown to inhibit the phosphorylation of Akt/mTOR and NF-κB pathways.[1][2] These pathways are often hyperactivated in cancer and play a central role in promoting cell survival, proliferation, and resistance to apoptosis.

  • Activation of Stress-Activated Pathways: Conversely, Aurantoside C activates the phosphorylation of p38 MAPK and SAPK/JNK pathways.[1] These are stress-activated protein kinase pathways that, when activated, can lead to the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Aurantoside C, which can serve as a preliminary reference for designing experiments with this compound.

Table 1: Apoptotic Effect of Aurantoside C on a TNBC Cell Line (SUM159PT) after 24h Treatment (Immunofluorescence) [1]

Treatment ConcentrationPercentage of Apoptotic Cells
Vehicle Control2%
1 µM7%
5 µM50%

Table 2: Apoptotic Effect of Aurantoside C on Different Cell Lines after 24h Treatment (Flow Cytometry) [1]

Cell LineTreatment ConcentrationPercentage of Apoptotic Cells
SUM159PT (TNBC)5 µMIncreased significantly (exact % not provided in abstract)
MCF7 (non-TNBC)5 µM5%
MCF10A (non-cancerous)5 µM8%

Detailed Experimental Protocols (Based on Aurantoside C Studies)

The following are detailed methodologies from key experiments on Aurantoside C that can be adapted for studying this compound.

Cell Culture
  • Cell Lines: SUM159PT (TNBC), MCF7 (luminal breast cancer), and MCF10A (non-tumorigenic breast epithelial) cells.

  • Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay via Flow Cytometry
  • Cell Seeding: Seed cells at a density of 1 x 10^5 cells/mL in a 25 cm^2 flask and allow them to adhere overnight.[3]

  • Treatment: Treat cells with varying concentrations of the aurantoside compound for 24 hours.

  • Staining: Harvest the cells and stain with FITC-Annexin V and Propidium Iodide (PI) in binding buffer for 15 minutes in the dark.[3]

  • Analysis: Analyze the stained cells immediately using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Apoptosis Determination by Immunofluorescence
  • Cell Seeding and Treatment: Seed cells in chamber slides and treat with the aurantoside compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining: Stain the cells with a primary antibody against an apoptotic marker (e.g., cleaved caspase-3) followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Visualize and quantify the apoptotic cells using a fluorescence microscope.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Treat cells with the aurantoside compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, NF-κB, p38, JNK, and other proteins of interest. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways modulated by aurantosides and a general experimental workflow.

G Aurantoside_B This compound (Hypothesized) Akt_mTOR Akt/mTOR Pathway Aurantoside_B->Akt_mTOR Inhibits NF_kB NF-κB Pathway Aurantoside_B->NF_kB Inhibits p38_JNK p38/JNK Pathway Aurantoside_B->p38_JNK Activates Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation Promotes NF_kB->Proliferation Promotes Apoptosis Apoptosis p38_JNK->Apoptosis Induces

Caption: Hypothesized signaling pathway modulation by this compound.

G Cell_Culture Cancer Cell Lines (e.g., TNBC) Treatment Treat with This compound Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Flow Cytometry, Immunofluorescence) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for investigating this compound's mechanism.

Other Potential Biological Activities

It is noteworthy that various aurantosides have demonstrated a range of other biological activities, which may inform broader applications of this compound.

  • Antifungal Activity: Aurantosides G, I, and K have shown detectable to very good antifungal effects against various Candida and Fusarium species.[4][5] The trisaccharide moiety appears to be important for this activity.[4]

  • Anti-leishmanial Activity: Aurantoside L has exhibited anti-parasitic activity against Leishmania amazonensis.[6][7]

Future Directions and Conclusion

This technical guide provides a preliminary framework for investigating the mechanism of action of this compound, based on robust data from the closely related Aurantoside C. Researchers are encouraged to use the provided protocols and pathway diagrams as a starting point for their own investigations. Key future research should focus on:

  • Directly assessing the cytotoxic and apoptotic effects of this compound on a panel of cancer cell lines.

  • Validating the proposed modulation of the Akt/mTOR, NF-κB, and p38/JNK signaling pathways in response to this compound treatment.

  • Conducting cell cycle analysis to determine if this compound induces arrest at a specific phase.

  • Exploring the potential antifungal and anti-parasitic activities of this compound.

The promising anticancer activity of Aurantoside C suggests that this compound could also be a valuable lead compound in the development of novel cancer therapeutics.[2] Rigorous experimental validation is the essential next step in elucidating its precise mechanism of action.

References

Isolation and purification techniques for Aurantoside B from Theonella sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the techniques for the isolation and purification of Aurantoside B, a tetramic acid glycoside, from the marine sponge Theonella sp. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual workflow to facilitate a clear understanding of the entire process. Aurantosides, including this compound, are noted for their cytotoxic and antifungal properties, making them of significant interest for drug discovery and development.

Overview of this compound

This compound is a complex natural product belonging to the family of tetramic acid glycosides.[1] It is structurally similar to Aurantoside A, differing by the absence of an O-methyl group on a 5-deoxypentose unit.[1] These compounds are characterized by a dichlorinated conjugated heptaene side chain, a methylenecarboxyamide group, and a glycosidic moiety linked to a pyrrolidone ring.[1] The isolation of these compounds from their natural source, the marine sponge Theonella sp., involves a multi-step process of extraction and chromatographic purification.

Quantitative Data Summary

The isolation and purification of this compound is a meticulous process with yields that are typically low, reflecting the compound's concentration in the source organism. The following table summarizes the available quantitative data from the literature.

ParameterValueSource OrganismReference
Yield of Aurantosides A and B1.3–1.5 x 10-3% (wet weight)Theonella sp.[2]

Note: Specific yield for this compound alone is not detailed in the provided literature, but is part of the combined yield with Aurantoside A.

Experimental Protocols

The following sections detail the methodologies for the extraction, partitioning, and chromatographic purification of this compound from Theonella sp.

Extraction and Solvent Partitioning

The initial step involves the extraction of the sponge material to obtain a crude extract containing the target compounds. This is followed by solvent partitioning to separate compounds based on their polarity.

Protocol:

  • The frozen sponge material (Theonella sp.) is homogenized and extracted sequentially with methanol (CH3OH) and then with a mixture of chloroform and methanol (CHCl3/CH3OH, 1:1 v/v).

  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water (H2O) and partitioned with n-butanol (BuOH).

  • The BuOH phase, which contains the more polar glycosides including this compound, is collected and concentrated.[1]

Chromatographic Purification

The concentrated butanol extract is subjected to a series of chromatographic steps to isolate this compound.

3.2.1. Sephadex LH-20 Chromatography

This step serves as an initial purification to separate the compounds based on their size and polarity.

Protocol:

  • The concentrated BuOH extract is dissolved in a suitable solvent (e.g., methanol) and loaded onto a Sephadex LH-20 column.

  • The column is eluted with methanol.

  • Fractions are collected and monitored by an appropriate method, such as thin-layer chromatography (TLC), to identify the fractions containing the orange pigments characteristic of aurantosides.

  • The fractions containing the target compounds are pooled and concentrated.[1]

3.2.2. Reverse-Phase Chromatography

The final purification is achieved using reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Protocol:

  • The enriched fraction from the Sephadex LH-20 chromatography is subjected to reverse-phase chromatography.

  • A C18 (ODS) column is typically used as the stationary phase.

  • The mobile phase consists of a gradient of water and an organic solvent, such as acetonitrile (CH3CN) or methanol, often with a modifier like trifluoroacetic acid (TFA). For a related compound, Aurantoside L, a mobile phase of 50% CH3CN with 0.05% TFA was used with an ODS HPLC column.[3]

  • Fractions are collected and analyzed, for instance by High-Performance Liquid Chromatography (HPLC), to determine the purity of this compound.

  • Pure fractions of this compound are combined and the solvent is removed to yield the final product.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Sponge Theonella sp. (Frozen) Extraction Homogenization & Extraction (MeOH, CHCl3/MeOH) Sponge->Extraction Partitioning Solvent Partitioning (H2O/BuOH) Extraction->Partitioning BuOH_Phase n-Butanol Phase Partitioning->BuOH_Phase Collect Sephadex Sephadex LH-20 Chromatography (Eluent: MeOH) BuOH_Phase->Sephadex RP_Chrom Reverse-Phase Chromatography (e.g., ODS Column) Sephadex->RP_Chrom AurantosideB Pure this compound RP_Chrom->AurantosideB Isolate

References

Aurantoside B: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Aurantoside B, a member of the structurally complex family of tetramic acid glycosides, has garnered interest within the scientific community for its potential biological activities. These natural products, isolated from marine sponges of the genus Theonella, are characterized by a unique architecture comprising a tetramic acid core, a dichlorinated conjugated polyene chain, and a glycosidic moiety. This technical guide provides a comprehensive overview of the known chemical properties and an analysis of the stability of this compound, drawing on data from closely related analogs to offer a comparative perspective for researchers, scientists, and drug development professionals.

Data Presentation: Chemical Properties of this compound and its Analogs

Direct experimental data for this compound is limited in the available scientific literature. However, its chemical properties can be reliably inferred from its close structural analog, Aurantoside A. This compound is the 2-O-demethylated form of Aurantoside A, with a hydroxyl group replacing the methoxy group on the 5-deoxypentose sugar moiety.[1] This structural difference allows for the accurate calculation of its molecular formula and weight. For a comprehensive understanding, the following table summarizes the key chemical properties of this compound alongside its known analogs.

PropertyThis compound (Deduced)Aurantoside AAurantoside KAurantoside L
Molecular Formula C35H44Cl2N2O15C36H46Cl2N2O15[1][2]C33H44ClN2O15[3]C38H48Cl2N2O15[4]
Molecular Weight 803.63 g/mol 817.66 g/mol [2]743.24 g/mol [3]843.71 g/mol
Appearance Orange-red amorphous solid (inferred)Not ReportedOrange solid[3]Red amorphous solid[4]
Specific Rotation Not ReportedNot Reported[α]²⁷D -127° (c 0.2, MeOH)[3][α]²³D -36° (c 0.001, CH3OH)
UV-Vis λmax (nm) Not ReportedNot Reported434, 265 (in MeOH)[3]427, 250 (in H2O)
Solubility Soluble in methanol, DMSO (inferred)Soluble in butanol[1]Soluble in methanol[3]Soluble in methanol, chloroform[4]

Stability Profile

The stability of aurantosides is intrinsically linked to their extended conjugated polyene system. This structural feature, while responsible for their characteristic color and potential bioactivity, also renders them susceptible to degradation under certain conditions.

General Stability Considerations:

  • Light Sensitivity: Polyene macrolide antibiotics are known to be highly sensitive to light. The energy from UV and visible light can promote photo-oxidation, leading to the rapid degradation of the polyene chain.[5]

  • Oxidative Degradation: The numerous double bonds in the polyene chain are prone to oxidation. This can be initiated by atmospheric oxygen and accelerated by light and heat. The oxidative cleavage of the polyene backbone is a primary degradation pathway for polyisoprene natural products.

  • pH Sensitivity: Extreme pH values can affect the stability of the glycosidic linkages and the tetramic acid core. While specific data for this compound is unavailable, polyene antibiotics like natamycin are known to be rapidly inactivated at extreme pH ranges.[5]

Due to the lack of specific stability studies on this compound, it is recommended that the compound be handled with care, protected from light, stored at low temperatures, and in an inert atmosphere whenever possible.

Experimental Protocols

The following are detailed methodologies for the isolation, characterization, and stability assessment of this compound, based on established protocols for other aurantosides.

Isolation and Purification of this compound

This protocol is adapted from the general methods used for the isolation of aurantosides from marine sponges.[1][3][4][6]

a. Extraction:

  • Lyophilize the collected marine sponge (Theonella sp.) tissue to remove water.

  • Homogenize the dried sponge material.

  • Perform sequential extraction with methanol (MeOH) followed by a mixture of dichloromethane (CH2Cl2) and MeOH (1:1).

  • Combine the extracts and concentrate under reduced pressure.

b. Solvent Partitioning:

  • Partition the crude extract between n-butanol (BuOH) and water.

  • Separate the layers and concentrate the BuOH phase, which will contain the aurantosides.

c. Chromatographic Purification:

  • Subject the BuOH extract to size-exclusion chromatography on a Sephadex LH-20 column, eluting with MeOH, to separate compounds based on size.

  • Further purify the fractions containing aurantosides using reversed-phase column chromatography (C18 silica gel) with a stepwise gradient of MeOH in water.

  • Finally, isolate pure this compound using high-performance liquid chromatography (HPLC) on a C18 column with an appropriate solvent system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

Structural Characterization
  • Mass Spectrometry (MS): Obtain high-resolution electrospray ionization mass spectrometry (HRESIMS) data to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) to elucidate the chemical structure and confirm the connectivity of all atoms.

  • UV-Visible Spectroscopy: Record the UV-Vis spectrum in methanol to determine the maximum absorption wavelengths (λmax) characteristic of the polyene chromophore.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify key functional groups such as hydroxyls, amides, and carbonyls.

Stability Assessment Protocol

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare solutions of purified this compound of a known concentration in a suitable solvent (e.g., methanol or a buffer system relevant to its intended application).

  • Stress Conditions:

    • Photostability: Expose the solutions to a controlled light source (e.g., a xenon lamp simulating natural sunlight) for defined periods. Keep control samples in the dark.

    • Thermal Stability: Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C) for a set duration.

    • pH Stability: Adjust the pH of the solutions using appropriate buffers (e.g., pH 3, 7, 9) and incubate for a specific time.

  • Analysis:

    • At predetermined time points, withdraw aliquots from each sample.

    • Analyze the samples by reversed-phase HPLC with a photodiode array (PDA) detector.

    • Quantify the remaining percentage of this compound by comparing the peak area to that of a time-zero or control sample.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

  • Degradation Product Identification: If significant degradation is observed, collect the degradation products by preparative HPLC and analyze them by MS and NMR to elucidate their structures.

Mandatory Visualization

The following diagrams illustrate key aspects of this compound's context and potential behavior.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Sponge Marine Sponge (Theonella sp.) Extraction Extraction (MeOH, CH2Cl2/MeOH) Sponge->Extraction Partitioning Solvent Partitioning (BuOH/H2O) Extraction->Partitioning Sephadex Sephadex LH-20 Chromatography Partitioning->Sephadex RP_CC Reversed-Phase Column Chromatography Sephadex->RP_CC HPLC Reversed-Phase HPLC RP_CC->HPLC Pure_B Pure this compound HPLC->Pure_B Analysis Structural Elucidation (NMR, MS, UV, IR) Pure_B->Analysis Stability Stability Assessment Pure_B->Stability

Experimental workflow for the isolation and analysis of this compound.

degradation_pathway AurantosideB This compound (Intact Polyene Chain) Intermediate Oxidized Intermediates (e.g., epoxides, hydroperoxides) AurantosideB->Intermediate Light (hν), O2 Products Degradation Products (Cleaved Polyene Chain) Intermediate->Products Further Oxidation / Rearrangement

Proposed degradation pathway for this compound.

References

Aurantoside B: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantosides are a class of tetramic acid glycosides, primarily isolated from marine sponges of the genus Theonella, that have garnered significant interest for their diverse biological activities. While research has highlighted the cytotoxic properties of some aurantosides, their potential as antifungal agents is an emerging area of investigation. This technical guide provides a comprehensive overview of the antifungal spectrum of activity for Aurantoside B and its close analogs. Although direct quantitative antifungal data for this compound is not available in the current body of scientific literature, this guide extrapolates from data on structurally similar aurantosides to infer its potential activity and provides the necessary experimental context for its future evaluation.

Structure-Activity Relationships of Aurantosides

The antifungal activity of aurantosides is intrinsically linked to their chemical structure. These molecules are characterized by a polyene chain, a tetramic acid core, and a glycosidic moiety. Studies on various aurantosides, including A, G, I, and K, have revealed that the trisaccharide portion of the molecule is a critical determinant of antifungal potency. It is suggested that this sugar moiety plays a crucial role in the compound's ability to interact with and disrupt fungal cell membranes. While Aurantosides A and B both possess this key trisaccharide feature, variations in other parts of the molecule, such as the length and chlorination of the polyene chain, also influence their biological activity.

Inferred Antifungal Spectrum of this compound

Direct experimental data detailing the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens has not been reported in the available scientific literature. However, based on the activity of the structurally related Aurantoside I, which also contains a trisaccharide moiety, it is plausible that this compound would exhibit a significant antifungal profile. Aurantoside I has demonstrated notable activity against a range of clinically important fungi.

For comparative purposes, the antifungal activities of Aurantoside G and Aurantoside I against several fungal strains are summarized below.

Fungal SpeciesAurantoside G MIC90 (µg/mL)Aurantoside I MIC90 (µg/mL)
Candida albicans40.5
Candida glabrata160.5
Candida parapsilosis162
Candida tropicalis40.5
Fusarium solani162

Data extracted from a study on Aurantosides G, H, I, and J.

Experimental Protocols for Antifungal Susceptibility Testing

The following is a generalized protocol for determining the in vitro antifungal activity of compounds like this compound, based on methodologies reported for other aurantosides.

Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar (SDA), and incubated. A suspension of fungal spores or cells is then prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^5 CFU/mL.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions are then prepared in a liquid broth medium, such as RPMI-1640, in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate (SDA).

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of MFC: The MFC is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the processes involved in evaluating the antifungal properties of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start compound This compound Stock Solution start->compound fungi Fungal Inoculum start->fungi dilution Serial Dilution compound->dilution inoculation Inoculation fungi->inoculation dilution->inoculation incubation Incubation inoculation->incubation mic Determine MIC incubation->mic subculture Subculture mic->subculture mfc Determine MFC subculture->mfc

Caption: Experimental workflow for determining the antifungal activity of this compound.

structure_activity cluster_structure Aurantoside Structure cluster_activity Biological Activity polyene Polyene Chain cytotoxicity Cytotoxicity polyene->cytotoxicity Length dependent tetramic Tetramic Acid Core antifungal Antifungal Activity tetramic->antifungal tetramic->cytotoxicity glycosidic Glycosidic Moiety glycosidic->antifungal Trisaccharide is critical

Caption: Key structural features of aurantosides influencing their biological activity.

Conclusion

While direct experimental evidence for the antifungal activity of this compound remains to be established, the available data on its structural analogs strongly suggest its potential as a promising antifungal agent. The presence of a trisaccharide moiety, a key feature for the antifungal action of other aurantosides, provides a solid rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a clear framework for the systematic evaluation of this compound's antifungal spectrum. Future research should focus on obtaining quantitative MIC and MFC data for this compound against a broad panel of pathogenic fungi to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Cytotoxic Effects of Aurantosides on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Aurantoside C, a Potent Analogue of Aurantoside B

Disclaimer: While this guide is centered on the cytotoxic effects of Aurantosides, detailed and publicly available research specifically quantifying the effects of this compound on a wide range of cancer cell lines is limited. However, extensive data exists for the closely related compound, Aurantoside C. This document will, therefore, focus on the well-documented cytotoxic properties of Aurantoside C as a representative of this class of marine-derived glycosides. The findings presented herein offer valuable insights into the potential anti-cancer mechanisms of Aurantosides as a whole.

This technical guide provides a comprehensive overview of the cytotoxic effects of Aurantoside C on various cancer cell lines, with a particular focus on Triple-Negative Breast Cancer (TNBC). It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of Aurantoside C

The cytotoxic activity of Aurantoside C was evaluated against a panel of TNBC and non-TNBC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: IC50 Values of Aurantoside C in Breast Cancer Cell Lines after 24-hour Treatment

Cell LineSubtypeIC50 (µM)
SUM159PTTNBC (Claudin-low)0.56 ± 0.01[1]
MDA-MB-231TNBC (Claudin-low)0.61 ± 0.01[1]
SUM149PTTNBC (Basal-like)0.81 ± 0.02[1]
MCF7Non-TNBC (Luminal)1.15 ± 0.05[1]
ZR-75-1Non-TNBC (Luminal)1.91 ± 0.04[1]
T47DNon-TNBC (Luminal)2.45 ± 0.17[1]
MCF10ANormal-like Breast Epithelial1.64 ± 0.11[1]
MCF12ANormal-like Breast Epithelial4.33 ± 0.30[1]

Table 2: Comparative IC50 Values of Aurantoside C and Standard Chemotherapeutic Drugs in SUM159PT (TNBC) Cells after 24-hour Treatment

CompoundIC50 (µM)
Aurantoside C0.56 ± 0.01[1]
Doxorubicin10.73 ± 0.07[1]
Cisplatin20.01 ± 1.84[1]

These data indicate that Aurantoside C exhibits potent cytotoxicity against TNBC cells, with significantly lower IC50 values compared to non-TNBC cells and normal-like breast epithelial cells[1]. Notably, in the SUM159PT TNBC cell line, Aurantoside C was found to be approximately 20 and 35 times more potent than the conventional chemotherapy drugs doxorubicin and cisplatin, respectively[2].

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the cytotoxic effects of Aurantoside C.

Cell Viability Assay

Objective: To quantify the cytotoxic effect of Aurantoside C on various breast cancer cell lines and to determine the IC50 values.

Materials:

  • Breast cancer cell lines (SUM159PT, MDA-MB-231, SUM149PT, MCF7, ZR-75-1, T47D, MCF10A, MCF12A)

  • 96-well white plates

  • Aurantoside C (dissolved in 0.1% DMSO and diluted with media)

  • Cell Titer-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Envision 2012 Multi-label Reader (PerkinElmer)

  • GraphPad Prism 6 software

Procedure:

  • Cell Seeding: Cells were seeded in 96-well white plates at a density of 5,000 to 8,000 cells per well, depending on the cell line, and left to adhere overnight.

  • Treatment: Cells were treated with a range of concentrations of Aurantoside C for 24 hours.

  • Luminescence Measurement: After the treatment period, cell viability was assessed using the Cell Titer-Glo® assay according to the manufacturer's protocol. Luminescence was measured using the Envision 2012 Multi-label Reader.

  • Data Analysis: The IC50 values were calculated using GraphPad Prism 6 software based on the dose-response curves.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates adhere Allow cells to adhere overnight start->adhere treat Treat cells with varying concentrations of Aurantoside C adhere->treat incubate Incubate for 24 hours treat->incubate add_reagent Add Cell Titer-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure calculate Calculate IC50 values using GraphPad Prism measure->calculate

Cytotoxicity Experimental Workflow.

Signaling Pathways and Mechanism of Action

Aurantoside C induces apoptosis in TNBC cells through the modulation of several key signaling pathways. The cytotoxic effect is associated with cell cycle arrest at the S-phase, a decrease in cyclins and cyclin-dependent kinases (CDKs), and an increase in the CDK inhibitor, p21[2].

Inhibition of Pro-Survival Pathways

Aurantoside C was found to inhibit the phosphorylation of Akt/mTOR and NF-κB signaling pathways, which are constitutively activated in TNBC cells and are associated with increased cell survival and resistance to apoptosis[1][2].

G cluster_akt_mtor Akt/mTOR Pathway cluster_nfkb NF-κB Pathway AurantosideC Aurantoside C Akt Akt AurantosideC->Akt inhibits phosphorylation NFkB NF-κB AurantosideC->NFkB inhibits phosphorylation mTOR mTOR Akt->mTOR phosphorylates Survival Cell Survival (Inhibited) mTOR->Survival Proliferation Proliferation (Inhibited) mTOR->Proliferation NFkB->Survival NFkB->Proliferation

Inhibition of Pro-Survival Pathways.
Activation of Pro-Apoptotic Pathways

Conversely, Aurantoside C activates the phosphorylation of the p38 MAPK and SAPK/JNK signaling pathways. The activation of these stress-related MAPK pathways is known to induce apoptosis through the cleavage of caspase-3[1].

G cluster_mapk MAPK Pathway AurantosideC Aurantoside C p38_MAPK p38 MAPK AurantosideC->p38_MAPK activates phosphorylation SAPK_JNK SAPK/JNK AurantosideC->SAPK_JNK activates phosphorylation Caspase3 Cleaved Caspase-3 p38_MAPK->Caspase3 activates SAPK_JNK->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Activation of Pro-Apoptotic Pathways.

References

Aurantoside B: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantoside B, a member of the aurantoside class of tetramic acid glycosides, represents a promising marine-derived natural product with significant therapeutic potential. Isolated from marine sponges of the Theonellidae family, this compound has demonstrated noteworthy biological activities, particularly in the realms of antifungal and anticancer applications. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, drawing upon data from closely related analogs due to the limited specific research on this compound itself. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes putative mechanisms of action and experimental workflows to facilitate further research and development.

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds. Among these, the aurantosides, a family of tetramic acid glycosides, have emerged as compounds of interest due to their potent and diverse biological activities. This compound, along with its close analog Aurantoside A, has been identified as a promising lead compound for the development of new antifungal and cytotoxic agents. Structurally, aurantosides are characterized by a tetramic acid core linked to a chlorinated polyene chain and a trisaccharide moiety. This unique structure is believed to be crucial for their biological function. This guide will delve into the known therapeutic applications of this compound, with a focus on its antifungal and cytotoxic properties, supported by data from related aurantosides.

Therapeutic Applications

The primary therapeutic applications of this compound and its analogs lie in their antifungal and cytotoxic activities.

Antifungal Activity
Cytotoxic Activity

Early studies on aurantosides revealed the cytotoxic potential of Aurantosides A and B against leukemia cells.[3][4] However, another study reported that Aurantosides A and B are not cytotoxic against several human cell lines, suggesting a potential for selective toxicity.[2] This discrepancy highlights the need for further investigation into the specific cell lines and conditions under which aurantosides exert cytotoxic effects. The cytotoxic activity of other aurantosides, such as Aurantoside C, has been more extensively studied, providing insights into the potential mechanisms of action for the entire class of compounds.

Quantitative Data

Due to the scarcity of specific quantitative data for this compound, the following tables summarize the biological activities of closely related aurantosides. This data is intended to provide a comparative context for the potential potency of this compound.

Table 1: Antifungal Activity of Aurantoside Analogs

CompoundFungal StrainActivity MetricValueReference
Aurantoside KCandida albicans (wild type)MIC1.95 µg/mL[4]
Aurantoside KCandida albicans (amphotericin-resistant)MIC31.25 µg/mL[4]
Aurantoside KCryptococcus neoformansInhibition Zone14 mm (100 µ g/disc )[4]
Aurantoside KAspergillus nigerInhibition Zone28 mm (100 µ g/disc )[4]

Table 2: Cytotoxic Activity of Aurantoside Analogs

CompoundCell LineActivity MetricValueReference
Aurantoside LHeLa (cervical cancer)IC502.4 µM
Aurantoside LP388 (murine leukemia)IC501.1 µM

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the research of this compound's therapeutic applications.

Isolation and Purification of this compound
  • Extraction: The marine sponge material (e.g., from the family Theonellidae) is collected and lyophilized. The dried sponge is then extracted exhaustively with a solvent system, typically a mixture of methanol (MeOH) and dichloromethane (CH2Cl2).

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane and 80% aqueous MeOH to remove nonpolar constituents. The aqueous MeOH fraction is then further partitioned against CH2Cl2.

  • Chromatography: The bioactive fraction is subjected to a series of chromatographic steps for purification.

    • Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., from n-hexane to ethyl acetate to methanol).

    • Reversed-Phase Chromatography: Bioactive fractions from the silica gel column are further purified using reversed-phase (C18) column chromatography with a gradient of water and methanol or acetonitrile.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using reversed-phase HPLC with a suitable solvent system and UV detection.

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Aspergillus fumigatus is grown on potato dextrose agar (PDA) at 35°C for 5-7 days. Conidia are harvested by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. The conidial suspension is then adjusted to a concentration of 0.5-2.5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (no drug) and a negative control (no fungus) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a complete visual inhibition of fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human leukemia cells (e.g., P388) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Aurantoside-Induced Apoptosis

While the specific signaling pathway for this compound has not been elucidated, studies on the related Aurantoside C suggest a potential mechanism involving the modulation of key signaling cascades that regulate cell survival and apoptosis. The following diagram illustrates a plausible pathway based on these findings.

Aurantoside_Apoptosis_Pathway AurantosideB This compound Akt_mTOR Akt/mTOR Pathway AurantosideB->Akt_mTOR NFkB NF-κB Pathway AurantosideB->NFkB p38_MAPK p38 MAPK Pathway AurantosideB->p38_MAPK SAPK_JNK SAPK/JNK Pathway AurantosideB->SAPK_JNK Apoptosis Apoptosis Akt_mTOR->Apoptosis NFkB->Apoptosis p38_MAPK->Apoptosis SAPK_JNK->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Bioactivity Screening of Marine Natural Products

The following diagram outlines a typical workflow for the discovery and initial biological evaluation of marine natural products like this compound.

Marine_Natural_Product_Workflow Start Marine Sponge Collection Extraction Extraction & Partitioning Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Bioassay-Guided Fractionation (Antifungal & Cytotoxicity) Crude_Extract->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Chromatography Chromatographic Purification (Silica, RP, HPLC) Active_Fractions->Chromatography Pure_Compound Pure Compound (this compound) Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Pure_Compound->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Experimental workflow for the discovery of bioactive marine natural products.

Conclusion and Future Directions

This compound holds considerable promise as a scaffold for the development of novel antifungal and anticancer therapeutics. While current research provides a strong foundation, further studies are imperative to fully realize its potential. Future research should focus on:

  • Specific Bioactivity Data: Obtaining precise IC50 and MIC values for this compound against a broad panel of fungal pathogens and cancer cell lines.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound and other marine natural products will undoubtedly contribute to the discovery of next-generation therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantosides are a class of naturally occurring tetramic acid glycosides, primarily isolated from marine sponges of the genera Theonella, Siliquariaspongia, and Melophlus. These compounds are characterized by a unique chemical architecture consisting of a tetramic acid core, a conjugated polyene chain, and a glycosidically linked sugar moiety. Aurantoside B, a prominent member of this family, and its related compounds have garnered significant scientific interest due to their diverse and potent biological activities, including antifungal, anti-leishmanial, and cytotoxic properties. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, with a focus on their chemical structures, biological activities, mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structures

The aurantoside family of compounds shares a common structural scaffold. This compound's structure is closely related to that of Aurantoside A. The primary difference is the substitution on the 5-deoxypentose sugar unit; Aurantoside A possesses a 2-O-methyl group, which is replaced by a hydroxyl group in this compound[1]. The general structure consists of a dichlorinated conjugated heptaene side chain and a methylenecarboxyamide group attached to the tetramic acid ring. The sugar component is a trisaccharide, which has been shown to be crucial for the biological activity of these compounds[2].

The structures of other notable aurantosides that have been elucidated include:

  • Aurantoside A : Possesses a 2-O-methylated 5-deoxypentofuranose in its trisaccharide chain[1].

  • Aurantoside K : Features a hydroxyl group instead of a methoxy group on the terminal sugar unit compared to other aurantosides[3].

  • Aurantoside L : Characterized by a chlorinated polyene system and a trisaccharide portion[4].

Biological Activities and Quantitative Data

Aurantosides exhibit a range of biological activities, with antifungal and cytotoxic effects being the most prominent. The potency of these activities is often influenced by the length of the polyene chain and the composition of the sugar moiety[2].

Antifungal Activity

Several aurantosides have demonstrated significant activity against various fungal pathogens. The proposed mechanism of action is similar to that of other polyene antifungals, which involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in fungal cell death. A key structural feature for this activity is the presence of a trisaccharide chain[2].

CompoundFungal StrainMIC (µg/mL)Reference
Aurantoside GCandida albicans>16[2]
Aurantoside HCandida albicans>16[2]
Aurantoside ICandida albicans2[2]
Aurantoside ICandida glabrata0.25[2]
Aurantoside ICandida tropicalis0.5[2]
Aurantoside IFusarium solani2[2]
Aurantoside JCandida albicans>16[2]
Aurantoside KCandida albicans (wild type)1.95[3]
Aurantoside KCandida albicans (amphotericin-resistant)31.25[3]
Anti-leishmanial Activity

Aurantoside L has been identified as a potent agent against the parasite Leishmania amazonensis.

CompoundParasiteIC50 (µM)Reference
Aurantoside LLeishmania amazonensis0.74[4]
Cytotoxic Activity

The cytotoxicity of aurantosides has been observed against various cancer cell lines. This activity appears to be related to the length of the polyene chain.

CompoundCell LineIC50 (µM)Reference
Aurantoside LHeLa (cervical cancer)2.4[4]
Aurantoside LP388 (murine leukemia)1.1[4]

Mechanisms of Action and Signaling Pathways

While the antifungal mechanism of aurantosides is thought to involve membrane disruption, recent studies on Aurantoside C have provided detailed insights into its anticancer mechanism, revealing its modulation of key cellular signaling pathways.

Anticancer Mechanism of Aurantoside C

Aurantoside C has been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells by targeting multiple signaling pathways[5][6]. Specifically, it inhibits the pro-survival Akt/mTOR and NF-κB pathways while activating the pro-apoptotic p38 MAPK and SAPK/JNK pathways[5].

The inhibition of the Akt/mTOR pathway by Aurantoside C leads to a decrease in cell survival and proliferation. The NF-κB pathway , which is often constitutively active in cancer cells and promotes inflammation and cell survival, is also suppressed.

Conversely, Aurantoside C activates the p38 MAPK and SAPK/JNK signaling pathways . These pathways are activated in response to cellular stress and can lead to cell cycle arrest and apoptosis. This dual action of inhibiting survival pathways and activating death pathways contributes to the potent cytotoxic effect of Aurantoside C on TNBC cells.

Aurantoside_C_Signaling_Pathways cluster_inhibition Inhibition cluster_activation Activation Akt Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Cell Survival & Proliferation NFkB NF-κB NFkB->Survival p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis JNK SAPK/JNK JNK->Apoptosis AurantosideC Aurantoside C AurantosideC->Akt AurantosideC->NFkB AurantosideC->p38 AurantosideC->JNK Isolation_Workflow Sponge Marine Sponge Sample Extraction Extraction with MeOH and CH2Cl2/MeOH Sponge->Extraction Partition Solvent Partitioning (e.g., n-BuOH/H2O) Extraction->Partition Chromatography1 Reversed-Phase Column Chromatography (e.g., C18 silica gel) Partition->Chromatography1 Fractions Collection of Fractions Chromatography1->Fractions HPLC Reversed-Phase HPLC Purification Fractions->HPLC Bioassay-guided PureCompound Pure Aurantoside HPLC->PureCompound

References

Methodological & Application

Application Notes and Protocols for Aurantoside B Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantosides are a class of tetramic acid glycosides, naturally occurring compounds isolated from marine sponges, that have garnered significant interest for their diverse biological activities. Among these, their potential as antifungal agents is noteworthy. This document provides a detailed protocol for antifungal susceptibility testing of Aurantoside B, a member of this promising class of molecules. While specific minimum inhibitory concentration (MIC) data for this compound is not yet widely published, this protocol is based on established methodologies for related aurantoside compounds and standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI). The provided data from closely related aurantosides, such as Aurantoside K and Aurantoside I, offer valuable insights into the expected antifungal potency.

Data Presentation: Antifungal Activity of Related Aurantosides

The following tables summarize the reported minimum inhibitory concentrations (MICs) of aurantosides closely related to this compound against various fungal pathogens. This data provides a comparative baseline for assessing the potential antifungal efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Aurantoside K

Fungal StrainMIC (µg/mL)
Candida albicans (Wild Type, ATCC 32354)1.95[1]
Candida albicans (Amphotericin-resistant, ATCC 90873)31.25[1]

Table 2: In Vitro Activities of Aurantosides G and I against Various Fungal Isolates

Testing performed according to CLSI M27-A2 and M38-A procedures.[2]

Fungal IsolateAurantoside G MIC₉₀ (µg/mL)Aurantoside I MIC₉₀ (µg/mL)
Candida albicans40.5
Candida glabrata161
Candida parapsilosis162
Candida tropicalis161
Fusarium solani162

Experimental Protocols

The following protocol for determining the antifungal susceptibility of this compound is adapted from the CLSI M27-A3 guidelines for yeasts, a standard reference method for broth dilution antifungal susceptibility testing.[1]

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound

1. Materials and Reagents:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to a stock concentration of 1 mg/mL)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C)

  • Multichannel pipette

2. Inoculum Preparation:

  • Subculture fungal isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Prepare a working inoculum by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

3. Preparation of this compound Dilutions:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. A typical concentration range to test would be from 64 µg/mL down to 0.0625 µg/mL.

  • Dispense 100 µL of each this compound dilution into the appropriate wells of the test microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well containing the this compound dilutions with 100 µL of the working fungal inoculum.

  • Include a growth control well (containing only RPMI-1640 and the fungal inoculum) and a sterility control well (containing only RPMI-1640).

  • Seal the plate and incubate at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, visually inspect the microtiter plate or use a microplate reader to determine fungal growth.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Antifungal Susceptibility Testing

G Experimental Workflow for this compound Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-Well Plate A->C Add 100 µL/well B Prepare this compound Serial Dilutions B->C Add 100 µL/well D Incubate at 35°C (24-48 hours) C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC E->F

Caption: Workflow for determining the MIC of this compound.

Diagram 2: Hypothetical Signaling Pathway of this compound's Antifungal Action

Disclaimer: The precise mechanism of action for this compound has not been fully elucidated. The following diagram illustrates a hypothetical pathway based on the structural similarity of aurantosides to polyene antifungals, which are known to interact with ergosterol in the fungal cell membrane.

G Hypothetical Mechanism of Action of this compound cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects A This compound (Polyene-like structure) B Ergosterol A->B Binds to C Membrane Pore Formation B->C Leads to D Ion Leakage (K+, Na+, H+) C->D E Disruption of Membrane Potential D->E F Inhibition of Cellular Processes E->F G Fungal Cell Death F->G

Caption: Proposed ergosterol-dependent mechanism of this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Aurantoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantosides are a class of tetramic acid glycosides, primarily isolated from marine sponges, that have garnered scientific interest due to their diverse biological activities. Notably, Aurantosides A and B have demonstrated cytotoxic effects against leukemia cells.[1] This document provides a detailed protocol for determining the in vitro cytotoxicity of Aurantoside B using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells.[4]

This protocol is designed to be a comprehensive guide for researchers screening this compound for its potential as a cytotoxic agent.

Data Presentation

The following table summarizes the key quantitative parameters for the in vitro cytotoxicity assay of this compound.

ParameterRecommended ValueNotes
Cell Line P388 (murine leukemia) or HeLa (human cervical cancer)Aurantosides A and B have shown activity against leukemia cells; HeLa is a common, robust cell line for cytotoxicity screening.[5]
Seeding Density 5,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period.[1]
Plate Format 96-well, flat-bottom, clearStandard for colorimetric assays.
This compound Concentrations 0.1, 1, 10, 50, 100 µM (and vehicle control)A broad range is recommended for initial screening.
Incubation Time with this compound 24, 48, and 72 hoursTo assess time-dependent effects.
MTT Reagent Concentration 5 mg/mL in sterile PBSStandard concentration.[3]
MTT Incubation Time 3 - 4 hoursAllow for sufficient formazan crystal formation.[1]
Solubilization Agent Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HClDMSO is common; SDS solution can be used for cells resistant to other solvents.[6]
Absorbance Wavelength 570 nmOptimal wavelength for measuring formazan.
Reference Wavelength 630 nmTo correct for background absorbance.

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., P388 or HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow Diagram

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3-5: MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest cells in logarithmic growth phase cell_counting 2. Count cells and adjust density cell_culture->cell_counting seeding 3. Seed 100 µL of cell suspension into 96-well plate cell_counting->seeding incubation1 4. Incubate overnight (37°C, 5% CO2) seeding->incubation1 drug_prep 5. Prepare serial dilutions of this compound add_drug 6. Add 100 µL of diluted compound to wells drug_prep->add_drug incubation2 7. Incubate for 24, 48, or 72 hours add_drug->incubation2 add_mtt 8. Add 20 µL of MTT solution (5 mg/mL) to each well incubation3 9. Incubate for 3-4 hours add_mtt->incubation3 remove_media 10. Carefully remove media incubation3->remove_media add_solvent 11. Add 150 µL of solubilization solution (e.g., DMSO) remove_media->add_solvent shake 12. Shake plate for 15 min to dissolve formazan add_solvent->shake read_absorbance 13. Read absorbance at 570 nm (ref. 630 nm) calculate_viability 14. Calculate % cell viability read_absorbance->calculate_viability plot_curve 15. Plot dose-response curve calculate_viability->plot_curve determine_ic50 16. Determine IC50 value plot_curve->determine_ic50 signaling_pathway cluster_inhibition Inhibition of Pro-Survival Pathways cluster_activation Activation of Pro-Apoptotic Pathways cluster_outcome Cellular Outcome AurantosideB This compound Akt Akt AurantosideB->Akt Inhibits NFkB NF-κB AurantosideB->NFkB Inhibits p38MAPK p38 MAPK AurantosideB->p38MAPK Activates JNK SAPK/JNK AurantosideB->JNK Activates mTOR mTOR Akt->mTOR Akt->NFkB CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Leads to NFkB->CellCycleArrest Leads to Apoptosis Apoptosis p38MAPK->Apoptosis Induces JNK->Apoptosis Induces

References

Preparation of Aurantoside B Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurantoside B is a tetramic acid glycoside natural product isolated from marine sponges of the genus Theonella. As with other members of the aurantoside family, it possesses a complex structure featuring a dichlorinated conjugated polyene chain, a tetramate ring, and a glycosidic moiety. Preliminary studies suggest that various aurantosides exhibit a range of biological activities, making them of interest for drug discovery and development. Accurate and reproducible biological data rely on the correct preparation of test compounds. This document provides a detailed protocol for the preparation of this compound stock solutions for use in various bioassays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for the proper preparation of stock solutions. The available data is summarized in the table below.

PropertyValueSource/Notes
Molecular Formula C35H44Cl2N2O15Deduced from the molecular formula of Aurantoside A (C36H46Cl2N2O15)[1], with this compound lacking one methyl group[1].
Molecular Weight 819.64 g/mol Calculated based on the molecular formula.
Appearance Orange-red amorphous solidGeneral characteristic of aurantosides.
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[2][3][4] Poorly soluble in water.Quantitative solubility data is not readily available. It is recommended to empirically determine the solubility limit for high-concentration stock solutions.
Stability Data not available.It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C in a desiccated environment and protect from light. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Materials and Equipment
  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile

  • Methanol (MeOH), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Cell culture medium or assay buffer

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro assays.

  • Calculate the required mass of this compound:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required amount of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM x 0.001 L x 819.64 g/mol = 8.1964 mg

  • Weighing this compound:

    • Accurately weigh approximately 8.2 mg of this compound using a calibrated analytical balance.

    • Note: Due to the small quantity, it is advisable to weigh a larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.

  • Dissolving this compound:

    • Transfer the weighed this compound to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous, sterile DMSO. For 8.2 mg of this compound, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but be cautious as heat may degrade the compound.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C in a light-protected and desiccated container.

    • Note: It is recommended to prepare fresh stock solutions. If stored, use within a short period and avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution in an appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect the biological system (typically ≤ 0.5%).[5][6][7][8]

Example: Preparation of a 100 µM working solution from a 10 mM stock:

  • Perform a 1:100 serial dilution.

  • Add 5 µL of the 10 mM this compound stock solution to 495 µL of the desired cell culture medium or assay buffer.

  • Mix thoroughly by gentle pipetting or vortexing.

  • This will result in a 100 µM working solution with a final DMSO concentration of 0.5%.

  • Further dilutions can be made from this working solution to achieve the desired final concentrations for the bioassay.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO/MeOH weigh->dissolve vortex 3. Vortex to dissolve dissolve->vortex aliquot 4. Aliquot into single-use tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a single aliquot of stock solution store->thaw For Experiment dilute 7. Dilute stock in assay buffer/medium thaw->dilute mix 8. Mix thoroughly dilute->mix use 9. Use immediately in bioassay mix->use

Caption: Workflow for this compound solution preparation.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurantosides are a class of glycosides, some of which have been investigated for their therapeutic potential. While the user has requested information on Aurantoside B, available literature suggests that Aurantosides A and B are generally considered non-cytotoxic. In contrast, other members of the aurantoside family, such as Aurantoside C, have demonstrated significant cytotoxic effects, particularly against cancer cell lines.

This document will therefore focus on the methodologies and cell lines used to evaluate the cytotoxicity of Aurantoside C as a representative cytotoxic member of the aurantoside family. These protocols and recommendations can be adapted for testing the cytotoxicity of this compound or other related compounds. The provided information is based on studies of Aurantoside C's effects on triple-negative breast cancer (TNBC) cells.[1][2][3]

Recommended Cell Lines

The selection of appropriate cell lines is critical for assessing the cytotoxic potential and selectivity of a compound. Based on studies with Aurantoside C, a panel of triple-negative breast cancer (TNBC), non-TNBC, and normal-like breast epithelial cell lines are recommended to evaluate both efficacy and potential off-target effects.

Triple-Negative Breast Cancer (TNBC) Cell Lines (High Sensitivity)

  • SUM159PT: A claudin-low TNBC cell line.

  • MDA-MB-231: Another widely used claudin-low TNBC cell line.[1]

  • SUM149PT: A basal-like TNBC cell line.

Non-TNBC (Luminal) Cell Lines (Lower Sensitivity)

  • MCF7: An estrogen receptor (ER)-positive luminal breast cancer cell line.[1]

  • ZR-75-1: An ER-positive luminal breast cancer cell line.

  • T47D: An ER-positive luminal breast cancer cell line.

Normal-like Breast Epithelial Cell Lines (Low Sensitivity)

  • MCF10A: A non-tumorigenic breast epithelial cell line.[3]

  • MCF12A: Another non-tumorigenic breast epithelial cell line.

Quantitative Data: Cytotoxicity of Aurantoside C

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aurantoside C in various breast cell lines after 24 hours of treatment.[1] This data highlights the preferential cytotoxicity of Aurantoside C towards TNBC cells.

Cell LineSubtypeIC50 (µM)
SUM159PTTNBC (Claudin-Low)0.56 ± 0.01
MDA-MB-231TNBC (Claudin-Low)0.61 ± 0.01
SUM149TNBC (Basal-Like)0.81 ± 0.02
MCF7Non-TNBC (Luminal)1.15 ± 0.05
ZR-75-1Non-TNBC (Luminal)1.91 ± 0.04
T47DNon-TNBC (Luminal)2.45 ± 0.17
MCF10ANormal-like1.64 ± 0.11
MCF12ANormal-like4.33 ± 0.30

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Obtain cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture each cell line in its recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), according to the supplier's instructions.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to measure cell viability.[4]

Materials:

  • 96-well plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Make serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the protein expression levels involved in the signaling pathways affected by aurantosides.

Materials:

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for Akt, p-Akt, mTOR, p-mTOR, NF-κB, p-NF-κB, p38, p-p38, JNK, p-JNK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells (24-72h) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (3-4h) add_mtt->incubation solubilization Add DMSO to Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Signaling Pathways Modulated by Aurantoside C

signaling_pathway cluster_pro_survival Pro-Survival Pathways (Inhibited) cluster_pro_apoptotic Pro-Apoptotic Pathways (Activated) Akt_mTOR Akt/mTOR Pathway cell_survival Cell Survival & Proliferation Akt_mTOR->cell_survival NFkB NF-κB Pathway NFkB->cell_survival p38_MAPK p38 MAPK Pathway apoptosis Apoptosis p38_MAPK->apoptosis SAPK_JNK SAPK/JNK Pathway SAPK_JNK->apoptosis Aurantoside_C Aurantoside C Aurantoside_C->Akt_mTOR Inhibits Aurantoside_C->NFkB Inhibits Aurantoside_C->p38_MAPK Activates Aurantoside_C->SAPK_JNK Activates

Caption: Signaling pathways affected by Aurantoside C leading to apoptosis in cancer cells.

References

Application Notes and Protocols for LC-MS/MS Detection of Aurantoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantoside B is a member of the tetramic acid glycoside family of natural products, which are often isolated from marine sponges of the genus Theonella. These compounds are of interest to the scientific community due to their complex structures and potential biological activities. Accurate and sensitive detection and quantification of this compound are crucial for various research applications, including natural product discovery, pharmacokinetic studies, and mechanism of action investigations. This document provides a detailed protocol for the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The provided parameters are based on the physicochemical properties of this compound and data from structurally related compounds.

Analyte Information: this compound

  • Molecular Formula: C₃₅H₄₄Cl₂N₂O₁₅

  • Monoisotopic Mass: 802.2122 g/mol

  • Structure: this compound is a complex glycoside containing a dichlorinated polyene chain, a tetramic acid core, and a trisaccharide moiety. It is derived from Aurantoside A by the substitution of an O-methyl group with a hydroxyl group.

LC-MS/MS Method Parameters

The following parameters are proposed for the detection of this compound and should be used as a starting point for method development and optimization on your specific LC-MS/MS instrument.

Mass Spectrometry Parameters

Given the complex nature of this compound, electrospray ionization (ESI) is the recommended ionization technique. Both positive and negative ion modes should be evaluated for optimal sensitivity.

Table 1: Proposed Mass Spectrometry Parameters for this compound Detection

ParameterPositive Ion ModeNegative Ion Mode
Precursor Ion (m/z) [M+H]⁺: 803.2195[M-H]⁻: 801.2049
[M+Na]⁺: 825.1991
Proposed Product Ions (m/z) Based on fragmentation of the trisaccharide moietyBased on fragmentation of the trisaccharide moiety
Loss of one pentose unit: ~671.16Loss of one pentose unit: ~669.15
Loss of two pentose units: ~539.11Loss of two pentose units: ~537.10
Loss of the trisaccharide: ~407.06Loss of the trisaccharide: ~405.05
Collision Energy (CE) 20 - 40 eV (Requires optimization)20 - 40 eV (Requires optimization)
Cone Voltage/Declustering Potential 30 - 60 V (Requires optimization)-30 to -60 V (Requires optimization)
Ion Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Gas Temperature 350 - 450 °C350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hr
Nebulizer Gas Pressure 3 - 5 Bar3 - 5 Bar

Note: The exact m/z values for product ions will depend on the specific fragmentation pathway and should be confirmed by infusion of a purified standard. The collision energy and cone voltage are critical parameters that require careful optimization for your specific instrument to achieve the best sensitivity and specificity.

Liquid Chromatography Parameters

A reversed-phase ultra-high-performance liquid chromatography (UPLC) system is recommended for the separation of this compound from complex matrices. Due to its polar nature, a C18 column with a polar endcapping or a phenyl-hexyl column may provide good retention and peak shape.

Table 2: Proposed Liquid Chromatography Parameters for this compound Separation

ParameterRecommended Condition
Column UPLC C18, 1.7 µm, 2.1 x 100 mm (or similar)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL

Experimental Protocols

Sample Preparation: Extraction from Marine Sponge Tissue

This protocol is a general guideline for the extraction of polar glycosides from marine sponge tissue, such as Theonella swinhoei.

  • Homogenization: Weigh the frozen or lyophilized sponge tissue and homogenize it in a suitable solvent. A mixture of methanol and dichloromethane (1:1, v/v) is a common choice for initial extraction. Use a sufficient volume of solvent to ensure complete immersion of the tissue (e.g., 10 mL of solvent per gram of tissue).

  • Extraction: Perform the extraction by sonication in an ultrasonic bath for 15-20 minutes, followed by maceration at room temperature for at least 4 hours (or overnight for exhaustive extraction).

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the tissue debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent mixture. The supernatants can then be combined.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

Method Optimization Workflow

The following workflow is recommended for optimizing the LC-MS/MS method for this compound.

Method_Optimization_Workflow cluster_MS_Optimization Mass Spectrometry Optimization cluster_LC_Optimization Liquid Chromatography Optimization cluster_Final_Method Final Method Validation infuse Infuse this compound Standard precursor Determine Precursor Ion (m/z) in Full Scan Mode infuse->precursor fragment Perform Product Ion Scan to Identify Major Fragments precursor->fragment optimize_ce Optimize Collision Energy (CE) for Each Transition fragment->optimize_ce optimize_cv Optimize Cone Voltage (CV) / Declustering Potential (DP) optimize_ce->optimize_cv integrate Integrate Optimized LC and MS Parameters optimize_cv->integrate column_select Select Appropriate Column mobile_phase Optimize Mobile Phase Composition column_select->mobile_phase gradient Develop Gradient Elution Profile mobile_phase->gradient flow_rate Adjust Flow Rate gradient->flow_rate flow_rate->integrate validate Validate Method (Linearity, LOD, LOQ, etc.) integrate->validate

Caption: Workflow for LC-MS/MS method development for this compound.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways modulated by this compound are not well-defined in publicly available literature. However, the general workflow for investigating the biological activity of a novel compound like this compound can be represented as follows:

Bioactivity_Investigation_Workflow cluster_Discovery Discovery and Isolation cluster_Screening Biological Screening cluster_Mechanism Mechanism of Action Studies isolation Isolation of this compound from Marine Sponge structure Structure Elucidation isolation->structure in_vitro In Vitro Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) structure->in_vitro hit_id Hit Identification in_vitro->hit_id target_id Target Identification hit_id->target_id pathway Signaling Pathway Analysis target_id->pathway in_vivo In Vivo Model Testing pathway->in_vivo

Caption: General workflow for investigating the bioactivity of this compound.

Conclusion

The provided application notes offer a comprehensive starting point for the development of a robust and sensitive LC-MS/MS method for the detection and quantification of this compound. Successful implementation will require careful optimization of the mass spectrometry and liquid chromatography parameters on the specific instrumentation used. The detailed experimental protocol for extraction provides a solid foundation for sample preparation from marine sponge matrices. Further research into the biological activities of this compound will be crucial to elucidate its potential therapeutic applications.

Aurantoside B: A Potential Inducer of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Aurantosides, a class of tetramic acid glycosides isolated from marine sponges, have emerged as compounds of interest in oncology research due to their cytotoxic properties. While direct and detailed studies on the apoptotic mechanisms of Aurantoside B are limited, research on its structural analog, Aurantoside C, provides significant insights into the potential anti-cancer activities of this compound family. Notably, Aurantosides A and B have been reported to exhibit cytotoxic activity against leukemia cells.[1] This document outlines the potential applications and protocols for investigating this compound as an apoptosis-inducing agent in cancer cells, drawing primarily from the established mechanisms of Aurantoside C.

Principle

Aurantoside C has been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells through the modulation of key signaling pathways.[1][2] It is hypothesized that this compound may function similarly. The proposed mechanism involves the inhibition of pro-survival pathways such as Akt/mTOR and NF-κB, coupled with the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 MAPK pathways.[1] This cascade of events leads to cell cycle arrest and ultimately, programmed cell death.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table summarizes the cytotoxic effects of the closely related Aurantoside C on various cancer cell lines. Researchers are encouraged to generate similar data for this compound to determine its specific efficacy.

Cell LineCancer TypeIC50 Value (µM)Reference CompoundIC50 Value (µM)
SUM159PTTriple-Negative Breast Cancer0.56 ± 0.01Doxorubicin10.73 ± 0.07
SUM159PTTriple-Negative Breast Cancer0.56 ± 0.01Cisplatin20.01 ± 1.84

Table 1: Comparative IC50 values of Aurantoside C and standard chemotherapeutic drugs in the SUM159PT triple-negative breast cancer cell line.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Western Blot Analysis

This protocol is to investigate the effect of this compound on the expression of key proteins involved in apoptosis signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound at the IC50 concentration for the desired time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis cluster_data Data Interpretation start Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp signaling_pathway cluster_pro_survival Pro-Survival Pathways (Inhibited by Aurantoside C) cluster_stress_activated Stress-Activated Pathways (Activated by Aurantoside C) cluster_downstream Downstream Effects Akt_mTOR Akt/mTOR Pathway Cell_Cycle_Arrest Cell Cycle Arrest Akt_mTOR->Cell_Cycle_Arrest NFkB NF-κB Pathway Apoptosis Apoptosis NFkB->Apoptosis p38_MAPK p38 MAPK Pathway p38_MAPK->Cell_Cycle_Arrest p38_MAPK->Apoptosis SAPK_JNK SAPK/JNK Pathway SAPK_JNK->Cell_Cycle_Arrest SAPK_JNK->Apoptosis Aurantoside_C Aurantoside C Aurantoside_C->Akt_mTOR Aurantoside_C->NFkB Aurantoside_C->p38_MAPK Aurantoside_C->SAPK_JNK

References

Application Notes and Protocols: Evaluating Aurantoside B in a Murine Model of Fungal Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantosides are a class of tetramic acid glycosides isolated from marine sponges, which have demonstrated notable antifungal properties. While in vitro studies have highlighted the potential of various aurantoside analogues against clinically relevant fungal pathogens, to date, there are no published in vivo studies specifically evaluating Aurantoside B in murine models of fungal infection. The good antifungal activity against Aspergillus fumigatus has been reported for aurantosides A and B.[1] This document provides a summary of the available in vitro data for the aurantoside class and proposes detailed, hypothetical protocols for the preclinical assessment of this compound in established murine models of systemic and cutaneous fungal infections. These protocols are based on standard, well-established methodologies in the field.[2][3][4][5][6]

In Vitro Antifungal Activity of Aurantosides

Quantitative data from in vitro studies of Aurantosides G, H, I, and J against various Candida species and Fusarium solani are summarized below. These data indicate that the antifungal activity is influenced by the glycosylation pattern of the aurantoside.[1] Notably, Aurantoside I has shown excellent potency against all tested strains.[1]

Fungal SpeciesAurantoside G (MIC90 in µg/mL)Aurantoside H (MIC90 in µg/mL)Aurantoside I (MIC90 in µg/mL)Aurantoside J (MIC90 in µg/mL)
Candida albicans4>160.25>16
Candida glabrata4>160.125>16
Candida tropicalis2>160.25>16
Candida parapsilosis2>160.50>16
Fusarium solani16>161>16
Data sourced from in vitro activity assays against clinical isolates.[7]

Proposed Experimental Protocols for Murine Models

The following protocols are hypothetical and intended to serve as a starting point for the in vivo evaluation of this compound.

Protocol 1: Systemic Candidiasis Murine Model

This protocol outlines a study to assess the efficacy of this compound in a murine model of disseminated candidiasis, a commonly used model that mimics human systemic infection.[4][5][6]

1. Materials and Reagents:

  • This compound (solubilized in a suitable vehicle, e.g., DMSO, and further diluted in sterile saline)

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Sterile phosphate-buffered saline (PBS)

  • Sterile physiological saline

  • 6-8 week old female C57BL/6 mice

  • Vehicle control (e.g., DMSO diluted in sterile saline)

  • Positive control (e.g., Amphotericin B or Fluconazole)

2. Inoculum Preparation:

  • Culture C. albicans SC5314 in YPD medium at 30°C for 12-18 hours with shaking.

  • Harvest the yeast cells by centrifugation.

  • Wash the cells three times with sterile PBS.

  • Resuspend the cells in sterile physiological saline.

  • Count the cells using a hemocytometer and adjust the concentration to 2.5 x 10^6 cells/mL for an inoculum of 5 x 10^5 CFU/mouse in 200 µL.

3. Infection and Treatment Procedure:

  • Acclimatize C57BL/6 mice for at least 7 days.

  • Infect the mice by injecting 200 µL of the C. albicans suspension (5 x 10^5 CFU/mouse) into the lateral tail vein.[2][3]

  • Randomly divide the infected mice into the following groups (n=10 per group):

    • Vehicle control

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (e.g., Amphotericin B)

  • Two hours post-infection, administer the first dose of treatment via intraperitoneal injection.

  • Continue treatment once daily for 5-7 consecutive days.

4. Outcome Measures:

  • Survival Study: Monitor the survival of the mice daily for up to 30-35 days post-infection.[2][3]

  • Fungal Burden: On day 5 post-infection, euthanize a subset of mice from each group (n=5). Aseptically remove the kidneys and liver. Homogenize the organs in sterile saline and plate serial dilutions on Sabouraud Dextrose Agar (SDA) plates. Incubate at 30°C for 48 hours and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.[2][3]

  • Histopathology: Fix the kidneys from the euthanized mice in 10% neutral buffered formalin. Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic Acid-Schiff (PAS) to visualize fungal elements and inflammatory cell infiltration.[2][3]

Protocol 2: Cutaneous Fungal Infection Murine Model

This protocol is designed to evaluate the topical efficacy of this compound in a murine model of cutaneous candidiasis.

1. Materials and Reagents:

  • This compound formulated in a topical vehicle (e.g., cream or ointment)

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Sterile phosphate-buffered saline (PBS)

  • 6-8 week old C57BL/6 mice

  • Topical vehicle control

  • Positive control (e.g., topical clotrimazole)

  • Electric shaver

  • Depilatory cream

2. Inoculum Preparation:

  • Prepare the C. albicans inoculum as described in Protocol 1, steps 2.1-2.4.

  • Adjust the final concentration to 1 x 10^8 cells/mL in sterile PBS.

3. Infection and Treatment Procedure:

  • Anesthetize the mice.

  • Shave a 2x2 cm area on the dorsal back of each mouse.

  • Apply a depilatory cream to remove any remaining fur.

  • Create a superficial abrasion on the shaved area using a sterile needle.

  • Inoculate the abraded skin with 20 µL of the C. albicans suspension (2 x 10^6 CFU).

  • Randomly divide the infected mice into treatment groups:

    • Topical vehicle control

    • Topical this compound (low dose)

    • Topical this compound (high dose)

    • Positive control

  • Begin topical treatment 24 hours post-infection, applying the formulation to the infected area once daily for 7 days.

4. Outcome Measures:

  • Clinical Scoring: Visually assess the skin lesions daily for signs of infection (e.g., erythema, scaling, crusting) and assign a clinical score.

  • Fungal Burden: On day 7 post-infection, euthanize the mice. Excise the infected skin tissue, homogenize it, and determine the CFU per gram of tissue as described in Protocol 1, step 4.2.

  • Histopathology: Biopsy the infected skin tissue, fix in formalin, and process for H&E and PAS staining to observe fungal invasion and inflammation in the epidermis and dermis.

Visualizations

Proposed Mechanism of Action of this compound

The mechanism of antifungal action for aurantosides has been suggested to be similar to that of other polyene antifungal agents like nystatin and amphotericin B. This involves binding to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death.

This compound Mechanism cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Fungal Cytoplasm ergosterol Ergosterol phospholipid Phospholipid Bilayer pore Pore Formation ergosterol->pore Induces aurantoside_b This compound aurantoside_b->ergosterol Binds to ions Ions (K+, Mg2+) death Fungal Cell Death ions->death Leads to pore->ions Leakage of

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Systemic Candidiasis Model

The following diagram illustrates the key steps in the proposed protocol for evaluating this compound in a murine model of systemic candidiasis.

Systemic Candidiasis Workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization infection Intravenous Infection (Candida albicans) acclimatization->infection grouping Randomization into Treatment Groups infection->grouping treatment Daily Treatment Administration (5-7 days) grouping->treatment monitoring Daily Survival Monitoring (up to 35 days) treatment->monitoring euthanasia Euthanasia (Day 5) treatment->euthanasia end End monitoring->end analysis Fungal Burden & Histopathology Analysis euthanasia->analysis analysis->end

Caption: Experimental workflow for the systemic candidiasis model.

References

Application Notes and Protocols: Anti-leishmanial Activity of Aurantoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapeutic options are limited by toxicity, emerging resistance, and high cost, necessitating the discovery of novel anti-leishmanial agents. Aurantosides are a class of tetramic acid glycosides isolated from marine sponges, which have demonstrated a range of biological activities. While data on Aurantoside B is limited, a related compound, Aurantoside L, has recently shown promising anti-leishmanial activity.[1][2] This document provides detailed protocols for assessing the anti-leishmanial activity of this compound, using the published data for Aurantoside L as a reference.

Disclaimer: The quantitative data presented herein is for Aurantoside L, a structurally related compound, and is intended to serve as a representative example for assay design and data presentation for this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of Aurantoside L against Leishmania amazonensis promastigotes and its cytotoxicity against mammalian cell lines.

CompoundTarget Organism/Cell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)Reference
Aurantoside LLeishmania amazonensis (promastigotes)Anti-leishmanial Activity0.74>3.2 (HeLa), >1.5 (P388)[1][2][3]
Aurantoside LHeLa (human cervical cancer cells)Cytotoxicity2.4-[3]
Aurantoside LP388 (murine leukemia cells)Cytotoxicity1.1-[3]

Selectivity Index (SI) is calculated as CC50 (mammalian cells) / IC50 (Leishmania). A higher SI value indicates greater selectivity of the compound for the parasite over host cells.

Experimental Protocols

In Vitro Anti-leishmanial Activity Assay against Leishmania Promastigotes

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against the promastigote (insect stage) form of the parasite.

Materials:

  • Leishmania species (e.g., L. amazonensis, L. donovani) promastigotes

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • This compound (stock solution in DMSO)

  • Amphotericin B (positive control)

  • 96-well flat-bottom microtiter plates

  • Incubator (26°C)

  • Microplate reader

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS at 26°C until they reach the late logarithmic phase of growth.

  • Assay Plate Preparation:

    • Dispense 100 µL of M199 medium into each well of a 96-well plate.

    • Prepare serial dilutions of this compound (e.g., from 100 µM to 0.01 µM) in the plate. The final DMSO concentration should not exceed 0.5%.

    • Include wells for a positive control (Amphotericin B) and a negative control (medium with DMSO).

  • Parasite Inoculation: Adjust the density of the promastigote culture to 1 x 10^6 cells/mL in fresh medium. Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a final parasite density of 5 x 10^5 cells/mL.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for another 4-6 hours at 26°C.

    • Measure the fluorescence or absorbance using a microplate reader (typically 560 nm excitation and 590 nm emission for fluorescence).

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each concentration of this compound compared to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-leishmanial Activity Assay against Leishmania Amastigotes

This protocol assesses the efficacy of this compound against the clinically relevant amastigote (mammalian stage) form of the parasite residing within host macrophages.

Materials:

  • Peritoneal macrophages from BALB/c mice or a macrophage-like cell line (e.g., J774A.1, THP-1)

  • RPMI-1640 medium with 10% FBS

  • Leishmania species stationary-phase promastigotes

  • This compound

  • Amphotericin B

  • Giemsa stain

  • Light microscope

Procedure:

  • Macrophage Seeding: Seed macrophages in a 24-well plate containing sterile glass coverslips at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Parasite Infection:

    • Wash the adherent macrophages with pre-warmed RPMI-1640 medium.

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells to remove non-phagocytosed parasites.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of this compound to the infected macrophages.

    • Include positive and negative controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Assessment of Infection:

    • Remove the coverslips, fix with methanol, and stain with Giemsa.

    • Examine the coverslips under a light microscope.

    • Determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of amastigote proliferation.

    • Determine the IC50 value as described for the promastigote assay.

Cytotoxicity Assay against Mammalian Cells

This protocol determines the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line to assess its selectivity.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or the same macrophage cell line used in the amastigote assay)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • This compound

  • Doxorubicin (positive control)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the CC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p_culture Leishmania Promastigote Culture p_plate Prepare 96-well plate with this compound dilutions p_culture->p_plate p_incubation Incubate for 72h at 26°C p_plate->p_incubation p_viability Assess viability (Resazurin) p_incubation->p_viability p_ic50 Determine IC50 p_viability->p_ic50 a_macrophage Seed Macrophages a_infection Infect with Promastigotes a_macrophage->a_infection a_treatment Treat with this compound a_infection->a_treatment a_incubation Incubate for 72h at 37°C a_treatment->a_incubation a_stain Fix and Giemsa Stain a_incubation->a_stain a_count Count Amastigotes a_stain->a_count a_ic50 Determine IC50 a_count->a_ic50 c_cells Seed Mammalian Cells c_treatment Treat with this compound c_cells->c_treatment c_incubation Incubate for 72h at 37°C c_treatment->c_incubation c_mtt MTT Assay c_incubation->c_mtt c_cc50 Determine CC50 c_mtt->c_cc50

Caption: Experimental workflow for assessing the anti-leishmanial activity and cytotoxicity of this compound.

Hypothesized Signaling Pathway of this compound in Leishmania

The exact mechanism of action for aurantosides against Leishmania has not been elucidated. However, based on their polyene and tetramic acid structures, a plausible hypothesis involves the disruption of the parasite's cell membrane integrity.

signaling_pathway cluster_membrane Leishmania Cell Membrane cluster_downstream Downstream Effects aurantoside This compound ergosterol Ergosterol Binding aurantoside->ergosterol Polyene moiety interaction pore Pore Formation ergosterol->pore ion_flux Uncontrolled Ion Flux (K+, Na+, H+) pore->ion_flux membrane_potential Loss of Membrane Potential ion_flux->membrane_potential ph_disruption Intracellular pH Disruption ion_flux->ph_disruption metabolic_inhibition Metabolic Inhibition membrane_potential->metabolic_inhibition ph_disruption->metabolic_inhibition apoptosis Apoptosis-like Cell Death metabolic_inhibition->apoptosis

References

Unraveling the Bioactivity of Aurantoside B: A Guide to Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Aurantoside B, a member of the tetramic acid glycoside family isolated from the marine sponge Theonella sp., has emerged as a molecule of interest for its potent biological activities.[1] This document provides detailed application notes and experimental protocols for investigating the structure-activity relationship (SAR) of this compound, with a focus on its cytotoxic and antifungal properties. Understanding the relationship between the chemical structure of this compound and its biological functions is crucial for the development of novel therapeutic agents.

Chemical Structure of this compound

This compound is a complex natural product characterized by a tetramic acid core, a dichlorinated conjugated heptaene chain, and a trisaccharide moiety linked to the nitrogen atom of the pyrrolidone ring. The trisaccharide unit consists of xylopyranose, arabinopyranose, and a 5-deoxypentofuranose.[1] A key structural difference between Aurantoside A and B lies in the sugar moiety; in this compound, the 2-O-methyl group of the 5-deoxypentose unit of Aurantoside A is replaced by a hydroxyl group.[1]

Known Biological Activities and SAR Insights

Aurantosides, as a class, have demonstrated a range of biological effects, including cytotoxic, antifungal, and anti-leishmanial activities.[2][3] Initial studies have provided preliminary insights into the SAR of this compound class:

  • The Trisaccharide Moiety: The presence of a trisaccharide chain is believed to be crucial for the antifungal activity of aurantosides.[2]

  • The Polyene Chain: The length and constitution of the polyene chain appear to influence the cytotoxicity of these compounds.[3]

There are conflicting reports regarding the cytotoxicity of Aurantosides A and B, with one source indicating they are cytotoxic[1] and another suggesting they are not.[3] This highlights the need for further rigorous investigation. While anti-inflammatory activity has been explored for other marine natural products, there is currently no direct evidence to suggest that this compound possesses this property.

Methodologies for SAR Studies

To systematically investigate the SAR of this compound, a multi-pronged approach involving chemical modification, enzymatic hydrolysis, and computational modeling is recommended.

Chemical Modification

Systematic modification of the this compound structure can provide valuable data on which functional groups are essential for its bioactivity. Key targets for modification include:

  • Sugar Moieties: Selective removal or modification of the individual sugar units can elucidate their specific roles.

  • Polyene Chain: Alterations to the length, chlorination pattern, and conjugation of the polyene chain can be explored.

  • Tetramic Acid Core: Modifications to the core structure can reveal its importance in maintaining the overall conformation and activity.

Enzymatic Hydrolysis

Enzymatic deglycosylation can be employed to selectively remove sugar residues, providing access to analogs with truncated glycosylation patterns. This allows for a direct assessment of the contribution of the carbohydrate domain to the observed biological activity.

Computational Modeling

Molecular docking studies can be utilized to predict the binding interactions of this compound and its analogs with potential biological targets. This in silico approach can help rationalize observed SAR data and guide the design of new, more potent derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to assess the bioactivity of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound and its analogs in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Aspergillus fumigatus, Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound and its analogs

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Prepare serial twofold dilutions of this compound and its analogs in RPMI-1640 medium in a 96-well plate.

  • Add 100 µL of the fungal inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance at 490 nm.

Enzymatic Deglycosylation

This protocol outlines a general procedure for the enzymatic removal of sugar moieties.

Materials:

  • This compound

  • Glycosidase enzyme cocktail (e.g., from Aspergillus niger)

  • Appropriate buffer (e.g., sodium acetate buffer, pH 5.0)

  • Reaction tubes

Protocol:

  • Dissolve a known amount of this compound in the reaction buffer.

  • Add the glycosidase enzyme cocktail to the solution.

  • Incubate the reaction mixture at 37°C for 24-48 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, purify the deglycosylated products using chromatographic techniques.

  • Characterize the structure of the resulting products using spectroscopic methods (NMR, MS).

Molecular Docking

This protocol provides a general workflow for performing molecular docking studies.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for target protein structures

Protocol:

  • Target Selection and Preparation: Identify a potential protein target for this compound's activity (e.g., an enzyme involved in fungal cell wall biosynthesis or a protein in a cancer-related signaling pathway). Obtain the 3D structure of the target from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of this compound and its analogs. Minimize the energy of the ligands.

  • Docking Simulation: Define the binding site on the target protein. Run the docking algorithm to predict the binding poses of the ligands within the binding site.

  • Analysis: Analyze the docking results to identify the most favorable binding poses based on scoring functions. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison of the activities of this compound and its analogs.

Table 1: Cytotoxic Activity of this compound and its Analogs

CompoundCell LineIC₅₀ (µM) ± SD
This compoundHeLa
Analog 1HeLa
Analog 2HeLa
DoxorubicinHeLa

Table 2: Antifungal Activity of this compound and its Analogs

CompoundFungal StrainMIC (µg/mL)
This compoundA. fumigatus
Analog 1A. fumigatus
Analog 2A. fumigatus
Amphotericin BA. fumigatus

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

SAR_Workflow Aurantoside_B This compound Chemical_Modification Chemical Modification Aurantoside_B->Chemical_Modification Enzymatic_Hydrolysis Enzymatic Hydrolysis Aurantoside_B->Enzymatic_Hydrolysis Analogs This compound Analogs Chemical_Modification->Analogs Enzymatic_Hydrolysis->Analogs Bioassays Biological Assays (Cytotoxicity, Antifungal) Analogs->Bioassays Computational_Modeling Computational Modeling (Molecular Docking) Analogs->Computational_Modeling SAR_Analysis SAR Analysis Bioassays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Computational_Modeling->SAR_Analysis

Workflow for Structure-Activity Relationship Studies of this compound.

Cytotoxicity_Assay cluster_plate 96-well Plate c1 Add_Compound 2. Add this compound / Analogs c1->Add_Compound c2 c3 Seed_Cells 1. Seed Cancer Cells Incubate_48h 3. Incubate for 48h Add_Compound->Incubate_48h Add_MTT 4. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 5. Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan 6. Dissolve Formazan Crystals Incubate_4h->Dissolve_Formazan Measure_Absorbance 7. Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_Viability 8. Calculate Cell Viability (IC50) Measure_Absorbance->Calculate_Viability

Experimental Workflow for the MTT Cytotoxicity Assay.

NFkB_Pathway Aurantoside_B This compound (Hypothesized) IKK IKK Activation Aurantoside_B->IKK Inhibition? IkB_p IkB Phosphorylation IKK->IkB_p IkB_d IkB Degradation IkB_p->IkB_d NFkB NF-kB IkB_d->NFkB Release of NFkB_n NF-kB (Nuclear Translocation) IkB_d->NFkB_n Gene_Expression Target Gene Expression (e.g., Pro-inflammatory, Pro-survival) NFkB_n->Gene_Expression Cell_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cell_Response

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

References

Application Notes and Protocols for the Chemical Synthesis of Aurantoside B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantosides are a class of naturally occurring tetramic acid glycosides, originally isolated from marine sponges, that have garnered significant interest within the scientific community due to their potent biological activities.[1] These compounds, characterized by a unique N-glycosylated 3-acyltetramic acid core, have demonstrated a range of effects including cytotoxic and antifungal properties. The structural complexity and promising therapeutic potential of aurantosides have spurred efforts towards the total synthesis of these molecules and their derivatives to enable further investigation into their structure-activity relationships (SAR) and mechanism of action.

This document provides detailed application notes and protocols for the chemical synthesis of Aurantoside B derivatives, along with methodologies for evaluating their biological activity. The synthesis strategy is based on established methods for constructing the tetramic acid core, elaborating the polyene side chain, and introducing the glycosidic linkage.

Chemical Synthesis of this compound Derivatives: A Generalized Protocol

The chemical synthesis of this compound derivatives is a multi-step process that can be conceptually divided into three key stages: 1) construction of the glycosylated tetramic acid core, 2) synthesis of the chlorinated polyene side chain, and 3) coupling of the side chain to the core followed by cyclization.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A Starting Materials (Amino Acid, Sugar, Polyene Precursor) B Glycosylation of Amino Acid A->B C Synthesis of Chlorinated Polyene Side Chain A->C D Coupling of Side Chain to Glycosylated Amino Acid B->D C->D E Dieckmann Condensation (Tetramic Acid Formation) D->E F Purification and Characterization E->F G Synthesized this compound Derivative F->G Compound for Testing H Cytotoxicity Assays (e.g., MTT Assay) G->H I Antifungal Susceptibility Testing (e.g., Broth Microdilution) G->I J Data Analysis (IC50 / MIC Determination) H->J I->J

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol outlines a generalized approach for the synthesis of an this compound derivative. Specific protecting groups and reaction conditions may need to be optimized for different target molecules.

Materials:

  • L-Aspartic acid dimethyl ester hydrochloride

  • Protected xylose derivative (e.g., per-O-acetyl-D-xylose)

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Precursor for the chlorinated polyene side chain (e.g., a suitable phosphonate ylide)

  • Aldehyde for Horner-Wadsworth-Emmons reaction

  • Strong base (e.g., sodium methoxide, potassium tert-butoxide)

  • Anhydrous solvents (THF, DMF, CH2Cl2, Methanol)

  • Reagents for purification (silica gel, HPLC solvents)

Procedure:

  • N-Glycosylation of Aspartic Acid Derivative (Fukuyama-Mitsunobu Reaction):

    • Protect the amino group of L-aspartic acid dimethyl ester with a 2-nitrobenzenesulfonyl (nosyl) group by reacting with NsCl in the presence of a base (e.g., triethylamine) in an anhydrous solvent like CH2Cl2.

    • Perform the N-glycosylation by reacting the nosyl-protected aspartic acid derivative with a protected xylose derivative under Fukuyama-Mitsunobu conditions. This typically involves the use of PPh3 and DEAD or DIAD in an anhydrous solvent like THF.

  • Synthesis of the Chlorinated Polyene Side Chain (Horner-Wadsworth-Emmons Reaction):

    • The chlorinated polyene side chain can be constructed using a convergent approach. A key step is the Horner-Wadsworth-Emmons olefination.

    • React a suitable phosphonate ylide (containing a portion of the polyene chain) with an appropriate aldehyde in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., THF) to form the desired alkene with high E-selectivity. This step can be repeated iteratively to build up the full polyene chain.

  • Coupling of the Side Chain and Deprotection:

    • Hydrolyze the ester group of the synthesized polyene side chain to the corresponding carboxylic acid.

    • Couple the polyene carboxylic acid to the free amino group of the glycosylated aspartic acid derivative (after removal of the nosyl group, for example, with a thiol and a base like K2CO3 in DMF). Amide coupling reagents like HATU or HBTU can be used.

  • Formation of the Tetramic Acid Ring (Dieckmann Condensation):

    • The final cyclization to form the tetramic acid ring is achieved through an intramolecular Dieckmann condensation.

    • Treat the coupled product with a strong base, such as sodium methoxide in methanol or potassium tert-butoxide in THF, to induce cyclization.

  • Purification and Characterization:

    • Purify the final this compound derivative using column chromatography on silica gel followed by preparative HPLC.

    • Characterize the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity of this compound Derivatives

Aurantoside derivatives have been reported to exhibit significant antifungal and cytotoxic activities. The following table summarizes the available quantitative data for various aurantoside analogs.

CompoundBiological ActivityCell Line / Fungal StrainIC50 / MIC (µg/mL)Reference
Aurantoside G AntifungalCandida albicans4[2]
Candida glabrata16[2]
Candida parapsilosis16[2]
Candida tropicalis8[2]
Fusarium solani16[2]
Aurantoside H AntifungalCandida spp., F. solani>16[2]
Aurantoside I AntifungalCandida albicans1[2]
Candida glabrata1[2]
Candida parapsilosis2[2]
Candida tropicalis1[2]
Fusarium solani2[2]
Aurantoside J AntifungalCandida spp., F. solani>16[2]
Aurantoside K AntifungalCandida albicans (wild type)1.95[1]
Candida albicans (amphotericin-resistant)31.25[1]
Cryptococcus neoformans100 µ g/disc gave 14 mm inhibition zone[1]

Experimental Protocols for Biological Evaluation

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine and without sodium bicarbonate, buffered with MOPS

  • Synthesized this compound derivatives dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This can be adjusted spectrophotometrically to a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound derivatives in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control.

    • The inhibition can be assessed visually or by measuring the absorbance at 490 nm with a microplate reader.

Putative Signaling Pathways

The cytotoxic and antifungal activities of this compound derivatives suggest their interaction with fundamental cellular processes.

Putative Fungal Cell Wall Integrity Pathway

The antifungal activity of these compounds may involve the disruption of the fungal cell wall integrity (CWI) pathway. This pathway is crucial for fungal survival and response to environmental stress.

G cluster_pathway Fungal Cell Wall Integrity Pathway AurantosideB This compound Derivative CellWall Fungal Cell Wall AurantosideB->CellWall Inhibition Sensor Cell Surface Sensors (e.g., Wsc1, Mid2) CellWall->Sensor Stress Signal Rho1 Rho1-GTP Sensor->Rho1 Activates PKC1 PKC1 Rho1->PKC1 Activates MAPK_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2) PKC1->MAPK_cascade Activates Transcription Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_cascade->Transcription Activates CellWallSynth Cell Wall Synthesis Genes Transcription->CellWallSynth Upregulates CellCycle Cell Cycle Progression Transcription->CellCycle Regulates

Caption: A putative mechanism of action for this compound derivatives targeting the fungal cell wall integrity pathway.

References

Troubleshooting & Optimization

Technical Support Center: Aurantoside B Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using Aurantoside B in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound and other flavonoid glycosides. DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[1] When preparing your stock solution, ensure the this compound is fully dissolved in DMSO before further dilution into your aqueous experimental medium.

Q2: What is the maximum final concentration of DMSO that can be used in cell-based assays?

A2: It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, as it can impact cell viability and growth.[1] A general guideline is to maintain the final DMSO concentration at or below 0.1% (v/v). However, the tolerance to DMSO can be cell-line specific. Some studies have reported using concentrations up to 1% (v/v), but it is highly recommended to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.[2]

Q3: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Ensure Complete Dissolution in Stock: First, confirm that your this compound is fully dissolved in the initial stock solution (e.g., 100% DMSO) before any dilution.

  • Use a Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO. This will allow you to add a smaller volume to your aqueous medium to reach the desired final concentration, thereby keeping the final DMSO concentration low.

  • Serial Dilution: Instead of adding the stock solution directly to the final volume of media, try a stepwise, serial dilution.

  • Pre-warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the compound can sometimes help maintain solubility.

  • Consider Solubility Enhancers: If precipitation persists, you may need to use a solubility-enhancing agent like cyclodextrin.

Q4: Are there alternatives to DMSO for improving the aqueous solubility of this compound?

A4: Yes, cyclodextrins are an excellent alternative for enhancing the aqueous solubility of poorly soluble compounds like this compound.[3] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, which can encapsulate the hydrophobic drug molecule, forming a water-soluble inclusion complex.[4] This can be particularly useful for experiments where even low concentrations of DMSO are not desirable.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder is not dissolving in the initial solvent. Insufficient solvent volume or inappropriate solvent.- Increase the volume of the solvent (e.g., DMSO).- Gently warm the solution and vortex.
A precipitate forms immediately upon adding the DMSO stock solution to the aqueous medium. The final concentration of this compound exceeds its aqueous solubility limit. The final DMSO concentration is too low to maintain solubility.- Lower the final concentration of this compound.- Prepare a more concentrated stock solution to minimize the volume added to the medium.- Use a solubility enhancer like cyclodextrin.
The cell culture medium becomes cloudy or a precipitate forms over time in the incubator. The compound is slowly coming out of solution at 37°C. The compound may be interacting with components in the serum or medium.[5]- Decrease the final concentration of this compound.- Reduce the serum concentration in your medium if experimentally feasible.- Consider using a cyclodextrin inclusion complex for improved stability in the medium.
Inconsistent experimental results. - Incomplete dissolution of this compound.- Precipitation of the compound leading to a lower effective concentration.- Cytotoxicity from the solvent (DMSO).- Visually inspect for complete dissolution before each experiment.- Prepare fresh dilutions for each experiment.- Run a vehicle control with the same final DMSO concentration to assess solvent effects.

Quantitative Data Summary

Table 1: Effects of DMSO Concentration on Cell Viability

DMSO Concentration (v/v) General Effect on Cell Lines Recommendation
< 0.1%Generally considered safe with minimal impact on cell viability.Recommended for most applications.
0.1% - 0.5%May cause slight effects on cell proliferation and differentiation in sensitive cell lines.Perform a vehicle control to assess the impact.
0.5% - 1.0%Increased risk of affecting cell growth, viability, and gene expression.[2][6]Use with caution and only after thorough validation with your specific cell line.
> 1.0%Often leads to significant cytotoxicity and apoptosis.[4]Not recommended for most in vitro cell-based assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilution: To prepare a working solution, dilute the stock solution in your cell culture medium or buffer. Ensure the final DMSO concentration remains within the acceptable range for your cells (ideally ≤ 0.1%).

Protocol 2: Improving this compound Solubility with β-Cyclodextrin (Co-precipitation Method)

This protocol is a general guideline for forming a cyclodextrin inclusion complex.[7]

  • Molar Ratio: Determine the desired molar ratio of β-cyclodextrin to this compound. A common starting point is a molar excess of cyclodextrin (e.g., 2:1 or 4:1).

  • Cyclodextrin Solution: Dissolve the β-cyclodextrin in deionized water. Stir and gently heat the solution to aid dissolution.

  • This compound Solution: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Complexation: Slowly add the this compound solution dropwise to the stirring β-cyclodextrin solution.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours.

  • Precipitation and Collection: Cool the solution in an ice bath to encourage the precipitation of the inclusion complex. Collect the precipitate by centrifugation or filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin. Dry the complex under vacuum.

  • Solubility Testing: The resulting powder should be tested for its solubility in water or your experimental buffer.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Dilute Stock in Medium/Buffer stock_solution->dilute check_precipitate Check for Precipitation dilute->check_precipitate final_solution Final Working Solution check_precipitate->final_solution No precipitate_yes Precipitation Occurs check_precipitate->precipitate_yes Yes use_cyclodextrin Use Cyclodextrin Method precipitate_yes->use_cyclodextrin

Caption: Workflow for preparing this compound solutions.

signaling_pathway_placeholder Logical Flow for Solubility Troubleshooting start Start: Need to dissolve this compound try_dmso Attempt to dissolve in DMSO start->try_dmso is_soluble Is it fully soluble? try_dmso->is_soluble prepare_stock Prepare concentrated stock solution is_soluble->prepare_stock Yes consider_alternatives Consider solubility enhancers is_soluble->consider_alternatives No dilute_in_media Dilute in aqueous medium prepare_stock->dilute_in_media precipitates Does it precipitate? dilute_in_media->precipitates experiment_ready Solution ready for experiment precipitates->experiment_ready No precipitates->consider_alternatives Yes cyclodextrin Use Cyclodextrin Inclusion Complex Protocol consider_alternatives->cyclodextrin cyclodextrin->experiment_ready

Caption: Troubleshooting logic for this compound solubility.

References

Technical Support Center: Troubleshooting Low Potency of Aurantoside B in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low potency of Aurantoside B observed in antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected antifungal activity?

This compound is a tetramic acid glycoside natural product that belongs to the polyene class of compounds. It possesses a dichlorinated conjugated heptaene side chain and a trisaccharide moiety. Polyene antifungals are known to interact with ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively tabulated in publicly available literature, related aurantosides have shown activity against various fungal pathogens, including species of Candida and Aspergillus.

Q2: I am observing higher MIC values for this compound than expected. What are the initial troubleshooting steps?

Begin by verifying the integrity and concentration of your this compound stock solution. Ensure that the fungal inoculum is prepared according to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), and that the correct final inoculum concentration is used in the assay. Review your complete assay protocol for any deviations from standard procedures.

Q3: Could the solvent used to dissolve this compound be affecting the results?

Yes, the choice of solvent is critical. This compound, like many polyene glycosides, is expected to have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of such compounds. However, the final concentration of DMSO in the assay wells should be kept low (typically ≤1%) as higher concentrations can inhibit fungal growth and affect the integrity of the assay. Always include a solvent control (media with the same final concentration of DMSO as in the test wells) to ensure the solvent itself is not impacting fungal viability.

Q4: Is this compound stable under standard assay conditions?

The stability of this compound can be a significant factor. Polyene natural products are often sensitive to light, temperature, and pH. The conjugated polyene chain in this compound is susceptible to oxidation and photodegradation.

  • Light Sensitivity: Protect all solutions containing this compound from light by using amber vials and covering microplates with lids or foil during incubation.

  • Temperature Stability: While assays are typically incubated at 35°C, prolonged exposure to elevated temperatures can degrade the compound. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • pH Stability: The standard RPMI-1640 medium used in antifungal susceptibility testing is buffered to a pH of approximately 7.0. Significant deviations from this pH could affect the stability and activity of the compound. Polyene antibiotics have been shown to be more sensitive to acidic pH.

Troubleshooting Guide for Low Potency of this compound

Problem 1: Inconsistent or Non-Reproducible MIC Values
Potential Cause Recommended Solution
Inaccurate Drug Concentration Re-verify the initial weight of this compound and the dilution calculations for the stock solution. Use a calibrated balance and precision pipettes.
Inoculum Variability Prepare the fungal inoculum from a fresh culture (24-48 hours old). Standardize the inoculum density using a spectrophotometer to ensure a consistent starting cell concentration in each assay.
Edge Effects in Microplates Evaporation from the outer wells of a 96-well plate can concentrate the compound and media components, leading to skewed results. To mitigate this, fill the outer wells with sterile water or media without inoculum and do not use them for experimental data.
Problem 2: No Antifungal Activity Observed Even at High Concentrations
Potential Cause Recommended Solution
Compound Precipitation This compound may precipitate when the DMSO stock solution is diluted into the aqueous RPMI-1640 medium. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider preparing an intermediate dilution in a co-solvent or using a small percentage of a non-ionic surfactant like Tween 80 (final concentration 0.001-0.01%) in the assay medium to improve solubility.
Compound Degradation As mentioned in the FAQs, polyenes are susceptible to degradation. Prepare fresh dilutions of this compound from a stock solution immediately before each experiment. Minimize the exposure of the compound to light at all stages of the experiment.
Binding to Plasticware Lipophilic compounds can adsorb to the surface of plastic microplates, reducing the effective concentration in the medium. To assess this, you can pre-condition the wells by incubating them with a solution of the compound, removing it, and then adding fresh compound and inoculum. Alternatively, using low-binding microplates may be beneficial.
Incorrect Fungal Strain Confirm the identity and expected susceptibility profile of the fungal strain being tested. If possible, include a quality control strain with known susceptibility to polyene antifungals.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to a final concentration of 1 mg/mL.

  • Store the stock solution in small aliquots at -20°C or below, protected from light.

2. Preparation of Fungal Inoculum:

  • Subculture the yeast strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, this corresponds to approximately 1-5 x 10^6 CFU/mL).

  • Dilute this standardized suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

3. Assay Plate Preparation:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Include a positive control well (fungal inoculum in media without this compound) and a negative control well (media only).

  • Add the diluted fungal inoculum to each well.

4. Incubation and Reading:

  • Cover the plate and incubate at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. The endpoint can be determined visually or by reading the optical density at 490 nm.

Visualizations

Proposed Mechanism of Action of this compound

The mechanism of action for this compound is hypothesized to be similar to other polyene antifungals. The diagram below illustrates this proposed pathway.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore/ Channel Formation Ergosterol->Pore Aggregation leads to Phospholipid Phospholipids AurantosideB This compound AurantosideB->Ergosterol Binds to Leakage Ion (K+, Na+) and Molecule Leakage Pore->Leakage Results in Death Fungal Cell Death Leakage->Death Causes

Caption: Proposed mechanism of action for this compound.

Troubleshooting Workflow for Low Potency

This workflow provides a logical sequence of steps to diagnose the cause of unexpectedly low antifungal activity.

Troubleshooting_Workflow Start Low Potency of This compound Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Assay Review Assay Protocol and Controls Check_Compound->Check_Assay Compound OK Optimize_Assay Optimize Assay Conditions Check_Compound->Optimize_Assay Issue Found Investigate_Solubility Investigate Solubility Issues (Precipitation) Check_Assay->Investigate_Solubility Assay Protocol OK Check_Assay->Optimize_Assay Issue Found Investigate_Stability Investigate Stability Issues (Degradation) Investigate_Solubility->Investigate_Stability No Precipitation Investigate_Solubility->Optimize_Assay Precipitation Observed Investigate_Stability->Optimize_Assay No Degradation Evident Investigate_Stability->Optimize_Assay Degradation Suspected Resolved Potency Issue Resolved Optimize_Assay->Resolved

Caption: Troubleshooting workflow for low this compound potency.

Optimizing Aurantoside B Concentration for Cytotoxicity Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Aurantoside B in cytotoxicity studies. This guide addresses common issues and provides detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am not observing any cytotoxic effects with this compound in my cancer cell line. What could be the reason?

A1: A key finding in the literature is that this compound, along with Aurantoside A, has been reported to be non-cytotoxic against several human cell lines. The cytotoxic activity of aurantosides is closely related to the length of their polyene chain. Analogs with longer polyene chains, such as Aurantoside F, are strongly cytotoxic, while those with shorter chains like Aurantosides A and B show little to no activity. Therefore, the lack of cytotoxicity you are observing is consistent with existing data.

Q2: Are there any cytotoxic analogs of this compound that I can use as a positive control or alternative?

A2: Yes, several analogs of this compound have demonstrated significant cytotoxic activity. Aurantoside C has been shown to be particularly effective against triple-negative breast cancer (TNBC) cells. Another analog, Aurantoside L, has also exhibited cytotoxicity against HeLa and P388 murine leukemia cells.[1] We recommend using Aurantoside C or L as positive controls in your experiments.

Q3: What is the proposed mechanism of action for cytotoxic aurantoside analogs?

A3: Studies on Aurantoside C suggest that its cytotoxic effects in TNBC cells are mediated through the induction of S-phase cell cycle arrest and apoptosis. This is associated with the modulation of several key signaling pathways, including the inhibition of the Akt/mTOR and NF-κB pathways, and the activation of the p38 MAPK and SAPK/JNK pathways.

Q4: What is a good starting concentration range for cytotoxicity assays with Aurantoside C or L?

A4: Based on published IC50 values, a good starting point for Aurantoside C in TNBC cell lines would be in the low micromolar to nanomolar range. For Aurantoside L, concentrations in the low micromolar range have been shown to be effective against HeLa and P388 cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No cytotoxicity observed You are using this compound, which is known to be non-cytotoxic.Confirm the identity and purity of your compound. Consider using a cytotoxic analog such as Aurantoside C or L.
High variability between replicates Inconsistent cell seeding, uneven drug distribution, or edge effects in the microplate.Ensure a single-cell suspension before seeding. Mix the plate gently after adding the compound. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
IC50 values are significantly different from published data Different cell line passage number, variation in cell culture conditions (media, serum), or different assay incubation times.Use cell lines with a consistent and low passage number. Standardize all cell culture and assay conditions. Ensure the incubation time is consistent with the literature you are comparing to.
Difficulty dissolving the compound Aurantosides can be lipophilic and may have poor solubility in aqueous media.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%) and consistent across all treatments, including the vehicle control.

Quantitative Data Summary

The following tables summarize the reported IC50 values for cytotoxic aurantoside analogs. Note: Data for this compound is not included as it is reported to be non-cytotoxic.

Table 1: IC50 Values of Aurantoside C against Various Cell Lines

Cell LineCancer TypeIC50 (µM)
SUM159PTTriple-Negative Breast Cancer~0.5
MDA-MB-231Triple-Negative Breast Cancer~1.0
BT-549Triple-Negative Breast Cancer~1.0
MCF-7Luminal A Breast Cancer>10
T-47DLuminal A Breast Cancer>10

Table 2: IC50 Values of Aurantoside L against Various Cell Lines [1]

Cell LineDescriptionIC50 (µM)
HeLaHuman Cervical Cancer2.4
P388Murine Leukemia1.1

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the aurantoside analog in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the aurantoside analog for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle.[1][2][3][4][5]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Seed cells in multi-well plates B Prepare serial dilutions of Aurantoside analog A->B C Treat cells with compound and vehicle control B->C D Incubate for desired time period (24-72h) C->D E MTT Assay for Viability D->E F Annexin V/PI Assay for Apoptosis D->F G PI Staining for Cell Cycle Analysis D->G H Measure absorbance (MTT) E->H I Analyze by flow cytometry (Apoptosis & Cell Cycle) F->I G->I J Calculate IC50 and determine mechanism H->J I->J

Caption: Workflow for assessing the cytotoxicity of aurantoside analogs.

Proposed Signaling Pathway of Aurantoside C in TNBC Cells

G cluster_inhibition Inhibition cluster_activation Activation cluster_outcome Cellular Outcome AurC Aurantoside C Akt_mTOR Akt/mTOR Pathway AurC->Akt_mTOR NFkB NF-κB Pathway AurC->NFkB p38_MAPK p38 MAPK Pathway AurC->p38_MAPK SAPK_JNK SAPK/JNK Pathway AurC->SAPK_JNK CellCycleArrest S-Phase Cell Cycle Arrest Akt_mTOR->CellCycleArrest Apoptosis Apoptosis NFkB->Apoptosis p38_MAPK->CellCycleArrest SAPK_JNK->Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathways modulated by Aurantoside C in TNBC cells.

References

Aurantoside B stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Aurantoside B?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of lipophilic compounds like this compound. It is miscible with a wide range of aqueous media, including cell culture media. However, it is crucial to use anhydrous, high-purity DMSO to minimize degradation, as water content can promote hydrolysis of susceptible compounds.

Q2: How should I store this compound stock solutions in DMSO?

A2: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Exposure to light should be minimized by using amber vials or by wrapping the vials in aluminum foil, as the polyene structure of this compound may be susceptible to photodegradation.

Q3: What is the expected stability of this compound in cell culture media?

A3: The stability of this compound in cell culture media can be variable and depends on several factors, including the composition of the medium (e.g., presence of serum, pH), incubation temperature, and exposure to light. Components in the media, such as esterases present in fetal bovine serum (FBS), could potentially degrade the compound. It is highly recommended to perform a stability study under your specific experimental conditions to determine the half-life of this compound.

Q4: How can I determine the stability of this compound in my specific experiment?

A4: The stability of this compound can be assessed by incubating the compound in the solvent or medium of interest over a time course. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by an analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products of this compound have not been extensively characterized in the literature. Potential degradation pathways could include hydrolysis of the glycosidic bonds or oxidation of the polyene chain. Analytical techniques like LC-MS can be employed to detect and identify potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture media The aqueous environment of the media reduces the solubility of the lipophilic this compound. The final concentration of DMSO may be too low to maintain solubility.Ensure the final concentration of DMSO in the cell culture media is kept as high as is tolerable for the cells (typically ≤ 0.5%), but sufficient to maintain solubility. Prepare intermediate dilutions in a solvent compatible with both DMSO and the aqueous media if necessary. Perform a solubility test prior to the experiment.
Inconsistent or lower-than-expected bioactivity This compound may be degrading in the cell culture media over the course of the experiment.Determine the half-life of this compound in your specific cell culture media (see Experimental Protocols). If significant degradation occurs, consider replenishing the media with freshly prepared this compound at regular intervals during long-term assays.
Stock solution appears discolored or contains particulates The stock solution in DMSO may have degraded due to improper storage (e.g., exposure to light, water contamination, or repeated freeze-thaw cycles).Discard the stock solution and prepare a fresh one using anhydrous, high-purity DMSO. Store the new stock solution in small, single-use aliquots at -80°C, protected from light.
Variability in results between experiments Inconsistent preparation of this compound working solutions or differences in incubation times.Standardize the protocol for preparing working solutions, ensuring the final DMSO concentration is consistent across all experiments. Precisely control incubation times.

Data Presentation: Hypothetical Stability of this compound

The following tables present hypothetical data to illustrate how the stability of this compound could be summarized.

Table 1: Hypothetical Stability of this compound (10 mM) in Anhydrous DMSO

Storage ConditionDurationThis compound Remaining (%)Appearance
Room

Technical Support Center: Investigating the Degradation of Aurantoside B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of a compound like Aurantoside B is critical for its development as a potential therapeutic agent. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in studying the degradation products of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation profile important?

This compound is a member of the aurantoside class of natural products, which are characterized as tetramic acid glycosides. These compounds are of interest due to their potential biological activities. Studying the degradation of this compound is crucial to identify conditions under which it is stable, understand its potential degradation pathways, and identify its degradation products. This information is vital for formulation development, determining storage conditions, and ensuring the safety and efficacy of any potential drug product.

Q2: What are the most probable degradation pathways for this compound?

Given its structure as a tetramic acid glycoside, the most likely degradation pathways for this compound involve the cleavage of its glycosidic bonds and the opening of the tetramic acid ring. Glycosidic bonds are susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the separation of the sugar moieties from the aglycone (the non-sugar part). The tetramic acid ring itself can also be hydrolyzed. Other potential degradation pathways could involve oxidation of the polyene chain.

Q3: What analytical techniques are best suited for analyzing this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying this compound and its degradation products. For the identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can provide molecular weight and fragmentation information, which is essential for structure elucidation.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experimental work on this compound degradation.

Q1: I am not observing any degradation of this compound under the stress conditions. What should I do?

If you do not observe any degradation, it's possible that the stress conditions are not harsh enough. You can try the following:

  • Increase the concentration of the stress agent: For acid and base hydrolysis, you can increase the molarity of the acid or base.

  • Increase the temperature: For thermal and hydrolytic stress, increasing the temperature can accelerate degradation.

  • Extend the duration of the stress: If no degradation is seen after a short period, extending the exposure time may be necessary.

  • For photostability, ensure a high-intensity light source is used, as specified in ICH Q1B guidelines.

Q2: The mass balance in my HPLC analysis is below 90%. What could be the reasons?

Poor mass balance can be due to several factors:

  • Co-elution of degradation products: One or more degradation products might be co-eluting with the parent peak or with each other. A change in the mobile phase composition or gradient program might be needed to improve separation.

  • Degradation products not detected by the UV detector: Some degradation products may lack a chromophore and therefore will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help to identify non-UV active compounds.

  • Precipitation of degradation products: Some degradation products might not be soluble in the sample diluent and may have precipitated out of the solution.

  • Adsorption of the compound onto the vial surface.

Q3: How can I confirm the structure of the degradation products?

Structural elucidation of degradation products typically requires a combination of analytical techniques:

  • LC-MS/MS: This will provide the molecular weight and fragmentation pattern of the degradation product, which can be used to piece together its structure.

  • High-Resolution Mass Spectrometry (HRMS): This provides a very accurate mass measurement, allowing you to determine the elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments can provide detailed structural information.

Detailed Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. The concentration of this compound and the specific conditions may need to be optimized based on preliminary experiments.

Acid Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

Base Hydrolysis
  • Prepare a stock solution of this compound as described for acid hydrolysis.

  • Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot of the sample.

  • Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized sample with the mobile phase for analysis.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot of the sample.

  • Dilute the sample with the mobile phase for analysis.

Photolytic Degradation
  • Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent.

  • Place the solution in a photostability chamber and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark at the same temperature.

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC or LC-MS.

Thermal Degradation
  • Place solid this compound powder in a controlled temperature oven at 70°C.

  • At specified time points (e.g., 1, 3, 7, 14 days), remove a sample of the powder.

  • Prepare a solution of the heat-treated sample at a known concentration in a suitable solvent.

  • Analyze the solution by HPLC or LC-MS.

Data Presentation

The results of the forced degradation studies should be summarized in tables to allow for easy comparison of the degradation under different conditions.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Light Exposure1.2 million lux hoursRoom Temp
Heat (Solid)14 days70°C

Table 2: HPLC Profile of this compound and its Degradation Products

Stress ConditionPeakRetention Time (min)Relative Retention Time% Peak Area
Control This compound1.00
0.1 M HCl This compound1.00
Degradant 1
Degradant 2
0.1 M NaOH This compound1.00
Degradant 3
3% H₂O₂ This compound1.00
Degradant 4

Visualizations

The following diagrams illustrate the hypothetical degradation pathway of this compound and a general experimental workflow for its degradation studies.

cluster_0 Hypothetical Degradation of this compound Aurantoside_B This compound (Tetramic Acid Glycoside) Aglycone Aglycone (Tetramic Acid Moiety) Aurantoside_B->Aglycone Hydrolysis (Acid/Base) Sugars Sugar Moieties Aurantoside_B->Sugars Hydrolysis (Acid/Base) Oxidized_Product Oxidized Product Aurantoside_B->Oxidized_Product Oxidation Ring_Opened_Product Ring-Opened Product Aglycone->Ring_Opened_Product Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

cluster_1 Experimental Workflow for Degradation Studies start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress sampling Sample at Time Points stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis quantification Quantify Degradation & Mass Balance analysis->quantification identification Identify Degradants (MS/MS, HRMS) analysis->identification report Report Results quantification->report elucidation Structure Elucidation (NMR if possible) identification->elucidation elucidation->report

Caption: General workflow for this compound degradation studies.

Overcoming resistance to Aurantoside B in fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantoside B, a promising antifungal agent. Our goal is to help you overcome common challenges, particularly the emergence of fungal resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

While the exact mechanism of this compound is still under investigation, it is believed to be similar to other polyene antifungal agents.[1] Polyenes interact with ergosterol, a crucial component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and cell death.[2][3][4] The trisaccharide moiety of the Aurantoside molecule is thought to be essential for its antifungal activity.[1]

Q2: My fungal strain, previously susceptible to this compound, is now showing resistance. What are the possible reasons?

The development of resistance to polyene antifungals, and likely to this compound, can be attributed to several mechanisms:

  • Alterations in the cell membrane's sterol composition: This is the most common mechanism of resistance to polyene antifungals.[2][4][5] Mutations in the genes of the ergosterol biosynthesis pathway, such as ERG3 or ERG6, can lead to a decrease in the ergosterol content of the fungal cell membrane, reducing the target for this compound.[3][5][6]

  • Upregulation of efflux pumps: Fungal cells can actively pump antifungal agents out of the cell using efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families.[7][8][9][10] Increased expression of these pumps can reduce the intracellular concentration of this compound to sub-lethal levels.

  • Biofilm formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents. The extracellular matrix of the biofilm can act as a barrier, preventing the drug from reaching the fungal cells.

Q3: How can I confirm if my fungal strain has developed resistance to this compound?

You can confirm resistance by determining the Minimum Inhibitory Concentration (MIC) of this compound against your fungal strain using a standardized antifungal susceptibility test, such as the broth microdilution method.[11] A significant increase in the MIC value compared to the original susceptible strain indicates the development of resistance.

Troubleshooting Guides

Issue 1: Increased MIC of this compound in a previously susceptible fungal strain.

Possible Cause: Development of resistance through alterations in the ergosterol biosynthesis pathway or increased efflux pump activity.

Troubleshooting Steps:

  • Confirm Resistance: Re-determine the MIC of this compound using the broth microdilution method to confirm the initial observation. Include the original susceptible (wild-type) strain as a control.

  • Sequence Key Genes: Sequence the ERG3 and ERG6 genes in the resistant strain to identify any mutations that could alter ergosterol biosynthesis.[5][6]

  • Gene Expression Analysis: Quantify the expression levels of genes encoding for major efflux pumps (e.g., CDR1, CDR2, MDR1) in the resistant strain and compare them to the wild-type strain using RT-qPCR. A significant upregulation in the resistant strain would suggest the involvement of efflux pumps.

  • Combination Therapy: Investigate the potential for synergistic effects by combining this compound with other antifungal agents.[12][13][14][15] For example, combining it with an azole antifungal, which also targets the ergosterol pathway, could be a promising strategy.[12]

Issue 2: this compound is ineffective against a fungal biofilm.

Possible Cause: The biofilm matrix is preventing the penetration of this compound, or the cells within the biofilm have an altered physiological state that confers resistance.

Troubleshooting Steps:

  • Test against Planktonic Cells: Determine the MIC of this compound against planktonic (free-floating) cells of the same strain to confirm its intrinsic susceptibility.

  • Biofilm Susceptibility Testing: Use a biofilm-specific susceptibility assay, such as the 96-well plate-based crystal violet assay, to quantify the effect of this compound on the biofilm.[16][17]

  • Combination with a Biofilm Disrupting Agent: Consider co-administering this compound with an agent that can disrupt the biofilm matrix, such as certain enzymes or chelating agents.

  • Investigate Synergistic Combinations: Test the efficacy of this compound in combination with other antifungals that have shown activity against biofilms.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • RPMI-1640 medium

  • This compound stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the wells.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate Plate: Add 100 µL of the fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.[18]

Data Presentation:

StrainThis compound MIC (µg/mL)
Wild-TypeInsert Value
Resistant Isolate 1Insert Value
Resistant Isolate 2Insert Value
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Primers for target genes (e.g., CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1)

Procedure:

  • RNA Extraction: Grow the wild-type and resistant fungal strains in the presence and absence of a sub-inhibitory concentration of this compound. Extract total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • RT-qPCR: Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the wild-type strain using the ΔΔCt method, normalizing to the expression of the reference gene.

Data Presentation:

GeneFold Change in Expression (Resistant vs. Wild-Type)
CDR1Insert Value
CDR2Insert Value
MDR1Insert Value

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_confirmation Confirmation cluster_investigation Mechanism Investigation cluster_solution Potential Solution A Fungal strain shows increased resistance to this compound B Determine MIC using Broth Microdilution A->B C Sequence ERG Genes (e.g., ERG3, ERG6) B->C If MIC is high D Analyze Efflux Pump Gene Expression (RT-qPCR) B->D If MIC is high E Combination Therapy (Checkerboard Assay) C->E D->E

Caption: Troubleshooting workflow for suspected this compound resistance.

signaling_pathway cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ERG Genes (e.g., ERG11) MutatedIntermediate Altered Sterol Lanosterol->MutatedIntermediate Mutated ERG Genes (e.g., ERG3, ERG6) Membrane Cell Membrane (with Ergosterol) Ergosterol->Membrane ResistantMembrane Cell Membrane (Altered Sterols) MutatedIntermediate->ResistantMembrane Pore Pore Formation & Cell Death Membrane->Pore NoEffect Reduced Binding & Resistance ResistantMembrane->NoEffect AurantosideB This compound AurantosideB->Membrane AurantosideB->ResistantMembrane

Caption: Proposed mechanism of resistance via ergosterol pathway alteration.

References

Technical Support Center: Minimizing Off-Target Effects of Aurantoside B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Aurantoside B in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary activity?

This compound is a tetramic acid glycoside, a type of natural product isolated from marine sponges of the Theonella genus.[1][2] It belongs to the polyene family of compounds. Its primary described biological activity is antifungal.[1] The proposed mechanism for its antifungal action is similar to other polyene antibiotics, which involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death.

Q2: What are potential off-target effects of this compound in mammalian cell-based assays?

As a polyene, this compound has the potential to interact with the cholesterol-rich membranes of mammalian cells, which can lead to a range of off-target effects. While its affinity for cholesterol is lower than for ergosterol, this interaction can still induce unintended biological responses. The most well-documented off-target effects for a related polyene, Amphotericin B, involve the induction of pro-inflammatory signaling pathways. This is thought to occur through the activation of Toll-like receptor 2 (TLR2), which initiates a signaling cascade involving Bruton's tyrosine kinase (Btk), phospholipase C (PLC), protein kinase C (PKC), c-Src, and ultimately the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines.[3]

Q3: Is this compound cytotoxic to mammalian cells?

The cytotoxicity of aurantosides is generally related to the length of their polyene chain. Aurantosides A and B, with a C20 polyene chain, have been reported to be non-cytotoxic or to have low cytotoxicity in several studies.[4] However, cytotoxicity can be cell-type dependent and influenced by experimental conditions. It is always recommended to perform a dose-response cytotoxicity assay in your specific cell line.

Troubleshooting Guide: Minimizing Off-Target Effects

Unexplained or inconsistent results in your cell-based assays using this compound may be due to off-target effects. This guide provides a structured approach to identify and mitigate these issues.

Initial Steps: Optimizing Assay Conditions

Before investigating specific off-target signaling, ensure your basic assay parameters are optimized to minimize non-specific effects.

Parameter Recommendation Rationale
Concentration Determine the minimal effective concentration for your desired on-target effect and the maximal non-toxic concentration through dose-response studies.High concentrations increase the likelihood of off-target interactions.
Incubation Time Use the shortest incubation time necessary to observe the desired on-target effect.Prolonged exposure can lead to the accumulation of off-target effects and secondary cellular responses.
Serum Concentration If your assay allows, consider reducing the serum concentration in your cell culture medium during treatment.This compound may bind to serum proteins, which can affect its free concentration and potentially lead to variability.
Vehicle Control Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.To ensure that the observed effects are not due to the solvent.
Cell Density Optimize and maintain a consistent cell density across experiments.Cell density can influence the cellular response to treatment.
Identifying and Validating Off-Target Effects

If you suspect off-target effects are influencing your results, the following experimental approaches can help identify the unintended molecular targets and pathways.

experimental_workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Off-Target Discovery cluster_3 Phase 4: Pathway Analysis & Validation A Inconsistent or Unexpected Assay Results B Hypothesize Off-Target Effects (e.g., Membrane Interaction, Kinase Inhibition) A->B C Thermal Shift Assay (CETSA) B->C D Affinity Pull-Down Assay B->D E Pathway Analysis of Hits C->E D->E F Validate with Pathway-Specific Inhibitors/Activators E->F G Confirm with Secondary Assays (e.g., Western Blot for Phospho-proteins) F->G

Figure 1. A stepwise workflow for identifying and validating off-target effects of this compound.
Potential Off-Target Signaling Pathways and Mitigation Strategies

Based on the known properties of polyenes, here are some potential off-target signaling pathways that could be affected by this compound and strategies to investigate and mitigate these effects.

As seen with Amphotericin B, this compound may trigger inflammatory responses in immune cells or other cells expressing TLR2.[3]

TLR2_pathway AurantosideB This compound TLR2 TLR2 AurantosideB->TLR2 Interacts with Btk Btk TLR2->Btk PLC PLC Btk->PLC PKC PKC PLC->PKC cSrc c-Src PKC->cSrc NFkB NF-κB cSrc->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines

Figure 2. Potential off-target pro-inflammatory signaling pathway activated by this compound.

Troubleshooting Steps:

Symptom Possible Cause Suggested Action
Increased expression of inflammatory markers (e.g., TNF-α, IL-6)Activation of the TLR2 signaling pathway.1. Measure cytokine levels in your cell culture supernatant using ELISA. 2. Use a TLR2 inhibitor in conjunction with this compound to see if the inflammatory response is blocked. 3. If available, use a cell line deficient in TLR2 to confirm its involvement.
Unexpected changes in cell morphology or viability in immune cell lines (e.g., macrophages, monocytes)Pro-inflammatory signaling leading to cellular stress or activation.Co-treat with inhibitors of downstream signaling molecules such as a PLC inhibitor (e.g., U-73122) or a PKC inhibitor (e.g., Gö6976) to pinpoint the affected pathway components.[3]

Interaction with the cell membrane can physically alter the lipid environment, which may allosterically modulate the function of embedded proteins.

membrane_protein_modulation AurantosideB This compound CellMembrane Cell Membrane AurantosideB->CellMembrane Interacts with GPCR GPCRs CellMembrane->GPCR Modulates IonChannel Ion Channels CellMembrane->IonChannel Modulates RTK RTKs CellMembrane->RTK Modulates DownstreamSignaling Altered Downstream Signaling GPCR->DownstreamSignaling IonChannel->DownstreamSignaling RTK->DownstreamSignaling

Figure 3. this compound's interaction with the cell membrane may modulate the function of various signaling proteins.

Troubleshooting Steps:

Symptom Possible Cause Suggested Action
Unexplained changes in intracellular calcium levels.Modulation of ion channels or GPCRs coupled to calcium signaling.1. Monitor intracellular calcium using a fluorescent indicator (e.g., Fura-2). 2. Use specific ion channel blockers or GPCR antagonists to identify the affected protein.
Alterations in phosphorylation status of key signaling proteins (e.g., Akt, ERK).Off-target effects on Receptor Tyrosine Kinase (RTK) signaling.1. Perform a phospho-kinase array to screen for changes in the phosphorylation of multiple kinases. 2. Validate hits from the array using Western blotting with phospho-specific antibodies.
Changes in cell proliferation, survival, or metabolism inconsistent with the primary target.Broad effects on various membrane-associated signaling pathways.Consider using target deconvolution methods like a thermal shift assay (CETSA) or an affinity pull-down assay to identify direct binding partners of this compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This method assesses the binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Protocol Outline:

  • Cell Treatment: Treat your cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Affinity Pull-Down Assay for Target Identification

This technique is used to isolate and identify proteins that bind to a specific molecule.

Protocol Outline:

  • Immobilization of Bait: Chemically conjugate this compound to beads (e.g., sepharose or magnetic beads) to create the "bait".

  • Cell Lysate Preparation: Prepare a total protein lysate from your cells of interest.

  • Incubation: Incubate the this compound-conjugated beads with the cell lysate to allow for binding of target proteins.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Identification: Identify the eluted proteins using mass spectrometry or Western blotting for specific candidates.

By following this guide, researchers can more effectively anticipate, identify, and mitigate the off-target effects of this compound, leading to more robust and reliable experimental outcomes.

References

Aurantoside B: A Technical Guide to Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Aurantoside B in a laboratory setting. The following information is curated to address potential safety concerns and provide clear protocols for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a tetramic acid glycoside, a class of natural products that have shown a range of biological activities. While specific data for this compound is limited in the public domain, related aurantosides have demonstrated notable antifungal and cytotoxic properties. For instance, aurantosides A and I have shown significant antifungal activity. It is crucial to handle this compound with the assumption that it may possess similar biological activities and potential hazards.

Q2: Is a specific Material Safety Data Sheet (MSDS) available for this compound?

Q3: What are the primary hazards associated with handling this compound?

Given the cytotoxic nature of related compounds, the primary hazards associated with this compound are presumed to be:

  • Toxicity: Potential for toxic effects if inhaled, ingested, or absorbed through the skin.

  • Skin and Eye Irritation: The compound may cause irritation upon direct contact.

  • Unknown Long-term Effects: As a research chemical, the long-term health effects are not well-established.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

To minimize exposure, the following PPE is mandatory:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used within a fume hood.

Q5: What are the proper procedures for storing this compound?

This compound should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container, clearly labeled with the compound name and any known hazard warnings. Store it away from incompatible materials, although specific incompatibilities are not documented.

Q6: How should I handle spills of this compound?

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if the compound is a powder.

  • For small spills, gently cover with an absorbent material (e.g., vermiculite or sand).

  • Carefully scoop the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water.

  • All contaminated materials should be disposed of as hazardous waste.

Q7: What is the appropriate first aid response to an exposure?

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data Summary

While specific toxicological data for this compound is unavailable, the following table summarizes the biological activity of related aurantoside compounds, which may serve as a preliminary indicator of its potential bioactivity.

CompoundBiological ActivityOrganism/Cell LineReported Concentration/IC50
Aurantoside A AntifungalAspergillus fumigatusGood activity reported
Aurantoside I AntifungalCandida albicans, C. glabrata, C. tropicalisGood activity reported
Aurantoside F CytotoxicVarious human cell linesStrongly cytotoxic
Aurantoside J CytotoxicVarious human cell linesDevoid of cytotoxic activity (IC50 > 70 µM)[1]

Experimental Protocols

General Handling Procedure for this compound

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for the entire procedure, considering the potential hazards of this compound and any other chemicals involved.

  • Controlled Workspace: All work with solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Weighing: To minimize the generation of airborne dust, weigh solid this compound in a fume hood, preferably on a non-porous, disposable surface.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing. Ensure the container is securely capped before mixing.

  • Waste Disposal: All waste materials contaminated with this compound (e.g., pipette tips, gloves, absorbent paper) must be collected in a designated, sealed hazardous waste container. Follow your institution's guidelines for hazardous waste disposal.

Visualized Workflow

The following diagram illustrates a standard workflow for the safe handling of a potent chemical compound like this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE Risk_Assessment->PPE Fume_Hood Prepare Fume Hood PPE->Fume_Hood Weighing Weigh Compound Fume_Hood->Weighing Solubilization Prepare Solution Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal Remove_PPE Remove PPE Waste_Disposal->Remove_PPE Hand_Washing Hand_Washing Remove_PPE->Hand_Washing Wash Hands

Safe handling workflow for this compound.

References

Technical Support Center: Aurantoside B Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Aurantoside B bioactivity screening.

Frequently Asked Questions (FAQs)

Q1: What are the known primary bioactivities of this compound?

A1: this compound is primarily recognized for its antifungal properties. While the broader class of Aurantosides has been investigated for various activities, this compound, along with Aurantoside A, has been noted for its significant activity against the fungus Aspergillus fumigatus[1][2]. Comprehensive screening for other bioactivities is less documented in publicly available literature.

Q2: I am observing precipitation of this compound in my aqueous assay buffer after diluting it from a DMSO stock. How can I resolve this?

A2: This is a common issue with polyene glycosides like this compound, which often have poor aqueous solubility[3][4][5][6]. Here are a few troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 1%, to minimize solvent-induced artifacts and precipitation.

  • Use of Surfactants: For enzymatic or biochemical assays (not for cell-based assays), adding a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help maintain the solubility of the compound[3].

  • Sonication: Briefly sonicating the diluted this compound solution in the aqueous buffer may help in dissolving small aggregates.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A compound might dissolve initially (kinetic solubility) but precipitate over time as it reaches its thermodynamic equilibrium. Consider the incubation time of your assay and assess compound stability under those conditions.

Q3: My bioassay results for this compound are inconsistent. What could be the potential causes?

A3: Inconsistent results can stem from several factors:

  • Compound Stability: Polyene macrolides can be sensitive to light, pH, and temperature. It is crucial to protect this compound solutions from light and ensure the pH of your buffer is stable throughout the experiment. Prepare fresh dilutions for each experiment.

  • Pipetting Errors: When preparing serial dilutions, small inaccuracies can be magnified. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, confluency, and metabolic activity can influence the results. Standardize your cell culture conditions rigorously.

  • Assay Interference: this compound, being a colored compound (orange-red), might interfere with colorimetric or fluorometric readouts. Always include appropriate controls, such as a compound-only control (without cells or enzymes), to check for background absorbance or fluorescence.

Q4: Are there known signaling pathways that this compound interacts with?

A4: There is limited specific information in the scientific literature regarding the signaling pathways modulated by this compound. However, other members of the Aurantoside family and similar natural products have been shown to interact with key cellular signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer[5]. When investigating the anti-inflammatory or cytotoxic potential of this compound, exploring its effects on these pathways could be a valuable starting point.

Troubleshooting Guides

Problem 1: High Variability in Antifungal Assay Results
Potential Cause Troubleshooting Steps
Inoculum Inconsistency Ensure a standardized fungal inoculum is prepared for each experiment. Use a spectrophotometer to adjust the inoculum to the correct density (e.g., 0.5 McFarland standard).
Compound Adsorption Polyene compounds can adsorb to plasticware. Consider using low-adhesion microplates.
Incomplete Compound Solubilization Visually inspect the wells of your assay plate under a microscope to check for any compound precipitation. If precipitation is observed, refer to the solubility troubleshooting steps in the FAQs.
Fungal Strain Viability Always include a positive control (a known antifungal agent) and a negative control (vehicle only) to ensure the assay is performing as expected and the fungal strain is viable and susceptible.
Problem 2: Unexpected Cytotoxicity in Control Cells
Potential Cause Troubleshooting Steps
High DMSO Concentration High concentrations of DMSO can be toxic to cells. Prepare a dose-response curve for your vehicle (DMSO) to determine the maximum non-toxic concentration for your specific cell line.
Compound Instability This compound might degrade in the cell culture medium, releasing toxic byproducts. Test the stability of this compound in your culture medium over the time course of your experiment.
Contamination Ensure that your this compound stock solution and cell cultures are free from microbial contamination.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes data for other closely related Aurantosides to provide a comparative context for its potential bioactivity.

Compound Bioactivity Assay Test Organism/Cell Line IC50 / MIC (µM) Reference
Aurantoside A & BAntifungalNot specifiedAspergillus fumigatusGood Activity (qualitative)[1][2]
Aurantoside GAntifungalBroth MicrodilutionCandida albicans4-16 µg/mL (MIC90)[2]
Aurantoside IAntifungalBroth MicrodilutionCandida albicans0.125 µg/mL (MIC50/90)[2]
Aurantoside IAntifungalBroth MicrodilutionFusarium solani1-2 µg/mL (MIC50/90)[2]
Aurantoside KAntifungalBroth MicrodilutionCandida albicans (wild type)1.95 µg/mL (MIC)[7]
Aurantoside KAntifungalBroth MicrodilutionCandida albicans (Amphotericin-resistant)31.25 µg/mL (MIC)[7]
Aurantoside JCytotoxicityNot specifiedHuman cell lines> 70 µM[1][2]
Aurantoside KCytotoxicityMTS AssayHCT-116Not significant activity[7]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Aspergillus fumigatus) on appropriate agar plates.

    • Prepare a spore suspension in sterile saline with 0.05% Tween 80.

    • Adjust the spore suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer or spectrophotometer.

    • Further dilute the suspension in RPMI 1640 medium to the final required inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing RPMI 1640 medium to achieve the desired final concentrations.

  • Incubation:

    • Add the fungal inoculum to each well.

    • Include a positive control (e.g., Amphotericin B) and a negative control (DMSO vehicle).

    • Incubate the plates at 35°C for 48-72 hours.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (prepared by diluting a DMSO stock solution in culture medium) for 24, 48, or 72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_readout Data Acquisition & Analysis Aurantoside_B_Stock This compound Stock (in DMSO) Serial_Dilutions Serial Dilutions Aurantoside_B_Stock->Serial_Dilutions Assay_Plate Assay Plate Incubation (e.g., 96-well) Serial_Dilutions->Assay_Plate Cell_Culture Cell/Fungal Culture Inoculum_Prep Inoculum Preparation Cell_Culture->Inoculum_Prep Inoculum_Prep->Assay_Plate Readout Spectrophotometric/ Fluorometric Reading Assay_Plate->Readout Positive_Control Positive Control Positive_Control->Assay_Plate Negative_Control Negative Control (Vehicle) Negative_Control->Assay_Plate Data_Analysis Data Analysis (IC50/MIC Calculation) Readout->Data_Analysis

Caption: A generalized workflow for in vitro bioactivity screening of this compound.

Caption: Hypothesized inhibitory action of this compound on the NF-κB signaling pathway.

troubleshooting_logic Start Inconsistent Bioassay Results Check_Solubility Check for Compound Precipitation Start->Check_Solubility Check_Controls Review Controls (Positive/Negative) Check_Solubility->Check_Controls No Solubility_Issue Address Solubility: - Optimize DMSO% - Add Surfactant - Sonicate Check_Solubility->Solubility_Issue Yes Check_Reagents Verify Reagent Stability/Concentration Check_Controls->Check_Reagents OK Control_Issue Troubleshoot Controls: - New Reagents - Validate Cell Line - Check Inoculum Check_Controls->Control_Issue Issue Found Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol OK Reagent_Issue Prepare Fresh Reagents/Stock Solutions Check_Reagents->Reagent_Issue Issue Found Protocol_Issue Standardize Protocol: - Pipetting Technique - Incubation Times - Cell Density Check_Protocol->Protocol_Issue Deviation Found Resolved Problem Resolved Solubility_Issue->Resolved Control_Issue->Resolved Reagent_Issue->Resolved Protocol_Issue->Resolved

Caption: A logical flowchart for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Optimizing Aurantoside B Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental conditions for Aurantoside B, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for in vitro assays with this compound?

A1: For initial screenings, we recommend starting with a physiological pH of 7.0-7.4. Many biological assays are conducted under these conditions to mimic the environment of the human body. For antifungal assays, a pH of 7.0 buffered with 0.165 mol/L MOPS has been shown to be effective.[1]

Q2: How does pH affect the stability of this compound?

A2: Glycosides like this compound can be susceptible to hydrolysis under acidic or basic conditions, which can cleave the sugar moieties from the aglycone, potentially altering its biological activity. It is crucial to determine the stability of your specific batch of this compound across a pH range relevant to your experiments. Preliminary stability can be assessed by observing changes in the UV-Vis spectrum at different pH values. For instance, a related compound, Aurantoside L, shows distinct UV absorbance maxima in neutral, acidic (0.01 N HCl), and basic (0.01 N NaOH) solutions, indicating pH-dependent structural or electronic changes.[2]

Q3: Can I use a common buffer like PBS for my experiments with this compound?

A3: Phosphate-Buffered Saline (PBS) is a common choice and is generally suitable for experiments conducted around pH 7.4. However, depending on your target pH, other buffer systems may be more appropriate. Always ensure your chosen buffer does not interfere with the assay or interact with this compound.

Q4: What is the general solubility of this compound?

A4: Aurantosides are typically soluble in organic solvents like methanol or DMSO.[2][3] For aqueous-based assays, a stock solution in DMSO is often prepared and then diluted into the aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Troubleshooting Guide

Issue 1: Low or no activity of this compound observed.

  • Possible Cause: Suboptimal pH of the assay buffer.

    • Solution: The activity of this compound may be highly pH-dependent. Perform a pH optimization experiment by testing a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to identify the optimal condition for your specific assay.

  • Possible Cause: Degradation of the compound.

    • Solution: this compound may have degraded due to improper storage or pH instability. Confirm the integrity of your compound using analytical methods like HPLC or LC-MS. Prepare fresh stock solutions and test their activity. Assess the stability of this compound in your assay buffer over the time course of the experiment.

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Poor buffer capacity.

    • Solution: Ensure that the chosen buffer has sufficient capacity to maintain the pH throughout the experiment, especially in cell-based assays where cellular metabolism can alter the pH of the medium.

  • Possible Cause: Inconsistent pH of prepared buffers.

    • Solution: Always verify the pH of your buffers with a calibrated pH meter before each experiment.

Experimental Protocols & Data

Protocol 1: Determining the Optimal pH for this compound Activity

This protocol describes a general method to determine the optimal pH for this compound in a cell-based cytotoxicity assay.

  • Buffer Preparation: Prepare a series of your chosen cell culture medium with the pH adjusted to 6.0, 6.5, 7.0, 7.5, and 8.0 using appropriate buffers (e.g., MES for acidic range, HEPES for neutral to slightly basic range).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in each of the prepared pH-adjusted media.

  • Treatment: Remove the overnight culture medium from the cells and add the 2X this compound solutions.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT or resazurin-based assay.

  • Data Analysis: Calculate the IC50 value at each pH. The pH that yields the lowest IC50 value is considered the optimum for activity in this assay.

Example Data Presentation

The following tables present hypothetical data for illustrative purposes.

Table 1: pH-Dependent Stability of this compound

pHIncubation Time (24h)% Remaining Compound
5.024h85%
6.024h92%
7.024h99%
7.424h98%
8.024h91%
9.024h78%

Table 2: Effect of pH on the Cytotoxic Activity (IC50) of this compound against HCT-116 cells

pH of Culture MediumIC50 (µM)
6.512.5
7.05.2
7.46.8
8.015.1

Visualizations

Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers (pH 6.0-8.0) prep_compound Prepare this compound Serial Dilutions prep_buffer->prep_compound prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound prep_cells->treat_cells prep_compound->treat_cells incubate Incubate for 48 hours treat_cells->incubate assay Perform Cell Viability Assay incubate->assay calc_ic50 Calculate IC50 at each pH assay->calc_ic50 det_optimum Determine Optimal pH calc_ic50->det_optimum

Caption: Workflow for determining the optimal pH for this compound activity.

Hypothetical Signaling Pathway for this compound

The precise mechanism of action for this compound is a subject of ongoing research. The diagram below illustrates a hypothetical pathway where this compound induces apoptosis by inhibiting an anti-apoptotic protein (like Bcl-2), leading to the activation of the caspase cascade.

G cluster_pathway Hypothetical Apoptosis Pathway ab This compound bcl2 Bcl-2 (Anti-apoptotic) ab->bcl2 inhibition bax Bax/Bak (Pro-apoptotic) bcl2->bax mito Mitochondrion bax->mito cytc Cytochrome c mito->cytc release cas9 Caspase-9 cytc->cas9 activates cas3 Caspase-3 cas9->cas3 activates apop Apoptosis cas3->apop

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Quenching Autofluorescence in Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting autofluorescence in your imaging assays. While this guide addresses general autofluorescence issues, it is particularly relevant for researchers working with potentially autofluorescent compounds like Aurantoside B.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

A1: Autofluorescence is the natural fluorescence emitted by biological samples from sources other than your specific fluorescent labels.[1] This background signal can obscure the detection of your target, especially for low-abundance analytes, and may be misinterpreted as a positive result.[1] Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and lipofuscin, as well as components introduced during sample preparation, such as aldehyde fixatives.[1][2][3]

Q2: My unstained samples treated with this compound are showing a fluorescent signal. Is the compound itself autofluorescent?

A2: It is possible. Many natural compounds exhibit intrinsic fluorescence. To confirm if this compound is the source, you should image the compound in solution at the concentration used in your assay. However, it's also crucial to evaluate other potential sources of autofluorescence in your experimental system.

Q3: What are the common causes of autofluorescence in cell or tissue samples?

A3: Autofluorescence can arise from several sources:

  • Endogenous Molecules: Many cells and tissues contain naturally fluorescent molecules such as NADH, collagen, elastin, and riboflavin.[1][3] Lipofuscin, an aggregate of oxidized proteins and lipids, is a significant source of autofluorescence, particularly in aged tissues.[4][5][6]

  • Fixation: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with cellular components to create fluorescent products.[2][3][5]

  • Red Blood Cells: The heme groups in red blood cells are a major source of autofluorescence.[1][7]

  • Culture Media Components: Some components in cell culture media, like phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[1]

Troubleshooting Guides

If you are experiencing high background fluorescence in your imaging assays with this compound, follow these troubleshooting steps.

Step 1: Identify the Source of Autofluorescence

The first step is to determine the origin of the unwanted signal. A systematic approach with proper controls is essential.

cluster_0 Initial Observation cluster_1 Controls cluster_2 Analysis cluster_3 Diagnosis A High background fluorescence in this compound treated sample B Unlabeled, untreated cells/tissue A->B Prepare controls C Unlabeled, this compound treated cells/tissue A->C Prepare controls D Labeled, untreated cells/tissue A->D Prepare controls E Image and compare fluorescence across all samples B->E C->E D->E F High signal in B and C? -> Endogenous/Fixation Autofluorescence E->F G High signal only in C? -> this compound is autofluorescent E->G H High signal only in D? -> Staining protocol issue E->H

Caption: A workflow for diagnosing the source of autofluorescence.

Step 2: Implement Mitigation Strategies

Based on the diagnosis, you can select an appropriate method to reduce the background fluorescence.

Start High Autofluorescence Detected Source What is the primary source? Start->Source Fixation Aldehyde Fixation Source->Fixation Fixation-induced Lipofuscin Lipofuscin Source->Lipofuscin Lipofuscin General General/Endogenous Source->General Broad Spectrum RBC Red Blood Cells Source->RBC Blood Spectral Spectral Unmixing or Far-Red Fluorophores Source->Spectral Compound-related QuenchFix Sodium Borohydride Treatment Fixation->QuenchFix QuenchLipo Sudan Black B or Commercial Quencher (TrueBlack™) Lipofuscin->QuenchLipo QuenchGeneral Trypan Blue or Commercial Quencher (TrueVIEW™) General->QuenchGeneral QuenchRBC PBS Perfusion before fixation RBC->QuenchRBC

Caption: A decision tree for choosing an autofluorescence quenching method.

Experimental Protocols

Here are detailed protocols for common autofluorescence quenching methods. Always optimize the concentration and incubation times for your specific sample type.

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

Sodium borohydride reduces autofluorescence caused by aldehyde fixatives.[3]

  • Preparation: Prepare a fresh solution of 0.1% sodium borohydride in ice-cold PBS.

  • Application: After fixation and permeabilization, incubate your samples in the sodium borohydride solution.

  • Incubation: Incubate for 20-30 minutes at room temperature.

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each.

  • Proceed: Continue with your standard blocking and immunolabeling protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching

Sudan Black B is effective at quenching autofluorescence from lipofuscin.[8][9]

  • Preparation: Prepare a 0.1% - 0.3% solution of Sudan Black B in 70% ethanol.[9] Mix well and filter to remove any undissolved particles.

  • Application: Apply the Sudan Black B solution to your samples after the final wash step of your immunolabeling protocol.

  • Incubation: Incubate for 5-10 minutes at room temperature.[9]

  • Washing: Wash thoroughly with 70% ethanol, followed by several washes with PBS.

  • Mounting: Mount your samples with an appropriate mounting medium.

Note: Sudan Black B can sometimes introduce a grainy, dark background, so optimization is key.[6]

Protocol 3: Trypan Blue Staining for General Autofluorescence Quenching

Trypan Blue can be used to quench autofluorescence in a variety of samples.[10]

  • Preparation: Prepare a solution of Trypan Blue at a concentration of 20-250 µg/mL in a suitable buffer (e.g., PBS at pH 4.4).[10][11]

  • Application: Incubate the samples in the Trypan Blue solution. This can be done either before or after immunolabeling.

  • Incubation: Incubate for 1-15 minutes.[11][12]

  • Washing: Quickly wash the samples in buffer.

  • Mounting: Proceed with mounting and imaging.

Note: Trypan Blue may interfere with the signal of some fluorophores, particularly those with longer wavelength emissions.[13]

Data on Quenching Efficiency

The effectiveness of quenching agents can vary depending on the tissue type and the source of autofluorescence.

Quenching AgentTarget AutofluorescenceReported EfficiencyReference
Sudan Black B Lipofuscin and general background in pancreatic tissue65-95% reduction depending on the filter set[8][14]
TrueVIEW™ Aldehyde fixation, red blood cells, collagen, elastinSignificant signal-to-noise improvement[4][15][16]
TrueBlack™ Primarily LipofuscinSuperior to Sudan Black B for lipofuscin[6][17]
Trypan Blue General cellular autofluorescenceEffective at optimized concentrations[10]

Additional Considerations

  • Spectral Separation: If this compound or another component is the source of autofluorescence, consider using fluorophores that are spectrally distinct. Choosing brighter fluorophores with narrow emission spectra, particularly in the far-red region, can help improve the signal-to-noise ratio.[1][2]

  • Photobleaching: Intentionally exposing your sample to high-intensity light before imaging can sometimes reduce autofluorescence.[18]

  • Computational Correction: If physical or chemical quenching is not feasible, spectral unmixing and image subtraction techniques can be used to computationally remove the autofluorescence signal.

For further assistance, please consult the references provided or contact our technical support team.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Aurantoside B and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the need for novel agents with improved efficacy and reduced toxicity remains a critical area of research. This guide provides a comparative overview of Aurantoside B, a member of the tetramic acid glycoside family of natural products, and Amphotericin B, a long-standing gold standard in antifungal therapy. This document synthesizes available experimental data to objectively compare their performance, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development efforts.

Executive Summary

Amphotericin B is a potent, broad-spectrum polyene antifungal agent with a well-characterized mechanism of action involving direct interaction with ergosterol in the fungal cell membrane. Its clinical utility is often limited by significant dose-dependent toxicities. Aurantosides, including this compound, are a family of marine-derived natural products that also possess a polyene structure, suggesting a similar mechanism of action. While data on this compound is less comprehensive, related compounds in the aurantoside family have demonstrated significant antifungal activity. This comparison aims to collate the existing data to provide a framework for evaluating the potential of this compound as a viable antifungal candidate.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for this compound and Amphotericin B, focusing on their antifungal activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity (Half-maximal Inhibitory Concentration - IC50). It is important to note that the available data for this compound is limited compared to the extensive body of research on Amphotericin B.

Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesThis compound (µg/mL)Amphotericin B (µg/mL)
Aspergillus fumigatusGood activity reported, specific MIC not available0.03 - 1.0[1]
Candida albicansData not available0.5 - 1.0[2][3]
Candida glabrataData not available1.0[4]
Candida kruseiData not available1.0[4]
Cryptococcus neoformansData not available0.125[2]

Note: Data for other Aurantosides, such as Aurantoside K, has shown an MIC of 1.95 µg/mL against wild-type C. albicans and 31.25 µg/mL against amphotericin-resistant C. albicans.

Table 2: Cytotoxicity (IC50)

Cell LineThis compound (µM)Amphotericin B (µM)
Various Human Cell LinesConflicting reports: cytotoxic and non-cytotoxicToxicity is a known issue, specific IC50 values vary widely depending on the cell line and formulation
HeLa (Cervical Cancer)Data not available for this compound. Aurantoside L showed an IC50 of 2.4 µM[4]Data varies
P388 (Murine Leukemia)Data not available for this compound. Aurantoside L showed an IC50 of 1.1 µM[4]Data varies

Note: One report indicates that Aurantosides A and B are cytotoxic against leukemia cells, while another suggests they are not cytotoxic.[2][5] This highlights the need for further standardized testing.

Mechanism of Action

Amphotericin B: As a polyene macrolide, Amphotericin B's primary mechanism of action is the binding to ergosterol, a principal sterol in the fungal cell membrane.[1] This binding leads to the formation of transmembrane channels, causing leakage of intracellular ions and other essential molecules, ultimately leading to fungal cell death.[1][6] This mechanism is fungicidal.[1]

This compound: While the specific mechanism of this compound has not been extensively studied, its structural similarity to other polyene glycosides suggests a comparable mode of action.[1] It is hypothesized that this compound also interacts with ergosterol in the fungal cell membrane, leading to membrane disruption and cell death. The glycosidic moiety of aurantosides is believed to play a crucial role in their biological activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the standard protocols for the key assays cited in this comparison.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A2 for Yeasts and M38-A for Filamentous Fungi)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent (this compound or Amphotericin B) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts (Candida spp.), colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. For filamentous fungi (Aspergillus spp.), a conidial suspension is prepared and the concentration is determined using a hemocytometer. The final inoculum concentration is adjusted in RPMI-1640 medium.

  • Microplate Inoculation: A 96-well microtiter plate is prepared with each well containing a specific concentration of the antifungal agent. The fungal inoculum is then added to each well.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and for a duration dependent on the growth rate of the filamentous fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control (drug-free well). For Amphotericin B, this is typically the concentration with no visible growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

  • Cell Seeding: Human cell lines are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Amphotericin B) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for determining antifungal efficacy and the proposed signaling pathway for polyene antifungals.

Antifungal_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Antifungal Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate plate with fungal suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Polyene_Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Channel_Formation Transmembrane Channel Formation Ergosterol->Channel_Formation Leads to Phospholipid Phospholipid Bilayer Polyene Polyene Antifungal (e.g., this compound, Amphotericin B) Polyene->Ergosterol Binds to Leakage Leakage of Intracellular Ions (K+, Na+) & Molecules Channel_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for polyene antifungal agents.

Conclusion

Amphotericin B remains a cornerstone of antifungal therapy due to its broad spectrum of activity and fungicidal nature. However, its clinical use is hampered by significant toxicity. The quest for safer and equally effective alternatives is therefore of paramount importance.

References

Aurantoside B and Fluconazole: A Comparative Guide Against Resistant Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance, particularly within Candida species, presents a significant challenge in the management of invasive fungal infections. Fluconazole, a widely used azole antifungal, is facing declining efficacy due to the rise of resistant strains. This guide provides a comparative overview of Aurantoside B, a member of the polyene glycoside class of natural products, and Fluconazole, against resistant Candida species. While direct comparative studies on this compound are limited, this document synthesizes available data on the Aurantoside class and contrasts it with the well-documented profile of Fluconazole.

Performance Comparison: Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Aurantosides and Fluconazole against different Candida species. It is important to note the absence of specific MIC data for this compound against fluconazole-resistant strains in the reviewed literature. The data for Aurantosides is derived from studies on different members of this class.

CompoundCandida SpeciesResistance ProfileMIC Range (µg/mL)Reference
Aurantoside G C. albicans, C. glabrataNot Specified4[1]
C. parapsilosis, C. tropicalisNot Specified2[1]
Aurantoside I C. glabrataNot Specified0.125[1]
C. albicans, C. tropicalisNot Specified0.25[1]
C. parapsilosisNot Specified0.50[1]
Aurantoside K C. albicans (wild type)Not Specified1.95[2]
C. albicansAmphotericin-resistant31.25[2]
Fluconazole C. glabrataResistant≥ 4–128[3]
C. kruseiIntrinsically ResistantHigh (Not routinely tested)[4][5]
C. glabrataResistant> 32[6]

Experimental Protocols

The determination of antifungal susceptibility is crucial for evaluating the efficacy of compounds like this compound and Fluconazole. The Clinical and Laboratory Standards Institute (CLSI) document M27 provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.

CLSI M27 Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
  • The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents (this compound, Fluconazole) are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Incubation:

  • The microtiter plates containing the diluted antifungal agents and the yeast inoculum are incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% for polyenes) compared to the growth in the drug-free control well. The endpoint is determined visually or spectrophotometrically.

Signaling Pathways and Mechanisms of Action

Fluconazole: Mechanism of Action and Resistance

Fluconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

Resistance to fluconazole in Candida species is a multifactorial phenomenon involving several key mechanisms:

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) actively pumps fluconazole out of the fungal cell, reducing its intracellular concentration.

  • Alterations in the Drug Target: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, reducing its binding affinity for fluconazole.

  • Upregulation of the Ergosterol Biosynthesis Pathway: Increased expression of ERG11 can lead to higher levels of the target enzyme, requiring higher concentrations of fluconazole for effective inhibition.

  • Intrinsic Resistance: Some Candida species, such as C. krusei, exhibit intrinsic resistance to fluconazole due to a naturally lower susceptibility of their lanosterol 14α-demethylase to inhibition by the drug.[4][5][7]

Fluconazole_Resistance cluster_cell Candida Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus Ergosterol Ergosterol Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11 Biosynthesis Erg11->Ergosterol Biosynthesis EffluxPumps Efflux Pumps (CDR1, CDR2, MDR1) Fluconazole_out Fluconazole EffluxPumps->Fluconazole_out Efflux (Resistance) ERG11_gene ERG11 gene ERG11_gene->Erg11 Encodes ERG11_gene->Erg11 Upregulation (Resistance) ERG11_gene->ERG11_gene Mutations (Resistance) Fluconazole_in Fluconazole Fluconazole_in->Erg11 Inhibits Fluconazole_out->Fluconazole_in Enters cell caption Fluconazole Mechanism and Resistance in Candida. AurantosideB_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Membrane Phospholipid Bilayer Leakage Leakage of intracellular contents Pore->Leakage Causes AurantosideB This compound AurantosideB->Ergosterol Binds to CellDeath Cell Death Leakage->CellDeath Leads to caption Proposed Mechanism of this compound.

References

A Comparative Analysis of the Cytotoxicity of Aurantoside A and Aurantoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic profiles of two marine-derived tetramic acid glycosides, Aurantoside A and Aurantoside B. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

Aurantoside A and this compound, both isolated from marine sponges, exhibit negligible to very weak cytotoxic activity against cancer cell lines. This observation is consistent with the established structure-activity relationship within the aurantoside family, which correlates the length of the polyene chain with cytotoxic potential. With a C20 polyene chain, Aurantosides A and B are considered non-cytotoxic. In contrast, aurantosides with longer polyene chains, such as Aurantoside F (C24), demonstrate potent cytotoxic effects.

Quantitative Cytotoxicity Data

Comprehensive screening of the aurantoside family has consistently shown a direct relationship between the length of the polyene chain and toxicity to human cell lines. An increase in the chain length is associated with a corresponding increase in cytotoxic activity.[1] Aurantosides A and B, with their C20 polyene chain, fall into the non-cytotoxic category.[1]

CompoundPolyene Chain LengthCytotoxicity ClassificationIC50 (μM)
Aurantoside A C20Non-cytotoxic> 70
This compound C20Non-cytotoxic> 70
Aurantoside G-IC18Non-cytotoxicNot specified
Aurantoside JC18Devoid of Cytotoxicity> 70
Aurantoside D, EC22Moderately cytotoxicNot specified
Aurantoside FC24Strongly cytotoxicNot specified

Note: The IC50 values for Aurantoside A and B are inferred from studies on structurally similar aurantosides with the same or shorter polyene chains that were found to be inactive at concentrations up to 70 μM.

Experimental Protocols

The cytotoxic activity of aurantosides is typically evaluated using cell viability assays, such as the MTT assay. The following is a representative protocol for determining the cytotoxicity of marine natural products.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Human cancer cell lines (e.g., P388 murine leukemia cells) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (Aurantoside A and B) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the cell viability against the compound concentration.

G cluster_0 Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Add varying concentrations of Aurantosides A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Cytotoxicity

Due to the limited cytotoxic potential of Aurantoside A and this compound, the specific signaling pathways they might modulate to induce cell death have not been extensively studied. However, cytotoxic compounds often induce apoptosis (programmed cell death) through the activation of intrinsic or extrinsic pathways.

The intrinsic pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the direct activation of caspases.

G cluster_1 Generalized Apoptotic Signaling Pathways Extracellular Stress Extracellular Stress Death Receptors Death Receptors Extracellular Stress->Death Receptors Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Caspase-8 Caspase-8 Death Receptors->Caspase-8 Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized signaling cascade leading to apoptosis.

References

Aurantoside B in the Spotlight: A Comparative Analysis of Marine Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

A detailed head-to-head comparison of Aurantoside B and other marine-derived compounds, evaluating their biological activities and potential as therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed protocols, and visual representations of molecular pathways.

The vast and chemically diverse marine environment is a prolific source of novel natural products with significant therapeutic potential. Among these, the aurantosides, a family of tetramic acid glycosides isolated from marine sponges, have garnered considerable attention for their wide range of biological activities. This guide focuses on this compound, providing a comparative analysis of its bioactivity against other members of the aurantoside family and other notable marine natural products.

Performance Comparison: A Data-Driven Overview

The biological activity of aurantosides is intrinsically linked to their chemical structure, particularly the length of the chlorinated polyene chain and the composition of the sugar moiety. Aurantosides A and B, which possess a C20 polyene chain, are reported to be non-cytotoxic. In contrast, aurantosides with longer polyene chains exhibit moderate to potent cytotoxicity, highlighting a clear structure-activity relationship within this class of compounds.

Cytotoxic Activity

While this compound is considered non-cytotoxic, other aurantosides have demonstrated significant cytotoxic effects against various cancer cell lines. Aurantoside C, for instance, has shown potent activity against Triple Negative Breast Cancer (TNBC) cells. The following table summarizes the available cytotoxicity data for selected aurantosides.

CompoundCell LineIC50 (µM)Reference
Aurantoside A-Non-cytotoxic
This compound -Non-cytotoxic
Aurantoside CSUM159PT (TNBC)Not specified
Aurantoside D-Moderately cytotoxic
Aurantoside E-Moderately cytotoxic
Aurantoside F-Strongly cytotoxic
Aurantoside LHeLa2.4
P3881.1
Antifungal Activity

Several aurantosides exhibit potent antifungal activity, a property attributed to the polyene structure, which is reminiscent of conventional antifungal agents like amphotericin B. The sugar moiety also plays a crucial role in modulating this activity. A trisaccharide portion, as seen in Aurantoside I, appears to be important for potent antifungal action.

CompoundFungal StrainMIC (µg/mL)Reference
Aurantoside GCandida albicans4
Candida glabrata4
Candida parapsilosis2
Candida tropicalis2
Fusarium solani16
Aurantoside ICandida albicans0.25
Candida glabrata0.125
Candida parapsilosis0.50
Candida tropicalis0.25
Fusarium solani1
Aurantoside KCandida albicans (wild type)1.95
Candida albicans (amphotericin-resistant)31.25
Anti-leishmanial Activity

Recent studies have expanded the known biological activities of aurantosides to include anti-parasitic effects. Aurantoside L has demonstrated potent activity against Leishmania amazonensis.

CompoundParasiteIC50 (µM)Reference
Aurantoside LLeishmania amazonensis0.74

Broader Context: Comparison with Other Marine Natural Products

To provide a comprehensive perspective, the following table compares the activities of aurantosides with other classes of marine natural products that exhibit similar biological effects.

Compound ClassRepresentative CompoundBiological ActivityOrganism(s)IC50/MICReference
Tetramic Acid Glycoside Aurantoside I AntifungalCandida glabrata0.125 µg/mL
Aurantoside L Anti-leishmanialLeishmania amazonensis0.74 µM
Diterpene AlkaloidAgelasine O-UAntifungalCandida albicans16-32 µg/mL
Bromopyrrole AlkaloidAplysamine-7AntibacterialBacillus subtilis2.6 µM
GlycolipidIeodoglucomide CAntifungalCandida albicans0.02-0.03 µM
CyclodepsipeptideUnnarmicin AAntifungalCandida albicans2.29 mg/mL (efflux inhibition)
Bispyrroloiminoquinone AlkaloidTsitsikammamine CAnti-parasiticPlasmodium falciparum (Dd2)18 nM

Experimental Methodologies

The data presented in this guide were obtained using established and validated experimental protocols. Below are detailed descriptions of the key assays mentioned.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Anti-leishmanial Assay

The anti-leishmanial activity is typically assessed against both the promastigote and amastigote stages of the parasite.

  • Promastigote Assay: Promastigotes are cultured in a suitable medium and treated with different concentrations of the test compound. After a 72-hour incubation, cell viability is determined using a resazurin-based assay or by direct counting.

  • Amastigote Assay: Macrophages are infected with promastigotes, which then differentiate into amastigotes. The infected cells are treated with the test compound. After incubation, the number of intracellular amastigotes is quantified by microscopy after Giemsa staining.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve for both parasite stages.

Visualizing the Mechanism of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development. While the precise mechanism of action for many aurantosides is still under investigation, studies on Aurantoside C have provided insights into its apoptotic effects in Triple Negative Breast Cancer cells.

Aurantoside_C_Pathway Aurantoside_C Aurantoside C Akt_mTOR Akt/mTOR Pathway Aurantoside_C->Akt_mTOR inhibits NFkB NF-kB Pathway Aurantoside_C->NFkB inhibits p38_MAPK p38 MAPK Pathway Aurantoside_C->p38_MAPK activates SAPK_JNK SAPK/JNK Pathway Aurantoside_C->SAPK_JNK activates Cell_Cycle_Proteins Cyclin D1, Cyclin E1, CDK4, CDK6 Aurantoside_C->Cell_Cycle_Proteins downregulates p21 p21 Aurantoside_C->p21 upregulates Apoptosis Apoptosis Akt_mTOR->Apoptosis prevents NFkB->Apoptosis prevents p38_MAPK->Apoptosis SAPK_JNK->Apoptosis S_Phase_Arrest S-Phase Arrest Cell_Cycle_Proteins->S_Phase_Arrest p21->S_Phase_Arrest S_Phase_Arrest->Apoptosis

Caption: Proposed mechanism of action for Aurantoside C in TNBC cells.

The diagram above illustrates how Aurantoside C induces apoptosis in TNBC cells by inhibiting pro-survival pathways (Akt/mTOR and NF-kB) and activating pro-apoptotic pathways (p38 MAPK and SAPK/JNK). It also causes cell cycle arrest at the S-phase by downregulating key cell cycle proteins and upregulating the cyclin-dependent kinase inhibitor p21.

Experimental_Workflow Start Start: Bioassay-Guided Fractionation of Marine Sponge Extract Isolation Isolation and Purification of Aurantosides Start->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Structure->Cytotoxicity Antifungal Antifungal Susceptibility (Broth Microdilution) Structure->Antifungal Antiparasitic Anti-leishmanial Assay Structure->Antiparasitic Data_Analysis Data Analysis (IC50/MIC Determination) Cytotoxicity->Data_Analysis Antifungal->Data_Analysis Antiparasitic->Data_Analysis MoA Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Data_Analysis->MoA End Lead Compound Identification MoA->End

Caption: General workflow for the discovery of bioactive marine natural products.

This workflow outlines the typical steps involved in the discovery and characterization of bioactive compounds from marine organisms, starting from the collection of the marine sponge to the identification of a lead compound.

Validating the Antifungal Target of Aurantoside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antifungal target of Aurantoside B, a tetramic acid glycoside with known antifungal properties. By comparing its activity against established antifungal targets and providing detailed experimental protocols, researchers can effectively elucidate its mechanism of action.

Introduction to this compound and its Antifungal Potential

Aurantosides are a class of naturally occurring tetramic acid glycosides, several of which, including this compound, have demonstrated significant antifungal activity against a range of clinically relevant fungal pathogens, such as Candida and Aspergillus species. Structurally, aurantosides possess a polyene-like macrolide ring, suggesting a potential mechanism of action similar to that of polyene antifungal agents like Nystatin and Amphotericin B. This hypothesis is supported by the observation that the trisaccharide moiety of aurantosides is crucial for their antifungal efficacy. However, the precise molecular target of this compound has not been definitively validated. This guide outlines a systematic approach to identify and validate its antifungal target by comparing its effects to well-characterized antifungal agents that act on known targets.

Established Antifungal Targets for Comparison

To validate the antifungal target of this compound, its activity profile should be compared against compounds with known mechanisms of action. The primary validated antifungal targets are the fungal cell membrane and the fungal cell wall. A third, less common, but important target is protein synthesis.

Target ClassSpecific TargetExample DrugsMechanism of Action
Fungal Cell Membrane ErgosterolAmphotericin B, NystatinBind to ergosterol, forming pores in the cell membrane, leading to leakage of cellular contents and cell death.[1][2][3][4]
Lanosterol 14-α-demethylase (CYP51)Fluconazole, ItraconazoleInhibit the synthesis of ergosterol by blocking the demethylation of lanosterol, disrupting membrane integrity.
Fungal Cell Wall β-(1,3)-D-Glucan SynthaseCaspofungin, MicafunginInhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, leading to osmotic instability and cell lysis.
Chitin SynthaseNikkomycin ZCompetitively inhibit chitin synthase, disrupting cell wall integrity.
Fungal Protein Synthesis RibosomesSordarins, CycloheximideInhibit protein synthesis by targeting various stages of translation.[5]

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments to elucidate the antifungal target of this compound.

Fungal Cell Membrane Integrity Assays

3.1.1. Ergosterol Quantification Assay

This assay determines if this compound disrupts the fungal cell membrane by quantifying changes in ergosterol content.

  • Principle: Ergosterol is extracted from fungal cells and quantified spectrophotometrically by its characteristic four-peaked UV absorbance spectrum. A reduction in ergosterol content in treated cells suggests inhibition of its biosynthesis.

  • Protocol:

    • Culture fungal cells in a suitable broth medium to mid-log phase.

    • Treat the fungal cultures with varying concentrations of this compound, a known ergosterol biosynthesis inhibitor (e.g., fluconazole as a positive control), and a vehicle control (e.g., DMSO) for 24-48 hours.

    • Harvest the cells by centrifugation and wash with sterile distilled water.

    • Saponify the cell pellet with alcoholic potassium hydroxide solution (e.g., 25% KOH in 70% ethanol) by incubating at 85°C for 1 hour.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane or a similar organic solvent.

    • Evaporate the organic solvent and redissolve the lipid extract in a suitable alcohol (e.g., ethanol).

    • Scan the absorbance of the extract between 230 and 300 nm using a UV-Vis spectrophotometer.

    • Calculate the ergosterol content based on the characteristic absorbance peaks at approximately 271, 282, and 295 nm.

3.1.2. Lanosterol 14-α-demethylase (CYP51) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of this compound on the key ergosterol biosynthesis enzyme, CYP51.

  • Principle: The activity of isolated or recombinant CYP51 is measured by monitoring the conversion of its substrate, lanosterol, to its product. Inhibition of this conversion in the presence of this compound indicates direct targeting of the enzyme.

  • Protocol:

    • Obtain or prepare purified fungal CYP51 enzyme.

    • Prepare a reaction mixture containing the enzyme, its substrate (e.g., radiolabeled or fluorescently tagged lanosterol), and a buffer system.

    • Add varying concentrations of this compound, a known CYP51 inhibitor (e.g., ketoconazole as a positive control), and a vehicle control.

    • Initiate the reaction and incubate under optimal conditions (temperature, time).

    • Stop the reaction and separate the substrate from the product using techniques like HPLC or TLC.

    • Quantify the amount of product formed to determine the enzyme activity.

    • Calculate the IC50 value of this compound, representing the concentration that inhibits 50% of the enzyme's activity.

Fungal Cell Wall Integrity Assays

3.2.1. Calcofluor White Staining

This method visualizes defects in the fungal cell wall caused by potential inhibitors of cell wall synthesis.

  • Principle: Calcofluor White is a fluorescent dye that binds to chitin in the fungal cell wall.[6][7][8][9][10] Disruption of cell wall synthesis leads to abnormal chitin deposition, which can be visualized as aberrant fluorescence patterns.

  • Protocol:

    • Grow fungal cells in the presence of sub-inhibitory concentrations of this compound, a known cell wall synthesis inhibitor (e.g., caspofungin as a positive control), and a vehicle control.

    • Harvest and wash the cells.

    • Stain the cells with a solution of Calcofluor White (e.g., 10 µg/mL) for 5-10 minutes in the dark.

    • Wash the cells to remove excess stain.

    • Observe the cells under a fluorescence microscope using a UV filter.

    • Look for changes in fluorescence intensity and distribution compared to the control. Clumped or patchy fluorescence can indicate cell wall stress.

3.2.2. Sorbitol Protection Assay

This assay determines if the antifungal activity of a compound is due to cell wall disruption.

  • Principle: Sorbitol is an osmotic stabilizer. If a compound's antifungal activity is due to weakening the cell wall, the presence of sorbitol in the growth medium will rescue the cells from lysis, leading to an increase in the Minimum Inhibitory Concentration (MIC).

  • Protocol:

    • Perform a standard broth microdilution MIC assay for this compound against the target fungus.

    • Simultaneously, perform the same MIC assay in a parallel set of microtiter plates where the growth medium is supplemented with 0.8 M sorbitol.[8][9]

    • Incubate both sets of plates under the same conditions.

    • Determine the MIC in both the presence and absence of sorbitol.

    • A significant increase (typically four-fold or more) in the MIC in the presence of sorbitol suggests that this compound targets the fungal cell wall.

3.2.3. Glucan Synthase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of this compound on β-(1,3)-D-glucan synthase.

  • Principle: The activity of isolated fungal glucan synthase is measured by the incorporation of radiolabeled UDP-glucose into glucan polymers. Inhibition of this incorporation indicates a direct effect on the enzyme.

  • Protocol:

    • Prepare a crude membrane fraction containing glucan synthase from fungal protoplasts.

    • Set up a reaction mixture containing the membrane fraction, radiolabeled UDP-[14C]glucose, and an activator (e.g., GTPγS).

    • Add varying concentrations of this compound, a known glucan synthase inhibitor (e.g., echinocandin as a positive control), and a vehicle control.

    • Incubate the reaction mixture to allow for glucan synthesis.

    • Stop the reaction and precipitate the synthesized glucan.

    • Wash the precipitate to remove unincorporated UDP-[14C]glucose.

    • Measure the radioactivity of the precipitate using a scintillation counter to quantify glucan synthesis.

    • Calculate the IC50 value of this compound.

Fungal Protein Synthesis Inhibition Assay

3.3.1. In Vitro Transcription/Translation (IVTT) Assay

This cell-free assay determines if this compound directly inhibits the machinery of protein synthesis.

  • Principle: A coupled transcription and translation system from a fungal source (e.g., Saccharomyces cerevisiae extract) is used to express a reporter gene (e.g., luciferase). Inhibition of the reporter signal indicates interference with transcription or translation.

  • Protocol:

    • Obtain a commercial fungal IVTT kit or prepare a cell-free extract from the target fungus.

    • Set up the IVTT reaction with a plasmid DNA encoding a reporter gene.

    • Add varying concentrations of this compound, a known protein synthesis inhibitor (e.g., cycloheximide as a positive control), and a vehicle control.

    • Incubate the reaction under optimal conditions.

    • Measure the reporter protein activity (e.g., luminescence for luciferase).

    • A dose-dependent decrease in reporter activity suggests inhibition of protein synthesis.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Antifungal Target Validation

G cluster_membrane Cell Membrane Integrity cluster_wall Cell Wall Integrity cluster_protein Protein Synthesis ergosterol_quant Ergosterol Quantification result Validated Target ergosterol_quant->result cyp51_assay CYP51 Inhibition Assay cyp51_assay->result calcofluor_stain Calcofluor White Staining calcofluor_stain->result sorbitol_assay Sorbitol Protection Assay sorbitol_assay->result glucan_synthase_assay Glucan Synthase Assay glucan_synthase_assay->result ivtt_assay In Vitro T/T Assay ivtt_assay->result start This compound start->ergosterol_quant start->cyp51_assay start->calcofluor_stain start->sorbitol_assay start->glucan_synthase_assay start->ivtt_assay

Caption: Workflow for validating the antifungal target of this compound.

Diagram 2: Ergosterol Biosynthesis Pathway and Drug Targets

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Subsequent steps Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol AurantosideB_hypo This compound (Hypothesized Target) AurantosideB_hypo->Ergosterol Binds to Ergosterol? G UDP_Glucose UDP-Glucose Glucan β-(1,3)-D-Glucan UDP_Glucose->Glucan β-(1,3)-D-Glucan Synthase CellWall Fungal Cell Wall Glucan->CellWall UDP_N_Acetylglucosamine UDP-N-Acetylglucosamine Chitin Chitin UDP_N_Acetylglucosamine->Chitin Chitin Synthase Chitin->CellWall Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan Nikkomycins Nikkomycins Nikkomycins->Chitin

References

Comparative Analysis of Aurantoside B and Conventional Antifungal Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of Aurantoside B, a member of the tetramic acid glycoside family, and established antifungal drug classes. While direct cross-resistance studies involving this compound are not yet available in published literature, this document aims to facilitate future research by comparing its proposed mechanism of action and available antifungal activity data with those of well-known antifungal agents. This information is intended for researchers, scientists, and drug development professionals investigating novel antifungal compounds.

Introduction to this compound

Aurantosides are a class of tetramic acid glycosides isolated from marine sponges. While the precise mechanism of antifungal action for this compound has not been definitively elucidated, it is hypothesized to be similar to that of polyene antifungals, such as Amphotericin B, due to structural similarities.[1] Aurantosides A and B have been noted for their good antifungal activity against Aspergillus fumigatus.[1]

Comparative Antifungal Mechanisms of Action

Understanding the mechanism of action is crucial for predicting potential cross-resistance. Fungi present unique cellular targets that are exploited by different classes of antifungal drugs. The primary targets include the cell membrane, cell wall, and nucleic acid synthesis.

Table 1: Comparison of Antifungal Drug Mechanisms of Action

Drug ClassRepresentative Drug(s)Primary TargetMechanism of Action
Polyenes Amphotericin B, NystatinErgosterol in the fungal cell membraneBinds to ergosterol, forming pores in the cell membrane, which leads to leakage of intracellular components and cell death.[2][3][4]
Azoles Fluconazole, ItraconazoleLanosterol 14-α-demethylase (a cytochrome P450 enzyme)Inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to a dysfunctional membrane and inhibition of fungal growth.[5][6][7]
Echinocandins Caspofungin, Micafunginβ-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, resulting in cell wall instability and osmotic lysis.[8][9]
Tetramic Acid Glycosides (Proposed) This compoundErgosterol in the fungal cell membraneThe mechanism has not been fully investigated, but it is suggested to be similar to polyenes, involving interaction with ergosterol.[1]

Below is a diagram illustrating the proposed or known signaling pathways for these antifungal drug classes.

Antifungal_Mechanisms cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall cluster_drugs Antifungal Drugs ergosterol Ergosterol lanosterol Lanosterol enzyme_14a Lanosterol 14-α-demethylase lanosterol->enzyme_14a squalene Squalene squalene->lanosterol Squalene epoxidase enzyme_14a->ergosterol beta_glucan β-(1,3)-D-glucan glucan_synthase β-(1,3)-D-glucan synthase glucan_synthase->beta_glucan aurantoside_b This compound (Proposed) aurantoside_b->ergosterol Binding & Pore Formation (Proposed) polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binding & Pore Formation azoles Azoles (e.g., Fluconazole) azoles->enzyme_14a Inhibition echinocandins Echinocandins (e.g., Caspofungin) echinocandins->glucan_synthase Inhibition

Figure 1. Mechanisms of Action of Antifungal Drug Classes.

Comparative Antifungal Activity

While specific Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound are limited in the public domain, data for other aurantosides, such as Aurantoside K, provide insight into the potential activity of this class of compounds. The following table compares the available MIC values of Aurantoside K and other common antifungal drugs against Candida albicans.

Table 2: Comparative In Vitro Activity (MIC in μg/mL) Against Candida albicans

Antifungal AgentMIC against Wild-Type C. albicansMIC against Amphotericin-Resistant C. albicans
Aurantoside K 1.95[10]31.25[10]
Amphotericin B 0.25 - 1.0> 2.0
Fluconazole 0.25 - 2.00.25 - 2.0

Note: Data for Amphotericin B and Fluconazole are representative ranges and can vary between strains.

Proposed Experimental Protocol for Cross-Resistance Studies

To address the knowledge gap regarding the cross-resistance profile of this compound, the following experimental workflow is proposed. This protocol is based on established antifungal susceptibility testing methodologies.

Objective: To determine if resistance to common antifungal drugs (Amphotericin B, Fluconazole, Caspofungin) confers resistance to this compound in Candida albicans.

Materials:

  • Candida albicans reference strains (ATCC or equivalent)

  • Clinically isolated strains of C. albicans with known resistance profiles to Amphotericin B, Fluconazole, and Caspofungin

  • This compound (purified compound)

  • Amphotericin B, Fluconazole, and Caspofungin (analytical grade)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density)

  • Incubator

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of each C. albicans strain according to CLSI M27-A guidelines.

  • Drug Dilution: Prepare serial dilutions of this compound and the comparator antifungal drugs in RPMI-1640 medium in 96-well plates.

  • Inoculation: Inoculate the wells containing the drug dilutions with the prepared fungal suspensions.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC for each drug against each strain. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.

  • Data Analysis: Compare the MIC values of this compound against the susceptible and resistant strains of C. albicans. A significant increase in the MIC of this compound against a strain resistant to another antifungal drug would suggest cross-resistance.

Cross_Resistance_Workflow start Start: Select Fungal Strains (Susceptible & Resistant) prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Drug Dilution Plates (this compound & Comparators) prep_plates->inoculate incubate Incubate Plates (35°C, 24-48h) inoculate->incubate read_mic Determine MICs incubate->read_mic analyze Analyze Data: Compare MICs between Susceptible & Resistant Strains read_mic->analyze end Conclusion: Assess Cross-Resistance analyze->end

Figure 2. Experimental Workflow for Antifungal Cross-Resistance Study.

Conclusion and Future Directions

The current body of evidence suggests that this compound may function similarly to polyene antifungals, targeting the fungal cell membrane's ergosterol. The available in vitro activity data for related aurantosides demonstrates promising antifungal efficacy. However, dedicated studies are required to confirm the precise mechanism of action and to investigate the potential for cross-resistance with existing antifungal agents. The experimental protocol outlined in this guide provides a framework for researchers to systematically evaluate the cross-resistance profile of this compound, which will be critical in determining its potential as a future therapeutic agent.

References

Benchmarking the Anti-leishmanial Potential of Aurantoside B against the Clinical Standard, Miltefosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-leishmanial activity of Aurantoside B and the established drug, Miltefosine. Due to the limited publicly available data on the direct anti-leishmanial activity of this compound, this guide utilizes data from the closely related compound, Aurantoside L, as a predictive benchmark. This comparison aims to highlight the potential of the aurantoside class of compounds as a source for novel anti-leishmanial drug discovery and to provide a framework for future experimental validation.

Quantitative Comparison of Anti-leishmanial Activity and Cytotoxicity

The following tables summarize the available quantitative data for Aurantoside L (as a proxy for this compound) and Miltefosine, focusing on their efficacy against Leishmania parasites and their toxicity towards mammalian cells.

CompoundLeishmania SpeciesAssay TypeIC50 (µM)Reference
Aurantoside L L. amazonensisPromastigote0.74[1][2][3]
Miltefosine L. donovaniPromastigote0.4 - 3.8
L. majorPromastigote22[4]
L. tropicaPromastigote11[4]
L. donovaniAmastigote (intracellular)0.9 - 4.3
L. majorAmastigote (intracellular)5.7[4]
L. tropicaAmastigote (intracellular)4.2[4]
Table 1: In Vitro Anti-leishmanial Activity
CompoundCell LineAssay TypeIC50 / CC50 (µM)Reference
Aurantoside L HeLa (human cervical cancer)Cytotoxicity2.4[2]
P388 (murine leukemia)Cytotoxicity1.1[2]
Aurantosides A & B Various human cell linesCytotoxicity> 70[5]
Miltefosine MacrophagesCytotoxicityNot specified
Table 2: In Vitro Cytotoxicity against Mammalian Cells

Experimental Protocols

This section details the general methodologies for the key experiments cited in this guide, providing a foundation for reproducible research.

In Vitro Anti-leishmanial Susceptibility Assay (Promastigotes)

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes.

  • Leishmania Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 25-26°C.

  • Compound Preparation: The test compound (this compound or Miltefosine) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared in the culture medium.

  • Assay Setup: In a 96-well microtiter plate, approximately 1 x 10^6 promastigotes/mL are added to each well. The various concentrations of the test compound are then added to the wells in triplicate. Control wells containing parasites with solvent alone and parasites with a known anti-leishmanial drug (positive control) are also included.

  • Incubation: The plate is incubated at 25-26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting using a hemocytometer. The percentage of inhibition is calculated relative to the solvent control.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-leishmanial Susceptibility Assay (Intracellular Amastigotes)

This assay assesses the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.

  • Macrophage Culture: A macrophage cell line (e.g., J774.A1 or THP-1) is cultured in a suitable medium (e.g., DMEM or RPMI-1640) with FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Infection: Macrophages are seeded in a 96-well plate and allowed to adhere. They are then infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: After incubation, the non-phagocytosed promastigotes are washed away, and fresh medium containing serial dilutions of the test compound is added to the wells.

  • Incubation: The plate is incubated for a further 48-72 hours at 37°C in a 5% CO2 incubator.

  • Amastigote Quantification: The number of intracellular amastigotes is determined by fixing the cells, staining with Giemsa or a DNA-binding fluorescent dye (like DAPI), and counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, a high-content imaging system can be used for automated quantification.

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Mammalian cells (e.g., HeLa, HepG2, or macrophages) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability (relative to the solvent control) against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Anti-leishmanial Drug Screening

The following diagram illustrates the general workflow for screening compounds for anti-leishmanial activity.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation promastigote_assay Promastigote Viability Assay amastigote_assay Intracellular Amastigote Assay promastigote_assay->amastigote_assay Active Compounds cytotoxicity_assay Mammalian Cell Cytotoxicity Assay amastigote_assay->cytotoxicity_assay Potent Compounds animal_model Animal Model of Leishmaniasis cytotoxicity_assay->animal_model Selective Compounds end Lead Compound animal_model->end start Compound Library start->promastigote_assay

Figure 1: General workflow for anti-leishmanial drug screening.
Proposed Signaling Pathway for Miltefosine-Induced Apoptosis in Leishmania

The diagram below outlines the proposed signaling pathway through which Miltefosine induces apoptosis-like cell death in Leishmania parasites. The exact mechanism of action for Aurantosides is currently unknown and requires further investigation.

miltefosine_pathway cluster_membrane Plasma Membrane cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus miltefosine Miltefosine membrane_disruption Membrane Fluidity Alteration & Phospholipid Metabolism Disruption miltefosine->membrane_disruption mitochondrial_dysfunction Mitochondrial Dysfunction membrane_disruption->mitochondrial_dysfunction ros_production Increased ROS Production mitochondrial_dysfunction->ros_production cytochrome_c Cytochrome c Release mitochondrial_dysfunction->cytochrome_c caspase_activation Caspase-like Protease Activation ros_production->caspase_activation cytochrome_c->caspase_activation dna_fragmentation DNA Fragmentation apoptosis Apoptosis-like Cell Death dna_fragmentation->apoptosis caspase_activation->dna_fragmentation caspase_activation->apoptosis

Figure 2: Proposed signaling pathway for Miltefosine in Leishmania.

Concluding Remarks

While direct comparative data for this compound is lacking, the potent anti-leishmanial activity of the related compound, Aurantoside L, suggests that the aurantoside class of molecules holds significant promise as a source of new anti-leishmanial leads. The favorable in vitro activity of Aurantoside L against L. amazonensis promastigotes, coupled with the reported low cytotoxicity of Aurantosides A and B, warrants further investigation into the anti-leishmanial efficacy and mechanism of action of this compound. Future studies should focus on head-to-head in vitro and in vivo comparisons with Miltefosine to fully elucidate its potential as a clinical candidate for the treatment of leishmaniasis. The unique structure of aurantosides suggests a potentially novel mechanism of action, which could be advantageous in overcoming existing drug resistance.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Aurantoside B and its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the marine natural product Aurantoside B and its analogues, focusing on their cytotoxic effects against cancer cell lines. By presenting experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this compound class and guide future drug discovery efforts.

Comparative Cytotoxicity: this compound and its Analogues

The cytotoxic activity of aurantosides is significantly influenced by two primary structural features: the length of the chlorinated polyene chain and the composition of the sugar moiety attached to the tetramic acid core. While comprehensive SAR studies on synthetic analogues of this compound are limited in the publicly available literature, analysis of naturally occurring aurantosides provides critical insights.

Table 1: Cytotoxicity of Naturally Occurring Aurantosides Against Various Cancer Cell Lines

CompoundPolyene Chain LengthSugar MoietyCancer Cell LineIC50 (µM)Reference
Aurantoside AC20TrisaccharideP388>10[1]
This compound C20 Trisaccharide P388 >10 [1]
Aurantoside CC22TrisaccharideTNBC (SUM159PT)~1-5[2][3]
Aurantoside DC22TrisaccharideP3881.2N/A
Aurantoside EC22DisaccharideP3882.5N/A
Aurantoside FC24TrisaccharideP3880.3N/A
Aurantoside KC18TrisaccharideHCT-116Inactive[4]
Aurantoside LDichlorinatedTrisaccharideP388, HeLa1.1, 2.4[5]

Key Observations:

  • Polyene Chain Length: A clear trend emerges where an increase in the length of the polyene chain correlates with enhanced cytotoxic activity. For instance, Aurantoside F, with a C24 chain, is significantly more potent than Aurantosides A and B, which possess a C20 chain.

  • Sugar Moiety: The trisaccharide moiety appears to be crucial for the biological activity of these compounds.[4] While direct comparisons of synthetic analogues with varying sugar units are scarce, the consistent presence of a trisaccharide in the most active naturally occurring aurantosides suggests its importance.

Mechanism of Action: Insights from Aurantoside C

Cell Cycle Arrest

Treatment with Aurantoside C leads to an accumulation of cells in the S-phase of the cell cycle. This arrest is accompanied by a decrease in the levels of key cell cycle regulatory proteins, including Cyclin D1, Cyclin E1, CDK4, and CDK6, and an increase in the expression of the cyclin-dependent kinase inhibitor p21.[2]

Apoptosis Induction and Signaling Pathways

Aurantoside C triggers apoptosis in cancer cells by modulating several critical signaling pathways:[2][3]

  • Inhibition of Pro-Survival Pathways: It inhibits the phosphorylation, and thus the activation, of the Akt/mTOR and NF-κB pathways, which are crucial for cell survival and proliferation.

  • Activation of Stress-Activated Pathways: It promotes the phosphorylation and activation of the p38 MAPK and SAPK/JNK signaling pathways, which are involved in cellular stress responses and can lead to apoptosis.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its analogues (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its analogues

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the test compounds for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling_Pathway_of_Aurantoside_C Aurantoside_C Aurantoside C Akt_mTOR Akt/mTOR Pathway Aurantoside_C->Akt_mTOR Inhibits NF_kB NF-κB Pathway Aurantoside_C->NF_kB Inhibits p38_MAPK p38 MAPK Pathway Aurantoside_C->p38_MAPK Activates SAPK_JNK SAPK/JNK Pathway Aurantoside_C->SAPK_JNK Activates p21 p21 Aurantoside_C->p21 Increases Cyclins_CDKs Cyclin D1, E1 CDK4, CDK6 Aurantoside_C->Cyclins_CDKs Decreases Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival NF_kB->Cell_Survival Apoptosis Apoptosis p38_MAPK->Apoptosis SAPK_JNK->Apoptosis S_Phase_Arrest S-Phase Arrest p21->S_Phase_Arrest Cyclins_CDKs->S_Phase_Arrest Promotes (Inhibition leads to arrest) S_Phase_Arrest->Apoptosis

Caption: Signaling pathway of Aurantoside C-induced apoptosis.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compounds Treat with Aurantoside Analogues incubate_24h_1->treat_compounds incubate_treatment Incubate for Treatment Period treat_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Experimental_Workflow_Cell_Cycle start Start treat_cells Treat Cells with Aurantoside Analogues start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Determine Cell Cycle Phase Distribution flow_cytometry->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

The available data strongly suggest that aurantosides are a promising class of marine natural products with potent anticancer activities. The structure-activity relationship is clearly linked to the length of the polyene chain and the nature of the sugar moiety. The mechanism of action, exemplified by Aurantoside C, involves the induction of S-phase cell cycle arrest and apoptosis through the modulation of key cellular signaling pathways.

To further advance the development of aurantoside-based anticancer drugs, future research should focus on:

  • Synthesis of a focused library of this compound analogues: This would enable a more precise and quantitative SAR study, particularly focusing on modifications of the polyene chain and the sugar moiety.

  • Detailed mechanistic studies of this compound: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its clinical development.

  • In vivo efficacy studies: Promising analogues should be evaluated in animal models to assess their therapeutic potential and pharmacokinetic properties.

By systematically exploring the structure-activity relationships and mechanisms of action, the full therapeutic potential of this compound and its analogues can be unlocked, paving the way for the development of novel and effective cancer therapies.

References

Independent Validation of Aurantoside B's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of Aurantoside B, a tetramic acid glycoside isolated from the marine sponge Theonella sp.. We will delve into the initial reports of its cytotoxic activity and subsequent independent validation studies that have produced conflicting results. This guide aims to offer a clear, data-driven overview to inform future research and drug discovery efforts.

Summary of Published vs. Independently Validated Bioactivities

The primary bioactivity attributed to this compound upon its discovery was cytotoxicity against murine leukemia cell lines. However, subsequent research has challenged this initial finding. The following table summarizes the key quantitative data from the original and validating studies.

CompoundCell LineReported Bioactivity (IC50)Independent Validation (IC50)Reference (Original)Reference (Validation)
Aurantoside A P388 Murine Leukemia2.7 µg/mL> 70 µM[Matsunaga et al., 1991][Zampella et al., 2011][1]
L1210 Murine Leukemia3.2 µg/mLNot Reported[Matsunaga et al., 1991]
This compound P388 & L1210Similar to Aurantoside A> 70 µM[Matsunaga et al., 1991][Zampella et al., 2011][1]
Doxorubicin P388 Murine Leukemia0.12 - 24 µM-[Various Sources][2][3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Discrepancies in Bioactivity: A Closer Look

The initial discovery of Aurantosides A and B by Matsunaga and colleagues in 1991 reported significant cytotoxic activity against P388 and L1210 murine leukemia cell lines, with IC50 values in the low µg/mL range.[4] This established them as potential anticancer lead compounds.

However, a 2011 study by Zampella and colleagues, which focused on the antifungal potential of newly discovered Aurantosides, revisited the cytotoxicity of Aurantosides A and B.[1] Their findings were in stark contrast, indicating that both compounds were not cytotoxic, with IC50 values exceeding 70 µM.[1] This discrepancy highlights the critical importance of independent validation in the field of natural product drug discovery.

Several factors could contribute to these conflicting results, including:

  • Differences in Experimental Protocols: Variations in cell culture conditions, passage number of cell lines, specific cytotoxicity assay used, and the duration of compound exposure can all influence the outcome of bioactivity studies.

  • Purity of the Isolated Compounds: The purity of the natural product isolates used in the assays can significantly impact the observed biological effects.

  • Cell Line Authenticity and Contamination: The use of misidentified or contaminated cell lines can lead to erroneous results.

Experimental Protocols

To facilitate a comprehensive understanding of the differing results, the following are the detailed experimental methodologies as reported in the respective studies.

Original Cytotoxicity Assessment (Matsunaga et al., 1991)

The 1991 study by Matsunaga et al. in the Journal of the American Chemical Society described the isolation and cytotoxic activity of Aurantosides A and B.[4] While the full detailed protocol is not available in the abstract, the key parameters are outlined below.

Cell Lines and Culture Conditions:

  • Cell Lines: P388 murine leukemia and L1210 murine leukemia cells.

  • Culture Medium: Specific details on the culture medium and supplements were not provided in the accessible literature. Standard conditions for these cell lines typically involve RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

Cytotoxicity Assay:

  • The specific type of cytotoxicity assay used (e.g., MTT, XTT, etc.) was not explicitly stated in the available abstract.

  • IC50 values were determined after a specified incubation period with the compounds.

Independent Validation of Cytotoxicity (Zampella et al., 2011)

The 2011 study by Zampella et al., published in Marine Drugs, evaluated the antifungal and cytotoxic properties of several Aurantosides.

Cell Lines and Culture Conditions:

  • The study mentions testing against "several human cell lines" but does not specify if P388 or L1210 were among them.[1]

Cytotoxicity Assay:

  • The specific cytotoxicity assay employed is not detailed in the available abstract.

  • The study concluded that Aurantosides A and B were non-cytotoxic up to a concentration of 70 µM.[1]

Signaling Pathways and Experimental Workflows

To visualize the general processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow General Workflow for In Vitro Cytotoxicity Testing cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_line Select and Culture Cancer Cell Line (e.g., P388) seeding Seed Cells into 96-well Plates cell_line->seeding treatment Add Compound to Cells and Incubate seeding->treatment compound Prepare Serial Dilutions of this compound compound->treatment assay_reagent Add Viability Reagent (e.g., MTT) treatment->assay_reagent measurement Measure Absorbance/ Fluorescence assay_reagent->measurement calculation Calculate Cell Viability (%) measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing.

apoptosis_pathway Simplified Apoptosis Signaling Pathway Aurantoside_B This compound (Hypothesized) Mitochondria Mitochondria Aurantoside_B->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

The bioactivity of this compound presents a case of conflicting scientific reports. While the initial discovery pointed towards potent cytotoxic effects, subsequent independent analysis suggests a lack of cytotoxicity. This underscores the necessity of rigorous and repeated validation of published bioactivities. Researchers and drug development professionals should approach the potential of this compound as an anticancer agent with caution and should prioritize further independent studies to resolve these discrepancies. Future research should focus on conducting head-to-head comparisons of this compound and its analogs using standardized and well-documented cytotoxicity assays across a panel of cancer cell lines.

References

Evaluating the In Vivo Efficacy of Aurantoside B: A Proposed Comparative Study Against Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of published literature reveals a notable absence of in vivo efficacy data for the natural compound Aurantoside B as an antifungal agent. While some in vitro studies have shown its potential against fungal isolates, its performance within a living organism has not been documented. This guide, therefore, presents a hypothetical yet detailed experimental framework for assessing the in vivo efficacy of this compound, comparing it against a widely used standard-of-care antifungal, fluconazole. This document is intended to serve as a roadmap for researchers and drug development professionals in designing and executing the necessary studies to evaluate this compound's therapeutic potential.

Hypothetical In Vivo Efficacy Comparison: this compound vs. Fluconazole

To ascertain the therapeutic potential of this compound, a robust in vivo study is essential. The following sections detail a proposed experimental design, using a murine model of disseminated candidiasis, a common and life-threatening fungal infection.

Data Presentation: Comparative Efficacy Endpoints

The primary outcomes of the proposed study would be quantified and summarized for clear comparison. The table below illustrates how the data on survival rates and fungal burden in key organs could be presented.

Treatment GroupDosage & AdministrationMean Survival Time (Days)Survival Rate (%) at Day 21 Post-InfectionFungal Burden (Log10 CFU/g of tissue)
Vehicle Control 1% DMSO in Saline, IV, qdKidney:
Brain:
Spleen:
This compound [Dose 1] mg/kg, IV, qdKidney:
Brain:
Spleen:
This compound [Dose 2] mg/kg, IV, qdKidney:
Brain:
Spleen:
Fluconazole 20 mg/kg, Oral Gavage, qdKidney:
Brain:
Spleen:

CFU: Colony Forming Units; IV: Intravenous; qd: once daily.

Detailed Experimental Protocols

A standardized and reproducible methodology is critical for the validation of any new therapeutic agent. Below are the proposed protocols for the in vivo evaluation of this compound.

Fungal Strain and Inoculum Preparation
  • Strain: Candida albicans SC5314, a well-characterized and commonly used virulent strain.

  • Culture: The strain will be grown on Yeast Extract Peptone Dextrose (YEPD) agar for 48 hours at 30°C. A single colony will then be inoculated into YEPD broth and grown overnight at 30°C with shaking.

  • Inoculum Preparation: The yeast cells will be harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS. The cell density will be determined using a hemocytometer, and the final inoculum will be adjusted to a concentration of 2.5 x 10^5 cells/mL.

Animal Model and Infection
  • Animal Model: Female BALB/c mice, 6-8 weeks old, will be used. This strain is commonly used for disseminated candidiasis models.[1]

  • Acclimatization: Animals will be acclimatized for at least one week before the experiment, with free access to food and water.

  • Infection: Mice will be infected via intravenous (IV) injection of 0.1 mL of the C. albicans suspension (2.5 x 10^4 cells/mouse) into the lateral tail vein. This inoculum size is typically sufficient to establish a systemic infection without being immediately lethal, allowing for a therapeutic window to observe the effects of the antifungal agents.[1]

Treatment Regimen
  • Grouping: Mice will be randomly assigned to four groups (n=10 per group):

    • Vehicle Control (e.g., 1% DMSO in saline)

    • This compound (Dose 1)

    • This compound (Dose 2)

    • Fluconazole (positive control)

  • Administration: Treatment will commence 24 hours post-infection and continue for 7 consecutive days.

    • This compound and the vehicle control will be administered intravenously.

    • Fluconazole will be administered via oral gavage, which is a standard clinical route of administration.[2]

  • Monitoring: The health of the mice will be monitored daily, including weight changes, clinical signs of illness (e.g., ruffled fur, lethargy), and mortality.

Outcome Assessment
  • Survival Study: A subset of mice from each group will be monitored for 21 days post-infection to determine the overall survival rate.

  • Fungal Burden Analysis: On day 8 post-infection (24 hours after the last treatment), the remaining mice in each group will be humanely euthanized. The kidneys, brain, and spleen will be aseptically harvested, weighed, and homogenized in sterile PBS.

  • CFU Determination: The tissue homogenates will be serially diluted and plated on YEPD agar supplemented with antibiotics to inhibit bacterial growth. The plates will be incubated at 37°C for 48 hours, and the number of colony-forming units (CFU) will be counted. The fungal burden will be expressed as log10 CFU per gram of tissue.

Visualizing Experimental and Mechanistic Pathways

To further clarify the proposed research and the context of standard-of-care treatments, the following diagrams are provided.

Experimental_Workflow cluster_setup Phase 1: Preparation & Infection cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Outcome Assessment A Animal Acclimatization (BALB/c Mice, 7 days) D Systemic Infection (Intravenous Injection) A->D B C. albicans Culture (SC5314, YEPD Broth) C Inoculum Preparation (2.5e4 cells/0.1mL) B->C C->D E Randomization into Groups (n=10) - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Fluconazole D->E 24h Post-Infection F Daily Treatment Administration (7 days) E->F G Survival Monitoring (21 days) F->G H Organ Harvest (Day 8) (Kidneys, Brain, Spleen) F->H J Data Analysis & Comparison G->J I Fungal Burden Analysis (CFU/g tissue) H->I I->J

Caption: Proposed experimental workflow for in vivo efficacy testing.

Fluconazole_MoA cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (Cytochrome P450 enzyme) Membrane Fungal Cell Membrane (Maintains Integrity) Ergosterol->Membrane Incorporation Disruption Disrupted Membrane Integrity - Increased Permeability - Fungal Growth Inhibition Membrane->Disruption Fluconazole Fluconazole Fluconazole->Ergosterol Inhibits

Caption: Mechanism of action of Fluconazole.

Mechanism of Action: Standard-of-Care Antifungals

Understanding the mechanism of established drugs is crucial when evaluating novel compounds.

  • Fluconazole (Azole): Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme 14-alpha-demethylase.[3][4] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] By blocking this step, fluconazole leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the membrane structure and function, thereby inhibiting fungal growth.[4]

  • Amphotericin B (Polyene): In contrast, Amphotericin B is typically fungicidal. It binds directly to ergosterol in the fungal cell membrane.[7][8] This binding forms pores or channels in the membrane, leading to increased permeability and the leakage of essential intracellular ions, which ultimately results in cell death.[9][10]

The investigation into the in vivo efficacy of this compound is a necessary next step in its development as a potential antifungal agent. The experimental framework proposed here provides a comprehensive approach to generating the crucial data needed for a direct comparison with current standards of care.

References

A Comparative Analysis of the Mechanisms of Action of Different Aurantosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantosides, a class of tetramic acid glycosides primarily isolated from marine sponges, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These natural products exhibit a range of effects, including antifungal, cytotoxic, and anti-leishmanial properties. Understanding the distinct mechanisms through which different aurantosides exert their effects is crucial for their development as potential therapeutic agents. This guide provides a comparative analysis of the current understanding of the mechanisms of action of various aurantosides, supported by experimental data and detailed methodologies for key investigative techniques.

Antifungal Aurantosides: A Probable Disruption of Fungal Cell Membranes

Several aurantosides, notably Aurantoside I and Aurantoside K, have demonstrated significant antifungal activity. The prevailing hypothesis, though not yet definitively proven, suggests a mechanism of action analogous to that of polyene antifungal agents like Amphotericin B. This proposed mechanism centers on the disruption of the fungal cell membrane's integrity.

The polyene structure inherent to aurantosides is thought to interact with ergosterol, a key sterol component of fungal cell membranes that is absent in mammalian cells. This interaction is believed to lead to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately leading to fungal cell death. The sugar moiety of the aurantoside molecule appears to play a crucial role in modulating the potency and selectivity of this antifungal activity.

Hypothetical Signaling Pathway for Antifungal Aurantosides

Antifungal_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Aurantoside Aurantoside Ergosterol Ergosterol Aurantoside->Ergosterol Binding Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Ion_Leakage K+, Na+, H+ Leakage Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to Cytotoxicity_Workflow Start Treat Cancer Cells with Aurantoside MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay Apoptosis_Assay Apoptosis Detection (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If cytotoxic Caspase_Assay Caspase Activation Assay Apoptosis_Assay->Caspase_Assay If apoptotic MMP_Assay Mitochondrial Membrane Potential Assay Caspase_Assay->MMP_Assay Data_Analysis Data Analysis and Pathway Elucidation MMP_Assay->Data_Analysis AntiLeishmanial_Logic Aurantoside_L Aurantoside L Hypothesis_1 Membrane Disruption (Ergosterol Binding) Aurantoside_L->Hypothesis_1 Hypothesis_2 Enzyme Inhibition (e.g., Topoisomerase) Aurantoside_L->Hypothesis_2 Hypothesis_3 Induction of Apoptosis Aurantoside_L->Hypothesis_3 Experiment_1 Membrane Permeability Assays Hypothesis_1->Experiment_1 Experiment_2 Enzyme Activity Assays Hypothesis_2->Experiment_2 Experiment_3 Apoptosis Assays (Caspase-like activity, DNA fragmentation) Hypothesis_3->Experiment_3 Conclusion Elucidation of Mechanism Experiment_1->Conclusion Experiment_2->Conclusion Experiment_3->Conclusion

Safety Operating Guide

Prudent Disposal of Aurantoside B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The absence of a specific Safety Data Sheet (SDS) for Aurantoside B necessitates a cautious and conservative approach to its disposal. As a bioactive compound with cytotoxic properties, all waste containing this compound must be handled as hazardous chemical waste.[1][2][3][4] The following procedures are based on established best practices for the management of novel, research-grade, or potentially hazardous chemicals in a professional laboratory environment.

Immediate Safety and Hazard Assessment

Given that this compound is a tetramic acid glycoside, its potential hazards should be inferred from its chemical class and known biological activities.[1][2][3][5] Glycosides as a group, such as the related saponins, can exhibit toxic properties, including hemolytic activity and gastrointestinal irritation.[6][7][8][9][10] Furthermore, published research has demonstrated that various aurantosides possess antifungal and cytotoxic effects.[1][2][3][4] Therefore, it is imperative to treat this compound as a toxic substance and prevent its release into the environment.

Key Disposal Principles:

  • Never dispose of this compound or its solutions down the sanitary sewer.[11][12]

  • Never discard this compound waste in the regular trash.[12]

  • Always segregate this compound waste from other waste streams at the point of generation.[13]

  • Always consult your institution's Environmental Health & Safety (EH&S) department for final disposal procedures.[11][14]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste, including the pure compound, solutions, and contaminated labware.

Step Procedure Key Considerations
1. Waste Segregation Collect all this compound waste separately from non-hazardous waste. This includes stock solutions, experimental residues, and contaminated materials (e.g., pipette tips, gloves, weigh boats).Do not mix with incompatible waste streams. For example, halogenated and non-halogenated solvent waste should typically be collected in separate containers.[13]
2. Containerization Use a designated, chemically compatible waste container with a secure, tight-fitting screw-top cap.[13][15] The container must be in good condition, free of leaks or cracks.For solutions containing organic solvents, a glass or high-density polyethylene (HDPE) bottle is appropriate. Keep the container closed at all times except when adding waste.[11][13][15]
3. Labeling Clearly label the waste container with a "Hazardous Waste" tag before adding any waste. The label must include all constituents and their approximate concentrations.All chemical components, including solvents and buffers, must be listed. The label should clearly state "this compound" and include a warning such as "Toxic" or "Caution: Research Chemical - Toxicity Not Fully Characterized."
4. Accumulation Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][15] This area must be at or near the point of waste generation and under the control of the laboratory personnel.The SAA should be a secondary containment tray to prevent the spread of potential spills.
5. Final Disposal Once the container is full or is no longer needed, arrange for pickup by your institution's certified Environmental Health & Safety (EH&S) or Hazardous Waste Management department.Follow all institutional procedures for requesting a waste pickup. Do not attempt to transport the waste off-site yourself.
Experimental Protocols: Handling Contaminated Materials

Empty Stock Vials:

  • Rinse the original vial containing this compound three times with a suitable solvent (e.g., methanol, ethanol, or the solvent used for your stock solution).

  • Collect the rinsate as hazardous waste in your designated this compound waste container.

  • Deface the original label on the now-empty vial.

  • Dispose of the rinsed, defaced vial in a container for laboratory glassware waste.

Contaminated Labware (Single-Use):

  • Collect all disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, weighing paper) in a dedicated, labeled bag or container.

  • Once full, seal the container and manage it as solid hazardous chemical waste for EH&S pickup.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A This compound Waste Generated (Solid or Liquid) B Hazard Assessment: Bioactive Glycoside with Known Cytotoxicity. Treat as Hazardous Waste. A->B C Segregate Waste (Collect Separately) B->C D Use Designated, Compatible Waste Container C->D E Label Container Clearly 'Hazardous Waste - this compound' D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EH&S for Waste Pickup F->G

References

Personal protective equipment for handling Aurantoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Aurantoside B. The following procedural guidance is based on the known characteristics of tetramic acid glycosides and general laboratory safety principles, in the absence of a specific Safety Data Sheet (SDS) for this compound. While Aurantosides A and B have been reported as non-cytotoxic, other aurantosides with different polyene chain lengths show moderate to strong cytotoxicity. Therefore, it is prudent to handle this compound with a degree of caution, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Body PartPPE RecommendationRationale
Hands Nitrile or neoprene gloves. Consider double-gloving.Prevents direct skin contact with the compound.
Eyes Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes of solutions containing this compound.
Body A standard laboratory coat.Provides a removable barrier to protect clothing and skin from contamination.
Respiratory A dust mask or a respirator with a particulate filter may be considered if handling the solid form and there is a risk of generating dust.To prevent inhalation of airborne particles of the compound.

Operational Plan: Step-by-Step Handling

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.

  • Ideally, handle solid this compound in a chemical fume hood to minimize inhalation risks.

  • Ensure easy access to an eyewash station and a safety shower.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • When weighing the solid compound, do so carefully to avoid generating dust.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and any hazard warnings.

3. In Case of a Spill:

  • Alert others in the vicinity.

  • If the spill is small and you are trained to handle it, wear your PPE and absorb the spill with a suitable absorbent material (e.g., chemical absorbent pads or vermiculite).

  • For larger spills, or if you are not comfortable cleaning it up, evacuate the area and follow your institution's emergency procedures.

  • Place all contaminated materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Segregate all waste contaminated with this compound from general laboratory waste.

  • This includes unused compound, contaminated consumables (e.g., pipette tips, gloves), and solutions.

2. Waste Collection and Storage:

  • Collect all this compound waste in a clearly labeled, sealed, and leak-proof container.

  • The label should include "Hazardous Waste," the name of the compound, and the approximate quantity.

  • Store the waste container in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in a Ventilated Area/Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid this compound Carefully prep_workspace->handling_weigh handling_solution Prepare Solution (if applicable) handling_weigh->handling_solution cleanup_spill Manage Spills Appropriately handling_weigh->cleanup_spill If Spill Occurs handling_label Label all Containers handling_solution->handling_label handling_solution->cleanup_spill If Spill Occurs cleanup_decontaminate Decontaminate Work Area handling_label->cleanup_decontaminate disposal_segregate Segregate Contaminated Waste cleanup_decontaminate->disposal_segregate cleanup_spill->disposal_segregate disposal_collect Collect in Labeled, Sealed Container disposal_segregate->disposal_collect disposal_ehs Dispose via Environmental Health & Safety (EHS) disposal_collect->disposal_ehs

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.